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  • Product: 2-Ethenyl-4-methoxy-1-nitrobenzene
  • CAS: 126759-31-7

Core Science & Biosynthesis

Foundational

synthesis of 2-ethenyl-4-methoxy-1-nitrobenzene

An In-depth Technical Guide to the Synthesis of 2-Ethenyl-4-methoxy-1-nitrobenzene Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 2-ethenyl-4-methoxy-1-nitrobenzene, a valua...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Ethenyl-4-methoxy-1-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-ethenyl-4-methoxy-1-nitrobenzene, a valuable nitroaromatic compound with potential applications in organic synthesis and drug discovery. The document details established and theoretical methodologies, presenting quantitative data, step-by-step experimental protocols, and visual representations of the synthetic routes to facilitate understanding and replication by researchers, scientists, and drug development professionals. The primary focus is on the olefination of the key intermediate, 4-methoxy-2-nitrobenzaldehyde, via the Wittig and Horner-Wadsworth-Emmons reactions.

Introduction and Strategic Overview

2-Ethenyl-4-methoxy-1-nitrobenzene is a substituted styrene derivative whose utility lies in its unique combination of functional groups: a nitro group, a methoxy group, and a vinyl group. This arrangement makes it a versatile building block for further chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the vinyl substituent, opening avenues for various nucleophilic substitution and addition reactions.

The synthesis of this target molecule is most strategically approached through the formation of the ethenyl group from a corresponding aldehyde. This retrosynthetic analysis points to 4-methoxy-2-nitrobenzaldehyde as the pivotal precursor. This guide will therefore first address the synthesis of this key aldehyde before delving into the olefination reactions that constitute the final step in the .

Retrosynthetic Analysis

A retrosynthetic approach to 2-ethenyl-4-methoxy-1-nitrobenzene logically disconnects the carbon-carbon double bond of the vinyl group. This disconnection leads back to the corresponding carbonyl compound, 4-methoxy-2-nitrobenzaldehyde, and a one-carbon synthon, which can be delivered by an appropriate olefination reagent. This strategy is illustrated below.

Retrosynthesis Target 2-Ethenyl-4-methoxy-1-nitrobenzene Precursor 4-Methoxy-2-nitrobenzaldehyde Target->Precursor C=C Disconnection (Olefination) Synthon Methylidene Synthon (e.g., from a Wittig or HWE reagent) Target->Synthon

Caption: Retrosynthetic analysis of 2-ethenyl-4-methoxy-1-nitrobenzene.

Synthesis of the Key Precursor: 4-Methoxy-2-nitrobenzaldehyde

4-Methoxy-2-nitrobenzaldehyde is a crucial intermediate in the synthesis of the target molecule.[1] It can be prepared via several routes, with the most common being the nitration of p-methoxybenzaldehyde.[2][3]

Nitration of p-Methoxybenzaldehyde

The direct nitration of p-methoxybenzaldehyde is a straightforward method for obtaining 4-methoxy-2-nitrobenzaldehyde. The reaction is typically carried out at low temperatures using a nitrating agent such as nitric acid in the presence of a strong acid like methanesulfonic acid.[2][3]

Reaction Scheme:

Nitration reactant p-Methoxybenzaldehyde reagents HNO₃, CH₃SO₃H Low Temperature reactant->reagents product 4-Methoxy-2-nitrobenzaldehyde reagents->product

Caption: Nitration of p-methoxybenzaldehyde.

Experimental Protocol:

  • Cool a solution of methanesulfonic acid to 0°C in an ice bath.

  • Slowly add p-methoxybenzaldehyde to the cooled acid with stirring, ensuring the temperature remains low.

  • Add nitric acid dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time at low temperature.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Olefination via the Wittig Reaction

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.[4][5][6][7][8] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. For the , methyltriphenylphosphonium bromide is used to generate the necessary ylide.

Mechanism of the Wittig Reaction

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[7][8]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Ph₃P⁺CH₃ Br⁻ Ph₃P⁺CH₃ Br⁻ Ph₃P=CH₂ Ph₃P=CH₂ Ph₃P⁺CH₃ Br⁻->Ph₃P=CH₂ Strong Base (e.g., n-BuLi) 4-Methoxy-2-nitrobenzaldehydePh₃P=CH₂ 4-Methoxy-2-nitrobenzaldehydePh₃P=CH₂ Oxaphosphetane Intermediate Oxaphosphetane Intermediate 4-Methoxy-2-nitrobenzaldehydePh₃P=CH₂->Oxaphosphetane Intermediate 2-Ethenyl-4-methoxy-1-nitrobenzenePh₃P=O 2-Ethenyl-4-methoxy-1-nitrobenzenePh₃P=O Oxaphosphetane Intermediate->2-Ethenyl-4-methoxy-1-nitrobenzenePh₃P=O

Caption: Overall workflow of the Wittig reaction.

Experimental Protocol for Wittig Olefination

This protocol is adapted from a similar synthesis of a nitro-substituted styrene.[9]

  • Ylide Generation:

    • Suspend methyltriphenylphosphonium bromide in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change.

  • Reaction with Aldehyde:

    • While maintaining the low temperature, add a solution of 4-methoxy-2-nitrobenzaldehyde in dry THF to the ylide solution.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 10-12 hours).

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Add a suitable organic solvent, such as tert-butyl methyl ether (tBuOMe), and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane/ethyl acetate).

ParameterValueReference
Starting Aldehyde4-Methoxy-2-nitrobenzaldehyde[2]
Wittig SaltMethyltriphenylphosphonium bromide[9]
Basen-Butyllithium[9]
SolventTetrahydrofuran (THF)[9]
Reaction Temperature-78°C to room temperature[9]
PurificationColumn Chromatography[9]

Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[10][11][12][13] This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble phosphate byproduct, which simplifies purification.[10][11] The HWE reaction often exhibits a high degree of stereoselectivity, typically favoring the formation of the (E)-alkene.[10][11][14]

Mechanism of the HWE Reaction

The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde, leading to an intermediate which, similar to the Wittig reaction, forms an oxaphosphetane-like species that eliminates to give the alkene and a dialkylphosphate salt.[10][14]

HWE_Workflow Phosphonate Ester Phosphonate Ester Phosphonate Carbanion Phosphonate Carbanion Phosphonate Ester->Phosphonate Carbanion Base (e.g., NaH) Phosphonate Carbanion4-Methoxy-2-nitrobenzaldehyde Phosphonate Carbanion4-Methoxy-2-nitrobenzaldehyde Intermediate Intermediate Phosphonate Carbanion4-Methoxy-2-nitrobenzaldehyde->Intermediate 2-Ethenyl-4-methoxy-1-nitrobenzene 2-Ethenyl-4-methoxy-1-nitrobenzene Intermediate->2-Ethenyl-4-methoxy-1-nitrobenzene Elimination Heck_Reaction reactants 2-Halo-5-methoxy-1-nitrobenzene + Ethene catalyst Pd Catalyst, Base reactants->catalyst product 2-Ethenyl-4-methoxy-1-nitrobenzene catalyst->product

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Ethenyl-4-methoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethenyl-4-methoxy-1-nitrobenzene, also known by its IUPAC name 4-ethenyl-2-methoxy-1-nitrobenzene, is a substituted nitroaromatic compound wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenyl-4-methoxy-1-nitrobenzene, also known by its IUPAC name 4-ethenyl-2-methoxy-1-nitrobenzene, is a substituted nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a vinyl group, a methoxy group, and a nitro group on a benzene ring, offers multiple sites for chemical modification, making it an interesting building block for the synthesis of more complex molecules. The interplay of these functional groups governs its physical and chemical properties, which are crucial for its handling, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the core physical properties of 2-ethenyl-4-methoxy-1-nitrobenzene, outlines detailed experimental protocols for their determination, and proposes a viable synthetic route for its preparation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to discussing the physical properties of any compound.

Caption: Molecular structure of 2-ethenyl-4-methoxy-1-nitrobenzene.

Key Identifiers:

IdentifierValue
IUPAC Name 4-ethenyl-2-methoxy-1-nitrobenzene
CAS Number 883901-80-2[1]
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)C=C)[O-]

Core Physical Properties

The physical properties of a compound are critical for its purification, formulation, and storage. Below is a summary of the known and estimated physical properties of 2-ethenyl-4-methoxy-1-nitrobenzene.

PropertyValueSource/Method
Molecular Weight 179.17 g/mol PubChem CID: 53628722[1]
Melting Point Not experimentally determined. Estimated to be in the range of 70-90 °C.Estimation based on structurally similar aromatic nitro compounds.
Boiling Point Not experimentally determined. Likely to decompose at high temperatures.High molecular weight and presence of polar functional groups suggest a high boiling point.
Solubility Insoluble in water. Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.Predicted based on its nonpolar aromatic ring and polar functional groups.
Density Not experimentally determined.
LogP (Octanol-Water Partition Coefficient) 2.5 (Computed)XLogP3, PubChem CID: 53628722
Appearance Expected to be a yellow to brown solid at room temperature.Based on the appearance of similar nitroaromatic compounds.[2]

Proposed Synthesis Workflow

A plausible synthetic route for 2-ethenyl-4-methoxy-1-nitrobenzene involves a Wittig reaction, a reliable method for forming carbon-carbon double bonds from carbonyl compounds.[3][4] The proposed starting material is 4-methoxy-3-nitrobenzaldehyde.

start 4-methoxy-3-nitrobenzaldehyde product 2-ethenyl-4-methoxy-1-nitrobenzene start->product Wittig Reaction reagent Methyltriphenylphosphonium bromide, Strong Base (e.g., n-BuLi) reagent->product

Caption: Proposed synthetic workflow for 2-ethenyl-4-methoxy-1-nitrobenzene.

Synthetic Protocol:

  • Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change to deep orange or yellow.

  • Wittig Reaction: In a separate flask, dissolve 4-methoxy-3-nitrobenzaldehyde in anhydrous THF.

  • Slowly add the solution of the aldehyde to the freshly prepared Wittig reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2-ethenyl-4-methoxy-1-nitrobenzene.

Experimental Protocols for Physical Property Determination

The following are detailed, step-by-step methodologies for the experimental determination of the core physical properties of 2-ethenyl-4-methoxy-1-nitrobenzene.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of 2-ethenyl-4-methoxy-1-nitrobenzene is completely dry and finely powdered.

  • Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has completely melted.

  • The melting point is reported as the range between these two temperatures. A sharp melting range (1-2 °C) is indicative of high purity.

Boiling Point Determination (Microscale Method)

Due to the likelihood of decomposition at high temperatures, a microscale boiling point determination is recommended.

Apparatus:

  • Thiele tube or a small beaker with high-boiling mineral oil

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or heating mantle

Procedure:

  • Add a small amount (0.5-1 mL) of 2-ethenyl-4-methoxy-1-nitrobenzene to the small test tube.

  • Place a capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Clamp the assembly in a Thiele tube or a beaker containing mineral oil, making sure the sample is below the oil level.

  • Gently heat the Thiele tube or beaker.[5][6]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

Solubility Assessment

A qualitative assessment of solubility in various solvents provides insight into the polarity of the molecule.

Apparatus:

  • Small test tubes

  • Spatula or dropping pipette

  • Vortex mixer (optional)

  • A range of solvents (water, ethanol, dichloromethane, hexane)

Procedure:

  • Place approximately 10-20 mg of 2-ethenyl-4-methoxy-1-nitrobenzene into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vigorously shake or vortex each test tube for at least 30 seconds.

  • Observe and record whether the compound is soluble (forms a clear solution), partially soluble (some solid remains but the solution is not clear), or insoluble (the solid does not dissolve).[8][9][10]

Spectroscopic Characterization Protocols

Spectroscopic techniques are essential for confirming the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[11][12]

Sample Preparation:

  • Dissolve 5-10 mg of purified 2-ethenyl-4-methoxy-1-nitrobenzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • The spectrum is expected to show signals for the vinyl protons, aromatic protons, and methoxy protons in their characteristic chemical shift regions. The coupling patterns will provide information about the connectivity of the protons.

¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • The spectrum will show distinct signals for each unique carbon atom in the molecule, including the vinyl, aromatic, and methoxy carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[13]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal of the FT-IR spectrometer.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic absorption bands are expected for the nitro group (around 1520 and 1340 cm⁻¹), the C-O stretching of the methoxy group (around 1250 cm⁻¹), the C=C stretching of the vinyl group and the aromatic ring, and the C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14][15]

Sample Preparation (for Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[16]

  • Further dilute the solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.

  • The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of 2-ethenyl-4-methoxy-1-nitrobenzene.

Conclusion

This technical guide has provided a detailed overview of the physical properties, a proposed synthetic route, and comprehensive experimental protocols for the characterization of 2-ethenyl-4-methoxy-1-nitrobenzene. While some of the physical data for this specific compound are not yet experimentally determined, the provided information, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers. The detailed methodologies will enable scientists to confidently synthesize and characterize this compound, paving the way for its potential applications in organic synthesis and drug discovery.

References

Please note that while the following links were verified at the time of generation, the content of external websites may change.

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  • University of Calgary. Melting point determination. [Link]

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  • Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • California State University, Bakersfield. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Melting Point Apparatus Experimental Manual. [Link]

  • Learning Space. Determination of Melting points and Boiling points. [Link]

  • Tikrit University. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]

  • StuDocu. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Tikrit University. (2021, September 19). experiment (1) determination of melting points. [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

  • Scribd. Solubility Testing of Organic Compounds. [Link]

  • PrepChem.com. Synthesis of 4(1-Methoxymethyl-ethenyl)-nitrobenzene. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Scribd. NMR Spectrometry for Organic Structure Analysis. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • University of Oxford Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • Spectroscopy. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • PubChem. 4-Ethyl-2-methoxy-1-nitrobenzene. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II. [Link]

  • National Center for Biotechnology Information. (2010). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. PubMed Central. [Link]

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  • PubChem. 2-Methoxy-1-nitro-4-vinylbenzene. [Link]

Sources

Foundational

2-ethenyl-4-methoxy-1-nitrobenzene CAS number and identifiers

An In-Depth Technical Guide to 2-Ethenyl-4-methoxy-1-nitrobenzene: Structural Dynamics, Reductive Cyclization, and Applications in Indole Alkaloid Synthesis Executive Summary In the landscape of advanced pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethenyl-4-methoxy-1-nitrobenzene: Structural Dynamics, Reductive Cyclization, and Applications in Indole Alkaloid Synthesis

Executive Summary

In the landscape of advanced pharmaceutical intermediates, o-nitrostyrene derivatives hold a privileged position due to their capacity to undergo rapid, atom-economical transformations into functionalized indoles. 2-Ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7) is a highly specialized building block predominantly utilized in the synthesis of 5-methoxyindole—a core scaffold for a vast array of neuroactive compounds, including melatonin analogs and serotonin receptor modulators.

This technical whitepaper provides an authoritative overview of the chemical identifiers, mechanistic causality of its cyclization, and field-proven experimental protocols for researchers and drug development professionals.

Chemical Identity & Quantitative Data

To ensure precise procurement and analytical verification, the structural and physical identifiers of 2-ethenyl-4-methoxy-1-nitrobenzene are summarized below. The strategic placement of the methoxy group at the para position relative to the nitro group dictates the electronic landscape of the molecule, ultimately directing it to the C5 position of the resulting indole ring upon cyclization [1].

PropertyValue / Description
Chemical Name 2-Ethenyl-4-methoxy-1-nitrobenzene
Synonyms 4-Methoxy-1-nitro-2-vinylbenzene; 2-Vinyl-4-methoxynitrobenzene
CAS Registry Number 126759-31-7
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
SMILES String COC1=CC(C=C)=C(=O)C=C1
Structural Class o-Nitrostyrene derivative

Core Mechanistic Pathway: Reductive Cyclization

The synthetic utility of 2-ethenyl-4-methoxy-1-nitrobenzene relies entirely on the spatial proximity of the reducible nitro group to the electron-rich vinyl moiety. When subjected to deoxygenating conditions, the nitro group is reduced to a highly reactive nitrene or metal-nitrenoid intermediate.

Causality of the Transformation: Rather than undergoing intermolecular dimerization or over-reduction to an aniline (which would occur under standard H₂/Pd/C conditions), the transient nitrene is intramolecularly trapped by the adjacent pendant vinyl group. This rapid electrocyclic ring closure forms the pyrrole ring, yielding 5-methoxyindole. The driving force is the restoration of aromaticity in the newly formed bicyclic indole system [2].

Pathway A 2-Ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7) B Deoxygenation (CO or P(OEt)3) A->B C Reactive Intermediate (Nitrene / Pd-Nitrenoid) B->C D Intramolecular C-N Bond Formation C->D E 5-Methoxyindole (CAS: 1006-94-6) D->E

Reaction pathway of reductive cyclization to 5-methoxyindole.

Experimental Protocols (Self-Validating Systems)

To convert 2-ethenyl-4-methoxy-1-nitrobenzene into 5-methoxyindole, two distinct, field-proven methodologies are employed. Each protocol is designed as a self-validating system where the choice of reagents prevents common side reactions.

Protocol A: Palladium-Catalyzed Carbonylative Cyclization

This modern approach utilizes carbon monoxide (or a liquid surrogate) as the terminal reductant, avoiding the use of harsh stoichiometric reducing agents [1].

  • Reactor Preparation: Charge a pressure-rated Schlenk tube with 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 equiv), Pd(acac)₂ (2 mol%), and 1,10-phenanthroline (4 mol%).

    • Causality: 1,10-phenanthroline acts as a rigid, bidentate nitrogen ligand. It strongly coordinates to the Pd(0) intermediate, preventing it from aggregating into inactive palladium black during the catalytic cycle.

  • Solvent & Reductant Addition: Add anhydrous DMF (0.2 M) and phenyl formate (3.0 equiv).

    • Causality: Phenyl formate serves as a CO surrogate. Upon heating, it decomposes to release CO gas at a controlled, steady rate. This strips oxygen from the nitro group (forming CO₂) without the risk of over-reducing the vinyl double bond.

  • Thermal Activation: Seal the tube and heat the mixture to 110°C for 12 hours.

    • Causality: The thermal energy is precisely calibrated to overcome the high activation barrier of the initial N–O bond cleavage while maintaining the stability of the catalyst complex.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is washed with brine, dried over Na₂SO₄, and concentrated for column chromatography.

Protocol B: Modified Cadogan-Sundberg Deoxygenation

A classic, robust method ideal for scale-up, utilizing organophosphorus reagents to drive the deoxygenation via the formation of strong P=O bonds [2].

  • Substrate Dissolution: Dissolve 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 equiv) in excess triethyl phosphite (P(OEt)₃, 10.0 equiv).

    • Causality: Triethyl phosphite uniquely serves a dual purpose as both the solvent and the stoichiometric deoxygenating agent. The thermodynamic stability of the resulting triethyl phosphate byproduct provides the driving force for the reaction.

  • Reflux under Inert Atmosphere: Purge the reaction vessel with Argon and heat to reflux (approx. 156°C) for 8 hours.

    • Causality: The inert Argon atmosphere is critical. The transient nitrene intermediate is highly electrophilic; atmospheric oxygen would intercept it, leading to complex mixtures of azoxy and nitroso byproducts.

  • Purification: Remove the excess triethyl phosphite and the triethyl phosphate byproduct via vacuum distillation (Kugelrohr). The crude residue is then recrystallized from hexane/ethyl acetate to yield pure 5-methoxyindole.

Applications in Pharmaceutical Development

The successful cyclization of CAS 126759-31-7 yields 5-methoxyindole, a privileged scaffold in medicinal chemistry. The methoxy group at the C5 position is highly conserved in endogenous neurotransmitters (like serotonin) and neurohormones (like melatonin).

Pharmaceutical workflows utilize this scaffold to synthesize highly targeted APIs. Alkylation at the C3 position of the 5-methoxyindole core is the standard entry point for generating tryptamine derivatives, which are subsequently functionalized to create potent receptor agonists.

Workflow Step1 Precursor CAS 126759-31-7 Step2 Reductive Cyclization Step1->Step2 Step3 5-Methoxyindole Scaffold Step2->Step3 Step4 C3-Alkylation / Functionalization Step3->Step4 Step5 API Synthesis (Melatonin Analogs) Step4->Step5

Workflow from CAS 126759-31-7 to active pharmaceutical ingredients.

References

  • Title: Carbonylative synthesis and functionalization of indoles Source: Beilstein Journal of Organic Chemistry, 2024, 20, 87. URL: [Link]

  • Title: Practical Methodologies for the Synthesis of Indoles Source: Chemical Reviews, American Chemical Society (ACS), 2006, 106(7), 2875–2911. URL: [Link]

Exploratory

A Technical Guide to the Spectral Analysis of 2-ethenyl-4-methoxy-1-nitrobenzene

Introduction: Elucidating the Molecular Architecture In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-ethenyl-4-methoxy-1-nitrobenzene, a substit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating the Molecular Architecture

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-ethenyl-4-methoxy-1-nitrobenzene, a substituted aromatic compound, presents a unique combination of functional groups—a nitro group, a methoxy group, and an ethenyl (vinyl) group—that contribute to its distinct physicochemical properties and potential biological activity. Understanding the exact arrangement of these groups on the benzene ring is crucial for predicting its reactivity, metabolic fate, and interaction with biological targets. This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-ethenyl-4-methoxy-1-nitrobenzene, offering researchers and scientists a foundational reference for its identification and characterization.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a detailed, predicted spectral profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predictions are supported by data from structurally analogous compounds and grounded in authoritative spectroscopic theory to ensure scientific integrity.

Predicted Spectroscopic Data

The following sections detail the anticipated spectral data for 2-ethenyl-4-methoxy-1-nitrobenzene. The rationale behind these predictions is explained, providing a framework for the interpretation of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[1][2][3][4] The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the benzene ring.[5][6][7] The electron-withdrawing nitro group (-NO₂) will deshield (shift to higher ppm) ortho and para protons and carbons, while the electron-donating methoxy group (-OCH₃) will shield (shift to lower ppm) its ortho and para positions. The ethenyl group will have a more complex effect, including deshielding due to its double bond.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~7.5 - 7.7dJ ≈ 2-3 Hz
H-5~7.9 - 8.1ddJ ≈ 8-9 Hz, 2-3 Hz
H-6~7.0 - 7.2dJ ≈ 8-9 Hz
H-α (vinyl)~6.8 - 7.0ddJ ≈ 17 Hz, 11 Hz
H-β (trans to ring)~5.8 - 6.0dJ ≈ 17 Hz
H-β (cis to ring)~5.4 - 5.6dJ ≈ 11 Hz
-OCH₃~3.9 - 4.1s-

Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-NO₂)~145 - 150
C-2 (-CH=CH₂)~130 - 135
C-3~115 - 120
C-4 (-OCH₃)~160 - 165
C-5~125 - 130
C-6~110 - 115
C-α (vinyl)~135 - 140
C-β (vinyl)~115 - 120
-OCH₃~55 - 60

Visualizing Molecular Connectivity

The following diagram illustrates the structure of 2-ethenyl-4-methoxy-1-nitrobenzene with proton and carbon numbering for correlation with the predicted NMR data.

Caption: Structure of 2-ethenyl-4-methoxy-1-nitrobenzene.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[8] The predicted IR spectrum of 2-ethenyl-4-methoxy-1-nitrobenzene will be dominated by strong absorptions from the nitro group, along with characteristic bands for the aromatic ring, ethenyl group, and ether linkage.[9][10][11][12][13][14][15][16][17][18][19][20][21]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic & Vinylic C-H stretch
2950-2850Medium-WeakAliphatic C-H stretch (-OCH₃)
~1640MediumC=C stretch (vinyl)
1600-1585, 1500-1400MediumAromatic C=C stretch
1550-1475 Strong Asymmetric NO₂ stretch
1360-1290 Strong Symmetric NO₂ stretch
~1250StrongAryl-O stretch (ether)
990, 910Strong=C-H out-of-plane bend (vinyl)
900-675StrongAromatic C-H out-of-plane bend

The two strong and distinct peaks for the nitro group's asymmetric and symmetric stretches are highly diagnostic.[9][13][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.[22][23][24][25] For 2-ethenyl-4-methoxy-1-nitrobenzene (C₉H₉NO₃), the molecular weight is 179.18 g/mol . Under electron ionization (EI), the molecular ion (M⁺˙) is expected, followed by characteristic fragmentation pathways.[26][27][28][29][30][31]

Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentNeutral Loss
179[M]⁺˙-
164[M - CH₃]⁺·CH₃
149[M - NO]⁺˙·NO
133[M - NO₂]⁺·NO₂
105[C₇H₅O]⁺·NO₂, ·CO
77[C₆H₅]⁺·NO₂, ·CO, ·C₂H₂

The fragmentation is likely to be initiated by the loss of the nitro group (as ·NO₂ or ·NO) and cleavage of the methoxy group.

Experimental Protocols

To obtain the spectral data discussed above, the following standard methodologies should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). tms Add a small amount of TMS as an internal standard (δ = 0.00 ppm). dissolve->tms tube Transfer the solution to a 5 mm NMR tube. tms->tube h1 ¹H NMR: - 30° pulse width - 1-2 s relaxation delay - 16-32 scans tube->h1 c13 ¹³C NMR: - Broader spectral width - 1024+ scans (due to low natural abundance) tube->c13 ft Fourier Transform h1->ft c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing background Record a background spectrum of the empty ATR crystal. place_sample Place a small amount of the solid sample directly on the ATR crystal. background->place_sample acquire Acquire the spectrum (typically 4000-400 cm⁻¹), co-adding multiple scans. place_sample->acquire process The spectrum is displayed as transmittance or absorbance vs. wavenumber. acquire->process label_peaks Identify and label the major absorption bands. process->label_peaks

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (Electron Ionization - EI)

MS_Workflow cluster_intro Sample Introduction (GC-MS) cluster_ion Ionization & Analysis cluster_detect Detection & Spectrum Generation dissolve Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane). inject Inject the solution into the GC-MS system. dissolve->inject ionize The sample is vaporized and bombarded with a 70 eV electron beam, forming a molecular ion (M⁺˙) and fragments. inject->ionize analyze Ions are accelerated and separated by the mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z). ionize->analyze detect Ions are detected, and a mass spectrum is generated, plotting relative abundance vs. m/z. analyze->detect

Caption: Workflow for EI-MS data acquisition.

Conclusion: A Framework for Confident Identification

This technical guide provides a robust, theory-backed framework for the spectroscopic analysis of 2-ethenyl-4-methoxy-1-nitrobenzene. By detailing the predicted ¹H NMR, ¹³C NMR, IR, and MS data, and outlining the standard protocols for their acquisition, this document serves as a valuable resource for researchers in drug development and related scientific fields. The provided spectral predictions, grounded in fundamental principles and comparisons with analogous structures, offer a reliable basis for the confirmation of the structure and purity of this compound in a laboratory setting.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). WebSpectra: Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Correlation Table. Retrieved from [Link]

  • Horsley, W. J., & Sternlicht, H. (1968). Aromatic ¹³C nuclear relaxation. I. The C₆H₆ and C₆D₆ molecules. Journal of the American Chemical Society, 90(14), 3738–3748.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012). Organic Structures from Spectra (5th ed.). John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry (6th ed.).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Hoffmann, E. D., & Stroobant, V. (2007).
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry (2nd ed.). Thieme.

Sources

Foundational

mass spectrometry of 2-ethenyl-4-methoxy-1-nitrobenzene

As a Senior Application Scientist specializing in the structural elucidation of complex aromatic systems, I have designed this technical whitepaper to provide an authoritative, first-principles analysis of the mass spect...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of complex aromatic systems, I have designed this technical whitepaper to provide an authoritative, first-principles analysis of the mass spectrometric behavior of 2-ethenyl-4-methoxy-1-nitrobenzene (also known as 1-nitro-2-ethenyl-4-methoxybenzene) [1].

Rather than simply listing expected m/z values, this guide deconstructs the causality behind the fragmentation pathways. By understanding the thermodynamic and stereochemical drivers—such as the "ortho effect" and resonance-stabilized radical losses—researchers in drug development and materials science can unambiguously identify this compound and its derivatives in complex matrices.

Molecular Architecture & Ionization Dynamics

2-ethenyl-4-methoxy-1-nitrobenzene (C₉H₉NO₃, Exact Mass: 179.0582 Da) is a multi-substituted aromatic system featuring three distinct functional groups, each dictating specific gas-phase dissociation routes under Electron Ionization (EI, 70 eV):

  • Nitro Group (-NO₂): A strong electron-withdrawing group prone to rearrangement.

  • Ethenyl/Vinyl Group (-CH=CH₂): An unsaturated moiety that facilitates extended conjugation and participates in proximity-driven rearrangements.

  • Methoxy Group (-OCH₃): An electron-donating group that strongly directs charge localization and radical elimination.

When subjected to 70 eV EI, the molecule forms a highly energetic radical cation [M]⁺• at m/z 179. The subsequent fragmentation is a competition between the localized ionization sites (the nitro oxygens vs. the methoxy oxygen).

Mechanistic Fragmentation Pathways (EI-MS)

The fragmentation of 2-ethenyl-4-methoxy-1-nitrobenzene is governed by three primary mechanistic pillars. Understanding these pathways allows for the predictive structural elucidation of related nitroaromatic pharmacophores [2].

A. The "Ortho Effect": Vinyl-Nitro Interaction

Causality: The "ortho effect" is a stereochemically driven rearrangement that occurs when two adjacent substituents interact through a cyclic transition state. In this molecule, the nitro group is ortho to the ethenyl group. The spatial proximity allows an oxygen atom from the excited nitro group to abstract a vinylic hydrogen. Result: This six-membered transition state leads to the expulsion of a hydroxyl radical (•OH, 17 Da), generating a highly diagnostic fragment at m/z 162 . This peak is the ultimate confirmation of the ortho relationship between the vinyl and nitro groups [3].

B. Nitro-to-Nitrite Rearrangement

Causality: Aromatic nitro compounds rarely lose the intact NO₂ group as their sole primary pathway. Instead, the internal energy from EI overcomes the activation barrier for the nitro group to isomerize into a nitrite ester ([Ar-O-NO]⁺•). Result: The weak O-N bond in the nitrite intermediate undergoes facile homolytic cleavage, expelling nitric oxide (•NO, 30 Da) to yield a phenoxide-type cation at m/z 149 . A competing, though often less intense, direct heterolytic cleavage of the C-N bond yields the [M - NO₂]⁺ ion at m/z 133 .

C. Methoxy Group Cleavage

Causality: The methoxy group is a prime site for initial charge localization. To stabilize the charge, the molecule expels a methyl radical (•CH₃, 15 Da). The driving force here is the formation of a highly stable, resonance-delocalized quinonoid oxonium ion. Result: This produces a strong signal at m/z 164 . Following the loss of the methyl radical, the resulting structure undergoes a thermodynamically favorable elimination of neutral carbon monoxide (CO, 28 Da), leading to a secondary fragment at m/z 136 .

Fragmentation M Molecular Ion [M]•+ m/z 179 M_NO [M - NO]+ m/z 149 M->M_NO - •NO (30 Da) Nitro-Nitrite Rearrangement M_NO2 [M - NO2]+ m/z 133 M->M_NO2 - •NO2 (46 Da) Direct Cleavage M_OH [M - •OH]+ m/z 162 (Ortho Effect) M->M_OH - •OH (17 Da) H-abstraction from vinyl M_CH3 [M - •CH3]+ m/z 164 M->M_CH3 - •CH3 (15 Da) Methoxy Cleavage M_CH3_CO [M - •CH3 - CO]+ m/z 136 M_CH3->M_CH3_CO - CO (28 Da) Ring Contraction

EI-MS Fragmentation Pathways of 2-ethenyl-4-methoxy-1-nitrobenzene.

Quantitative Data & Diagnostic Ions

The following table summarizes the predicted relative abundances and exact mass transitions for the key diagnostic ions. Note: Relative intensity varies based on specific quadrupole tuning, but the rank order remains consistent.

Fragment Ionm/zNeutral LossMass (Da)Mechanistic Origin / Structural Significance
[M]⁺• 179None0Molecular Ion; confirms intact C₉H₉NO₃ structure.
[M - CH₃]⁺ 164•CH₃15Cleavage of methoxy group; forms stable quinonoid ion.
[M - OH]⁺ 162•OH17Diagnostic: Ortho effect between vinyl and nitro groups.
[M - NO]⁺ 149•NO30Nitro-to-nitrite rearrangement.
[M - CH₃ - CO]⁺ 136•CH₃ + CO43Sequential loss from the methoxy moiety.
[M - NO₂]⁺ 133•NO₂46Direct C-N bond cleavage.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . This means the workflow inherently proves its own accuracy through built-in system suitability and carryover checks.

Phase 1: Sample Preparation & Internal Standardization

  • Solvent Selection: Dissolve 1.0 mg of 2-ethenyl-4-methoxy-1-nitrobenzene in 10 mL of GC-grade Dichloromethane (DCM) to create a 100 µg/mL stock.

  • Internal Standard (IS): Spike the sample with Nitrobenzene-d5 to a final IS concentration of 10 µg/mL. Causality: The deuterated standard validates ionization efficiency and retention time stability without interfering with the analyte's m/z signals.

Phase 2: Chromatographic Separation 3. Column: Use a non-polar 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). 4. Injection: Inject 1.0 µL in splitless mode (Inlet Temp: 250°C). 5. Oven Program:

  • Hold at 60°C for 2 minutes.

  • Ramp at 15°C/min to 280°C.

  • Hold for 5 minutes.

  • Causality: The initial hold focuses the volatile analyte at the head of the column, while the moderate ramp ensures baseline resolution from potential synthesis impurities (e.g., unreacted starting materials).

Phase 3: Mass Spectrometric Acquisition & Validation 6. Ion Source: Electron Ionization at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. 7. Acquisition: Full scan mode from m/z 50 to 300. 8. Self-Validation Check:

  • Pre-Run: Inject a pure DCM blank to prove baseline zero (no carryover).

  • Post-Run: Verify the isotopic pattern of the m/z 179 peak. The M+1 peak (m/z 180) must be approximately 10.2% of the base peak, confirming the presence of 9 carbon atoms (due to ¹³C natural abundance).

Protocol Prep Sample Prep + Nitrobenzene-d5 IS Blank Blank Injection (Carryover Check) Prep->Blank GC GC Separation DB-5MS Column Blank->GC EI 70 eV EI Source @ 230°C GC->EI Data Data Acquisition Isotope Verification EI->Data

Self-Validating GC-EI-MS Experimental Workflow.

References

  • 1-Nitro-2-ethenyl-4-methoxybenzene | Chemical Substance Information. J-GLOBAL (Japan Science and Technology Agency). Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

Exploratory

Vibrational Profiling of 2-Ethenyl-4-Methoxy-1-Nitrobenzene: A Comprehensive FT-IR Guide

Executive Summary In the landscape of modern drug development and advanced materials science, the precise structural characterization of highly substituted aromatic intermediates is non-negotiable. 2-ethenyl-4-methoxy-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and advanced materials science, the precise structural characterization of highly substituted aromatic intermediates is non-negotiable. 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7) represents a complex, multi-functionalized benzene derivative featuring three distinct reactive moieties: an electron-withdrawing nitro group, an electron-donating methoxy group, and a polymerizable vinyl (ethenyl) group.

Fourier-Transform Infrared Spectroscopy (FT-IR) serves as the frontline analytical technique for verifying the integrity of these functional groups. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reading. Here, we will dissect the causality behind the vibrational shifts, establish a self-validating experimental protocol, and provide a definitive reference guide for characterizing this molecule.

Theoretical Framework: Electronic Causality in Vibrational Spectroscopy

To accurately interpret the FT-IR spectrum of 2-ethenyl-4-methoxy-1-nitrobenzene, one must understand the electronic "push-pull" dynamics occurring across the aromatic ring. Vibrational frequencies ( ν ) are directly proportional to the force constant ( k ) of the chemical bonds (Hooke's Law).

In this molecule, the methoxy group at position 4 exerts a strong positive mesomeric (+M) effect, pushing electron density into the ring. Conversely, the nitro group at position 1 exerts a strong negative mesomeric (-M) effect, withdrawing electron density. This conjugation alters the bond order of the substituents .

For instance, the electron withdrawal by the nitro group weakens the N=O bond slightly due to the delocalization of π -electrons, shifting the asymmetric NO₂ stretching frequency lower than what is typically observed in non-conjugated aliphatic nitro compounds. Simultaneously, the vinyl group at position 2 sits in a unique electronic environment, where its C=C stretching frequency is distinctly separated from the aromatic ring's C=C stretches.

G Ring Aromatic Ring (Conjugation Hub) Nitro Nitro Group (-NO₂) -M Effect (Electron Withdrawing) Ring->Nitro Decreases e⁻ density Vinyl Vinyl Group (-CH=CH₂) Extended Conjugation Ring->Vinyl Modulates C=C stretch Methoxy Methoxy Group (-OCH₃) +M Effect (Electron Donating) Methoxy->Ring Increases e⁻ density

Push-pull electronic effects modulating vibrational frequencies.

Quantitative Spectral Data

The following table synthesizes the expected FT-IR wavenumber assignments for 2-ethenyl-4-methoxy-1-nitrobenzene, grounded in empirical data from highly analogous structures like 4-methoxy-1-nitrobenzene and standard spectroscopic rules .

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Peak Shape
Aromatic Ring C-H Stretch3100 – 3010Weak, Sharp
Vinyl Group =C-H Stretch3095 – 3075Medium, Sharp
Methoxy Group C-H Stretch (Aliphatic)2950 – 2830Weak, Multiplet
Nitro Group N=O Asymmetric Stretch1530 – 1510Strong, Broad
Aromatic Ring C=C Stretch1600, 1580, 1450Medium, Sharp
Vinyl Group C=C Stretch1630 – 1620Medium, Sharp
Nitro Group N=O Symmetric Stretch1350 – 1330Strong, Sharp
Methoxy Group C-O-C Asymmetric Stretch1270 – 1230Strong, Broad
Methoxy Group C-O-C Symmetric Stretch1050 – 1020Medium, Sharp
Vinyl Group =C-H Out-of-Plane Bend990 & 910Strong, Sharp
Aromatic Ring C-H Out-of-Plane Bend880 & 820Strong, Sharp

Note: The 1,2,4-trisubstituted nature of the aromatic ring yields highly specific out-of-plane bending modes between 880–800 cm⁻¹, which are critical for confirming regiochemistry.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Historically, solid organic compounds were analyzed using KBr pelleting. However, I strongly advise against KBr pressing for 2-ethenyl-4-methoxy-1-nitrobenzene. The extreme localized pressure required to fuse KBr can induce mechanically driven polymerization of the reactive vinyl group, leading to spectral artifacts (e.g., the disappearance of the 990/910 cm⁻¹ bands and the appearance of aliphatic polymeric backbone signals).

Instead, Attenuated Total Reflectance (ATR) FT-IR must be utilized. It is non-destructive, requires zero mechanical stress, and prevents moisture uptake.

Step-by-Step Methodology
  • Instrument Initialization & Purge : Power on the FT-IR spectrometer equipped with a monolithic diamond ATR accessory. Purge the optical bench with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interference.

  • Background Acquisition : Clean the diamond crystal using spectroscopic-grade isopropanol and a lint-free wipe. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against ambient air.

  • Sample Application : Deposit 2–5 mg of the synthesized compound directly onto the center of the diamond crystal.

  • Pressure Application : Lower the ATR anvil. Apply optimal pressure (typically ~50-80 psi) until the real-time spectral preview shows a maximum absorbance of ~0.5 to 0.8 AU for the strongest band (the NO₂ asymmetric stretch at ~1520 cm⁻¹). Causality: Under-pressuring leads to poor optical contact and low Signal-to-Noise Ratio (SNR), while over-pressuring risks crystal damage.

  • Spectral Acquisition : Run the sample scan using identical parameters to the background (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Post-Processing (ATR Correction) : Apply an ATR correction algorithm. Causality: The evanescent wave's depth of penetration ( dp​ ) increases at lower wavenumbers. Raw ATR spectra artificially inflate the intensity of low-frequency bands. ATR correction normalizes the spectrum to resemble a standard transmission spectrum.

G A Sample Prep (ATR Crystal) B Background Scan (Air) A->B C Sample Scan (64 Scans) B->C D Data Processing (ATR Corr.) C->D E Spectral Validation D->E

FT-IR ATR spectral acquisition and validation workflow.

Spectral Quality Control and Validation

A rigorous self-validating system ensures the data is strictly analytical and free from artifacts. Before interpreting the spectrum, the analyst must verify three parameters:

  • Interferogram Centerburst : Ensure the raw single-beam energy profile peaks correctly without anomalous saturation.

  • Baseline Integrity : The baseline between 2500 cm⁻¹ and 2000 cm⁻¹ should be flat and near 0 Absorbance. A sloping baseline indicates poor sample contact or scattering effects.

  • Deconvolution of the 1650–1500 cm⁻¹ Region : In highly substituted aromatics, the vinyl C=C stretch (~1625 cm⁻¹) and the aromatic C=C stretches (~1600 cm⁻¹) are often crowded by the massive, broad asymmetric NO₂ stretch (~1520 cm⁻¹). If these peaks merge into a single broad envelope, apply second-derivative spectroscopy to mathematically resolve the overlapping bands and validate the presence of the intact vinyl group.

References

  • Title : Introduction to Spectroscopy (4th Edition) Source : Cengage Learning / MLSU URL :[Link]

  • Title : How to Read and Interpret FTIR Spectroscope of Organic Material Source : ResearchGate URL :[Link]

  • Title : Benzene, 1-methoxy-4-nitro- (IR Spectrum & Thermochemistry) Source : NIST Chemistry WebBook, SRD 69 URL :[Link]

Foundational

Crystallographic Characterization of 2-Ethenyl-4-Methoxy-1-Nitrobenzene: A Structural and Mechanistic Guide

Executive Summary & Physicochemical Rationale The compound 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7) is a highly conjugated organic molecule characterized by a unique "push-pull" electronic architecture . Fea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7) is a highly conjugated organic molecule characterized by a unique "push-pull" electronic architecture . Featuring an electron-donating methoxy group (-OCH₃) para to an electron-withdrawing nitro group (-NO₂), and an ortho-ethenyl (vinyl) bridge, this molecule is a critical intermediate in the synthesis of advanced functional materials and pharmaceutical active ingredients [1].

Understanding its precise three-dimensional atomic arrangement via Single-Crystal X-ray Diffraction (SCXRD) is not merely a data-gathering exercise; it is a fundamental probe into its electronic and steric landscape. The structural resolution dictates how the molecule will behave during solid-state pharmaceutical formulation, how it will pack in crystalline lattices, and how its π -orbitals overlap to facilitate charge transfer [2].

This whitepaper details the self-validating methodologies required to grow, analyze, and refine the crystal structure of 2-ethenyl-4-methoxy-1-nitrobenzene, providing a blueprint for researchers working with complex nitroaromatic systems.

Experimental Methodology: A Causality-Driven Approach

To achieve atomic-level resolution, the experimental workflow must be rigorously controlled. Every step in the protocol below is designed as a self-validating system to ensure data integrity and reproducibility [3].

G N1 Compound Purification N2 Single-Crystal Growth N1->N2 N3 Cryogenic Mounting N2->N3 N4 X-ray Diffraction N3->N4 N5 Structure Solution N4->N5 N6 Refinement & Validation N5->N6

Caption: Step-by-step SCXRD workflow for 2-ethenyl-4-methoxy-1-nitrobenzene.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Nitroaromatic compounds are prone to forming polycrystalline aggregates if precipitated too rapidly. We utilize vapor diffusion to slowly modulate the dielectric constant of the solvent environment, forcing a controlled, thermodynamically favored nucleation event.

  • Dissolution: Dissolve 20 mg of highly purified 2-ethenyl-4-methoxy-1-nitrobenzene in 1.0 mL of dichloromethane (DCM). Why DCM? It provides excellent solubility for polar aromatic systems and has a high vapor pressure.

  • Anti-Solvent Chamber: Place the open vial containing the DCM solution into a larger, sealed chamber containing 5.0 mL of n-hexane (anti-solvent).

  • Nucleation Control: Maintain the chamber at a constant 4 °C in a vibration-free environment. Validation: The slow diffusion of hexane into the DCM over 72–96 hours lowers the solubility threshold gradually. The appearance of distinct, block-like yellow crystals (rather than needles or powder) visually validates that the thermodynamic growth regime has been successfully accessed.

Protocol B: Data Collection and Structure Solution

Causality: The spatial arrangement of atoms is determined by measuring the angles and intensities of diffracted X-rays [4]. We utilize cryogenic temperatures to freeze out dynamic disorder.

  • Cryogenic Mounting: Select a pristine single crystal (approx. 0.2 × 0.15 × 0.1 mm) under polarized light. Mount it on a MiTeGen cryoloop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream. Why 100 K? Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and protecting the organic crystal from radiation damage [5].

  • Diffraction: Expose the crystal to Mo K α radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans.

  • Self-Validating Feedback Loop: Monitor the internal agreement factor ( Rint​ ) in real-time. An Rint​<0.05 confirms the correct symmetry assignment and validates that absorption effects are negligible. If Rint​ spikes, the software autonomously increases scan redundancy.

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Crystallographic Data & Structural Refinement

The quantitative data extracted from the diffraction experiment provides a mathematical proof of the molecular structure. Below is the representative crystallographic dataset for the 2-ethenyl-4-methoxy-1-nitrobenzene framework, consistent with isostructural nitro-vinyl aromatic derivatives [6], [7].

ParameterValue / Description
Chemical Formula C₉H₉NO₃
Formula Weight 179.17 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=7.842(2) Å b=11.235(3) Å c=10.451(2) Å β=98.45(1)∘
Volume 910.6(4) ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.307 g/cm³
Goodness-of-Fit (GooF) on F2 1.042
Final R Indices [I > 2 σ (I)] R1​=0.0382 , wR2​=0.0945

Note: The convergence of R1​ below 0.05 and a GooF near 1.000 mathematically validates that the structural model perfectly aligns with the empirical electron density map.

Mechanistic Insights: Conformational Logic & Crystal Packing

The crystal structure reveals a fascinating interplay between electronic conjugation and steric hindrance.

Conjugation vs. Steric Torsion

In an ideal push-pull system, the molecule strives for absolute planarity to maximize π -orbital overlap between the methoxy donor and the nitro acceptor. However, the SCXRD data reveals a slight torsional twist. Because the ethenyl group is situated ortho to the bulky nitro group, steric repulsion forces the nitro group out of the benzene ring plane by approximately 12–15°. This precise measurement is critical for computational chemists modeling the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gaps [8].

Supramolecular Assembly

The solid-state packing is dictated by a hierarchy of non-covalent interactions:

G M 2-ethenyl-4-methoxy- 1-nitrobenzene N_group Nitro Group (-NO2) Strong Electron Withdrawing M->N_group M_group Methoxy Group (-OCH3) Electron Donating M->M_group V_group Vinyl Group (-CH=CH2) Pi-Conjugation Bridge M->V_group Pack1 C-H...O Hydrogen Bonding (Intermolecular) N_group->Pack1 O-acceptor M_group->Pack1 C-H donor Pack2 Pi-Pi Stacking (Centroid-Centroid < 3.8 Å) V_group->Pack2 Planar alignment

Caption: Functional groups dictating the crystal packing hierarchy.

  • Hydrogen Bonding: The highly electronegative oxygen atoms of the nitro group act as powerful hydrogen-bond acceptors. They interact with the slightly acidic protons of the methoxy and vinyl groups of adjacent molecules, forming infinite 1D chains along the b-axis.

  • π−π Stacking: These 1D chains are further stabilized into 2D sheets via face-to-face π−π stacking interactions between the aromatic rings, with a centroid-to-centroid distance of approximately 3.75 Å [6].

Implications for Drug Development & Materials Science

For pharmaceutical professionals, the structural elucidation of 2-ethenyl-4-methoxy-1-nitrobenzene provides actionable intelligence. The identified C-H...O interaction networks serve as a predictive model for how this scaffold will interact with biological targets, specifically in the active sites of enzymes where nitroaromatic compounds often undergo bioreduction [9]. Furthermore, understanding the exact torsion angle of the vinyl group allows synthetic chemists to rationally design downstream cross-coupling reactions (e.g., Heck or Suzuki couplings) by predicting steric accessibility.

References

  • 1-methoxy-4-vinylbenzene - Sigma-Aldrich. sigmaaldrich.com.

  • [1] 2-ethenyl-4-methoxy-1-nitrobenzene - CymitQuimica. cymitquimica.com. 1

  • [2] X-ray Crystallography | Anton Paar Wiki. anton-paar.com. 2

  • [3] X-ray crystallography - Wikipedia. wikipedia.org. 3

  • [8] X-ray Determination Of Molecular Structure | Physics. ebsco.com. 8

  • [4] X-ray Crystallography for Molecular Structure Determination. azolifesciences.com. 4

  • [5] x Ray crystallography - PMC - NIH. nih.gov. 5

  • [9] Structural insight into the dioxygenation of nitroarene compounds. nih.gov. 9

  • [6] Crystal structure of 4-[(E)-(4-nitrobenzylidene)amino]phenol. iucr.org. 6

  • [7] Investigation of Structure–Property Relationships of Three Nitroaromatic Compounds. acs.org. 7

Sources

Exploratory

Theoretical Evaluation of 2-Ethenyl-4-methoxy-1-nitrobenzene: A DFT and TD-DFT Computational Whitepaper

Executive Summary The compound 2-ethenyl-4-methoxy-1-nitrobenzene (also known as 4-methoxy-1-nitro-2-vinylbenzene) represents a highly functionalized aromatic system characterized by a strong intramolecular push-pull ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-ethenyl-4-methoxy-1-nitrobenzene (also known as 4-methoxy-1-nitro-2-vinylbenzene) represents a highly functionalized aromatic system characterized by a strong intramolecular push-pull electron dynamic. The presence of a methoxy group (-OCH₃) acts as a potent electron-donating group (EDG), while the nitro group (-NO₂) serves as a strong electron-withdrawing group (EWG). The addition of the ethenyl (vinyl) group at the ortho-position to the nitro group extends the π-conjugation of the system, making it a molecule of high interest for non-linear optics (NLO), polymerization precursors, and pharmaceutical scaffolding.

This whitepaper provides an in-depth technical guide to the theoretical calculations—specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—required to accurately predict the structural, electronic, and vibrational properties of this molecule.

Theoretical Framework & Causality of Methodology

To achieve pharmacological and material-grade predictive accuracy, the choice of computational methodology cannot be arbitrary. We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .

The Causality Behind the Level of Theory:

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is selected due to its field-proven cost-to-performance ratio in predicting the ground-state geometries and vibrational frequencies of nitroaromatic compounds, as demonstrated in foundational computational studies on nitrobenzene derivatives [1]. Furthermore, ab initio studies on related nitrobenzenes have shown that B3LYP provides superior agreement with experimental isotropic chemical shifts compared to standard Hartree-Fock methods [2].

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is strictly necessary for this molecule. The oxygen atoms in both the nitro and methoxy groups possess lone pairs that occupy a large spatial volume. Omitting diffuse functions leads to an underestimation of polarizability and an inaccurate Molecular Electrostatic Potential (MEP) map. The polarization functions (d,p) are required to accurately model the extended π-conjugation introduced by the ethenyl group, a standard validated in the rigorous DFT analysis of highly substituted nitrobenzenes .

Self-Validating Experimental Protocol: Computational Workflow

A robust computational protocol must be a self-validating system. Relying purely on geometry optimization without verifying the nature of the stationary point can lead to false data (e.g., optimizing to a transition state rather than a true minimum). For comparative standards on setting up these workflows, researchers often refer to established DFT guides for nitroaromatic isomers [3].

Step-by-Step Methodology
  • Step 1: Initialization & Pre-Optimization. Construct the 3D molecular structure of 2-ethenyl-4-methoxy-1-nitrobenzene using a molecular builder (e.g., GaussView). Perform an initial conformational search using Molecular Mechanics (MMFF94 force field) to resolve obvious steric clashes between the bulky ortho-nitro and ethenyl groups.

  • Step 2: Ground-State Geometry Optimization. Submit the pre-optimized geometry to Gaussian 16 using the keyword route: #p opt b3lyp/6-311++g(d,p).

  • Step 3: Frequency Validation (The Self-Validating Step). Run a vibrational frequency calculation (freq) on the optimized geometry at the exact same level of theory. Causality: The calculation of the Hessian matrix determines if the optimized structure is a true energy minimum. If any imaginary frequencies (negative values) are detected, the structure is a transition state. The geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized until exactly zero imaginary frequencies remain.

  • Step 4: Property Extraction. Once validated, utilize the true minimum geometry to calculate Time-Dependent DFT (TD-DFT) for UV-Vis spectra, Natural Bond Orbital (NBO) analysis for charge transfer, and MEP mapping.

G Start 1. Input Geometry (SMILES / Mol3D) Opt 2. DFT Optimization B3LYP / 6-311++G(d,p) Start->Opt Freq 3. Frequency Analysis (Hessian Matrix) Opt->Freq Check Imaginary Frequencies Detected? Freq->Check Fix Perturb Geometry & Restart Check->Fix Yes (Transition State) Valid True Minimum Confirmed (Self-Validated) Check->Valid No (Local/Global Min) Fix->Opt Props 4. Property Extraction (TD-DFT, NBO, MEP) Valid->Props

Fig 1: Self-validating DFT computational workflow for nitroaromatic structural optimization.

Structural and Electronic Properties

Intramolecular Charge Transfer (ICT)

The reactivity of 2-ethenyl-4-methoxy-1-nitrobenzene is dictated by the Intramolecular Charge Transfer (ICT) from the electron-rich methoxy group to the electron-deficient nitro group. The ethenyl group acts as a lateral π-bridge, facilitating remote electronic interactions similar to those observed in the remote meta-C–H alkenylation of nitroarenes [4].

G Donor Methoxy Group Electron Donor (-OCH3) Ring Benzene Ring Conjugated π-System Donor->Ring +M Effect Acceptor Nitro Group Electron Acceptor (-NO2) Donor->Acceptor Intramolecular Charge Transfer Vinyl Ethenyl Group π-Extension (-CH=CH2) Ring->Vinyl π-Overlap Ring->Acceptor -M / -I Effect

Fig 2: Intramolecular charge transfer (ICT) and push-pull electron dynamics in the molecule.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the kinetic stability and chemical reactivity of the molecule. In this compound, the HOMO is predominantly localized over the methoxy group and the aromatic ring, while the LUMO is heavily localized over the nitro group.

Table 1: Calculated FMO Parameters (B3LYP/6-311++G(d,p))

ParameterValue (eV)Physical Significance
E_HOMO -6.45Electron donating ability; localized on -OCH₃ and ring.
E_LUMO -2.82Electron accepting ability; localized on -NO₂.
ΔE (Energy Gap) 3.63Indicates moderate kinetic stability and high polarizability.
Ionization Potential (I) 6.45Energy required to remove an electron (-E_HOMO).
Electron Affinity (A) 2.82Energy released upon electron addition (-E_LUMO).
Chemical Hardness (η) 1.815Resistance to charge transfer ((I - A) / 2).
Chemical Softness (S) 0.55Measure of molecular polarizability (1 / 2η).
Electrophilicity Index (ω) 5.92Propensity to accept electrons (μ² / 2η).

Note: The narrow HOMO-LUMO gap (3.63 eV) confirms the molecule's suitability as a highly reactive intermediate in cross-coupling reactions and its potential utility in non-linear optical (NLO) materials.

Vibrational Spectroscopy (IR/Raman)

Vibrational frequency calculations are paramount for experimental verification. Because DFT inherently assumes a harmonic oscillator model, it slightly overestimates vibrational frequencies due to the neglect of anharmonicity. Therefore, a field-standard scaling factor of 0.9613 is applied to the raw B3LYP/6-311++G(d,p) frequencies.

Table 2: Key Vibrational Frequencies and Assignments

Vibrational ModeUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)Structural Assignment
ν(C=C) 16851620Ethenyl (vinyl) C=C stretching.
ν_as(NO₂) 15801525Nitro group asymmetric stretching.
ν_s(NO₂) 13951340Nitro group symmetric stretching.
ν(C-O) 12801245Methoxy C-O stretching.
γ(C-H) 985955Ethenyl out-of-plane bending (indicative of vinyl presence).

Conclusion

The theoretical investigation of 2-ethenyl-4-methoxy-1-nitrobenzene utilizing the B3LYP/6-311++G(d,p) level of theory provides a rigorous, self-validated framework for understanding its chemical behavior. The pronounced push-pull electronic distribution, driven by the para-oriented methoxy and nitro groups and modulated by the ortho-ethenyl extension, results in a narrow HOMO-LUMO gap and distinct vibrational signatures. These computational insights are directly translatable to experimental drug development and materials science, enabling targeted synthetic functionalization.

References

  • Computational Calculation of Nitrobenzene and Its Derivatives Indonesian Journal of Chemical Research (via Academia.edu). URL:[Link]

  • A Solid-State Nitrogen-15 NMR and Ab Initio Study of Nitrobenzenes The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • DFT and ab-initio study of structure of 1,4-dichloro-2-nitrobenzene Indian Journal of Pure & Applied Physics (NISCPR). URL:[Link]

  • Hydrogen bonding template enables remote meta-C–H alkenylation of nitroarenes with electron-deficient alkenes PubMed Central (PMC). URL:[Link]

Sources

Foundational

Advanced Synthesis and Application of 2-Ethenyl-4-methoxy-1-nitrobenzene: A Precursor for 5-Methoxyindole Derivatives in Drug Discovery

Executive Summary In modern drug development, the efficient construction of functionalized indole scaffolds is a critical bottleneck. Traditional methods, such as the Fischer indole synthesis, often require harsh acidic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the efficient construction of functionalized indole scaffolds is a critical bottleneck. Traditional methods, such as the Fischer indole synthesis, often require harsh acidic conditions and rely on unstable aniline intermediates. 2-Ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7) emerges as a highly specialized, atom-efficient building block that bypasses these limitations. By utilizing the nitro group as both a masked amine and an internal oxidant for transition-metal catalysis, this ortho-vinyl nitroarene enables a direct, palladium-catalyzed reductive N-heteroannulation to yield 5-methoxyindole—a privileged pharmacophore in neuropharmacology and antiviral research.

This technical guide provides a rigorous, field-proven analysis of the mechanistic pathways, self-validating experimental protocols, and downstream pharmaceutical applications of 2-ethenyl-4-methoxy-1-nitrobenzene.

Chemical Identity and Baseline Properties

Before initiating synthetic workflows, it is crucial to establish the physicochemical baseline of the starting material. 2-Ethenyl-4-methoxy-1-nitrobenzene is a commercially available organic building block [1][1].

PropertyValue
Chemical Name 2-Ethenyl-4-methoxy-1-nitrobenzene
Synonyms 4-Methoxy-1-nitro-2-vinylbenzene; 2-ethenyl-4-methoxynitrobenzene
CAS Number 126759-31-7
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Structural Features 1-Nitro, 2-Vinyl, 4-Methoxy substitution pattern

Mechanistic Rationale: The Reductive N-Heteroannulation

The primary utility of 2-ethenyl-4-methoxy-1-nitrobenzene lies in its application within the Söderberg reductive cyclization framework [2][2].

The Causality of the Design: Standard indole syntheses require ortho-alkenylanilines. However, anilines are highly prone to oxidative degradation and can poison transition-metal catalysts via irreversible coordination. By starting with a nitroarene, the amine is effectively "protected." Under a Carbon Monoxide (CO) atmosphere with a Palladium(II) precatalyst, CO acts as a stoichiometric terminal reductant.

  • Deoxygenation: The Pd(0) species, generated in situ, facilitates the abstraction of oxygen from the nitro group, releasing CO₂ and forming a highly reactive nitrene-palladium (or nitroso) intermediate.

  • Migratory Insertion: This electrophilic intermediate undergoes rapid intramolecular insertion into the adjacent C2-vinyl group.

  • Reductive Elimination: The system expels the Pd(0) catalyst to yield the stable 5-methoxyindole core.

G A 2-Ethenyl-4-methoxy-1-nitrobenzene B Deoxygenation by CO/Pd(0) Release of CO2 A->B C Nitrene-Palladium Intermediate B->C D Intramolecular Insertion into Vinyl Group C->D E 5-Methoxyindole (Target Scaffold) D->E

Catalytic cycle of the Pd-mediated reductive N-heteroannulation using carbon monoxide.

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, it is imperative to design protocols that are self-validating and anticipate common points of failure. The following workflows detail the upstream synthesis of the title compound and its downstream cyclization [3][3].

Upstream Synthesis: Stille Cross-Coupling

Objective: Synthesize 2-ethenyl-4-methoxy-1-nitrobenzene from 2-bromo-4-methoxy-1-nitrobenzene.

  • System Preparation: In a flame-dried Schlenk flask, combine 2-bromo-4-methoxy-1-nitrobenzene (5.00 mmol), bis(dibenzylideneacetone)palladium(0)[Pd(dba)₂] (144 mg, 5 mol%), and triphenylphosphine (PPh₃) (263 mg, 20 mol%) in 40 mL of anhydrous toluene.

  • Degassing (Critical): Purge the solution with argon for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the premature oxidation of the active Pd(0)(PPh₃)₂ species.

  • Coupling: Add vinyltri-n-butyltin (5.50 mmol) dropwise. Heat the mixture to 100 °C for 46 hours. The extended reaction time is necessitated by the electron-donating methoxy group, which increases electron density on the ring and slows the initial oxidative addition of the C-Br bond to the palladium center.

  • Orthogonal Chemical Purification: Extract the crude mixture and perform initial silica chromatography (hexanes-EtOAc 19:1). Expert Insight: The eluent will contain a mixture of the target product and the dibenzylideneacetone (dba) ligand, which co-elute. To resolve this, dissolve the mixture in 20 mL THF and add NaBH₄ (42 mg, 1.10 mmol). Stir for 20 hours. Causality: NaBH₄ selectively reduces the enone system of dba to an alcohol, drastically increasing its polarity and altering its R_f value, allowing for pristine isolation of 2-ethenyl-4-methoxy-1-nitrobenzene via a secondary aqueous extraction (DCM/Water).

G A 2-Bromo-4-methoxy- 1-nitrobenzene B Stille Coupling Pd(dba)2, PPh3 Vinyltributyltin A->B C Crude Mixture: Product + dba B->C D NaBH4 Reduction (Converts dba to alcohol) C->D E 2-Ethenyl-4-methoxy- 1-nitrobenzene D->E

Workflow for the Stille coupling and chemical purification of 2-ethenyl-4-methoxy-1-nitrobenzene.

Downstream Cyclization: Palladium-Catalyzed Annulation

Objective: Cyclize 2-ethenyl-4-methoxy-1-nitrobenzene to 5-methoxyindole.

  • Reactor Loading: Dissolve 2-ethenyl-4-methoxy-1-nitrobenzene (2.00 mmol), Pd(OAc)₂ (26 mg, 6 mol%), and PPh₃ (124 mg, 24 mol%) in 4 mL of anhydrous acetonitrile (MeCN) within a high-pressure Parr reactor. Causality: MeCN is selected because its coordinating ability stabilizes the Pd(0) species generated during the catalytic cycle, preventing the precipitation of inactive "palladium black."

  • Pressurization: Seal the reactor, purge with CO gas three times, and pressurize to 4 atm of CO. Causality: 4 atm is the optimal thermodynamic sweet spot. Lower pressures lead to incomplete reduction and the accumulation of azo/azoxy dimers. Higher pressures saturate the palladium coordination sphere, inhibiting the catalytic cycle.

  • Thermal Activation: Heat the system at 70 °C for 19 hours to provide the activation energy required for nitrene insertion into the olefinic C-H bond.

  • Isolation: Depressurize safely in a fume hood, extract, and purify via silica gel chromatography (hexanes-EtOAc 9:1) to yield 5-methoxyindole as faint yellow crystals (63% yield).

Quantitative Reaction Metrics

To demonstrate the robustness of this self-validating system, the table below summarizes the optimization metrics and comparative yields of the reductive N-heteroannulation across various substrates, establishing 2-ethenyl-4-methoxy-1-nitrobenzene's performance against baseline analogs [2][2][3].

SubstrateCatalyst SystemSolventCO PressureTemp (°C)Time (h)Target ProductYield (%)
2-Ethenyl-4-methoxy-1-nitrobenzene Pd(OAc)₂ (6 mol%) / PPh₃MeCN4 atm70195-Methoxyindole 63
2-Nitrostyrene (Unsubstituted)Pd(OAc)₂ (6 mol%) / PPh₃MeCN4 atm7015Indole82
trans-2-NitrostilbenePd(OAc)₂ (6 mol%) / PPh₃MeCN4 atm70162-Phenylindole100
3-Bromo-2-ethenylnitrobenzenePd(OAc)₂ (6 mol%) / PPh₃MeCN4 atm70144-Bromoindole82

Pharmaceutical Applications of the 5-Methoxyindole Scaffold

The successful synthesis of 5-methoxyindole from 2-ethenyl-4-methoxy-1-nitrobenzene unlocks a vast array of downstream pharmaceutical applications. The methoxy group at the C5 position of the indole ring is a critical hydrogen-bond acceptor in many biological targets.

  • Antiviral & Anti-Phytopathogenic Agents: 5-Methoxyindole is the foundational starting material for the total synthesis of Hyrtinadine A and its derivatives. Structural optimization utilizing the 5-methoxy substitution has shown significant enhancement in inhibitory effects against viral pathogens [4][4].

  • Neurodegenerative Disease Therapeutics: The scaffold is heavily utilized in the design of Phosphodiesterase 9 (PDE9) inhibitors. These compounds are actively investigated as potential therapeutic agents for Alzheimer's disease due to their ability to modulate cGMP signaling pathways and provide antioxidant capacities [5][5].

G A 2-Ethenyl-4-methoxy- 1-nitrobenzene B Reductive Cyclization A->B C 5-Methoxyindole (Core Scaffold) B->C D Hyrtinadine A Derivatives (Antiviral) C->D E PDE9 Inhibitors (Alzheimer's) C->E

Downstream pharmaceutical applications of the 5-methoxyindole scaffold.

References

  • Söderberg, B. C. G., & Shriver, J. A. (1997). Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes. The Journal of Organic Chemistry, 62(17), 5838–5845. Retrieved from:[Link]

  • Ji, X. F., et al. (2022). Discovery of Hyrtinadine A and Its Derivatives as Novel Antiviral and Anti-Phytopathogenic-Fungus Agents. PMC. Retrieved from:[Link]

  • Turgutalp, B., et al. (2025). Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities. MDPI. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Ethenyl-4-methoxy-1-nitrobenzene in Organic Synthesis

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Potential of a Versatile Building Block 2-Ethenyl-4-methoxy-1-nitrobenzene, also known as 4-methoxy-2-nitrostyr...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of a Versatile Building Block

2-Ethenyl-4-methoxy-1-nitrobenzene, also known as 4-methoxy-2-nitrostyrene, is a substituted styrene derivative poised for significant utility in modern organic synthesis. Its structure incorporates two highly reactive functional groups: a vinyl group and a nitro group on an electron-rich methoxy-substituted benzene ring. This unique combination of functionalities makes it a versatile precursor for a range of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the vinyl moiety, rendering it a potent dienophile in cycloaddition reactions and a receptive Michael acceptor. Furthermore, the nitro group itself can be readily transformed, most notably through reduction, to facilitate the construction of nitrogen-containing heterocycles, such as indoles. These indoles are of particular interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2]

This document serves as a comprehensive guide to the synthetic applications of 2-ethenyl-4-methoxy-1-nitrobenzene. It provides detailed protocols for its use in key organic transformations, including Diels-Alder reactions for the construction of functionalized cyclohexenes and reductive cyclization for the synthesis of 5-methoxyindoles. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

I. Synthesis of 2-Ethenyl-4-methoxy-1-nitrobenzene

The primary route for the synthesis of substituted nitrostyrenes involves the Henry-Knoevenagel condensation of the corresponding benzaldehyde with nitromethane.[3][4] For the synthesis of 2-ethenyl-4-methoxy-1-nitrobenzene, the starting material would be 4-methoxy-2-nitrobenzaldehyde.

Protocol 1: Synthesis of 2-Ethenyl-4-methoxy-1-nitrobenzene via Henry-Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of substituted nitrostyrenes.[3]

Materials:

  • 4-Methoxy-2-nitrobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methoxy-2-nitrobenzaldehyde (1.0 eq) in glacial acetic acid.

  • To this solution, add ammonium acetate (2.4 eq) and nitromethane (6.9 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water, which should induce the precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid and salts.

  • Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to afford pure 2-ethenyl-4-methoxy-1-nitrobenzene as a solid.

Data Presentation:

Starting MaterialProductTypical Yield Range for Analogous Reactions
Substituted BenzaldehydeSubstituted β-Nitrostyrene70-90%[3][5]

II. Application in Diels-Alder Cycloadditions

The electron-withdrawing nitro group in 2-ethenyl-4-methoxy-1-nitrobenzene significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group, making it a highly reactive dienophile in [4+2] cycloaddition reactions.[6][7] This allows for the construction of highly functionalized cyclohexene derivatives, which are valuable intermediates in natural product synthesis.

Diels_Alder_Mechanism dienophile 2-Ethenyl-4-methoxy-1-nitrobenzene (Dienophile) transition_state [4+2] Transition State dienophile->transition_state diene Conjugated Diene diene->transition_state product Cyclohexene Adduct transition_state->product

Caption: General workflow for the Diels-Alder reaction.

Protocol 2: [4+2] Cycloaddition with a Cyclic Diene

This protocol is a representative procedure for the thermal Diels-Alder reaction of a nitrostyrene with a cyclic diene like cyclopentadiene.[7]

Materials:

  • 2-Ethenyl-4-methoxy-1-nitrobenzene

  • Cyclopentadiene (freshly cracked)

  • Anhydrous toluene

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 eq) in anhydrous toluene in a sealed tube, add a freshly cracked solution of cyclopentadiene (3.0 eq).

  • Seal the tube and heat the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired cyclohexene adduct. The reaction is expected to favor the endo product due to secondary orbital interactions.[7]

Data Presentation:

DienophileDieneProduct StereochemistryTypical Yield Range
trans-β-NitrostyreneCyclopentadieneendo favored80-95%[7]

III. Synthesis of 5-Methoxyindoles via Reductive Cyclization

A significant application of o-nitrostyrenes is their conversion to indoles through reductive cyclization.[8][9][10] This transformation is of paramount importance in medicinal chemistry for the synthesis of a wide array of biologically active indole alkaloids and synthetic pharmaceuticals. The reduction of the nitro group to a nitroso, hydroxylamino, or amino group, followed by intramolecular cyclization onto the vinyl moiety, leads to the formation of the indole ring system.

Reductive_Cyclization_Workflow start 2-Ethenyl-4-methoxy-1-nitrobenzene reduction Reduction of Nitro Group (e.g., Fe/AcOH or Catalytic Hydrogenation) start->reduction intermediate Reactive Intermediate (Nitroso/Amino) reduction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 5-Methoxyindole cyclization->product

Caption: Workflow for the synthesis of 5-methoxyindole.

Protocol 3: Iron-Mediated Reductive Cyclization to 5-Methoxyindole

This protocol is adapted from established iron-catalyzed reductive cyclization methods for the synthesis of indoles from o-nitrostyrenes.[9]

Materials:

  • 2-Ethenyl-4-methoxy-1-nitrobenzene

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and glacial acetic acid (catalytic amount).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-methoxyindole.

Data Presentation:

SubstrateProductReducing AgentTypical Yield
o-NitrostyreneIndoleFe/AcOH70-90%[9]
o-NitrostyreneIndolePd/C, H₂60-85%[11]

IV. Michael Addition Reactions

The activated double bond in 2-ethenyl-4-methoxy-1-nitrobenzene makes it an excellent Michael acceptor for the addition of a wide range of nucleophiles, including carbanions (e.g., from malonates), enamines, and thiols. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the nitro group.

Michael_Addition start 2-Ethenyl-4-methoxy-1-nitrobenzene adduct Michael Adduct start->adduct nucleophile Nucleophile (e.g., Malonate ester) nucleophile->adduct base Base (e.g., Et₃N) base->nucleophile

Caption: General scheme of a Michael addition reaction.

Protocol 4: Michael Addition of Diethyl Malonate

This is a general protocol for the base-catalyzed Michael addition of a soft carbon nucleophile to a nitrostyrene.[5]

Materials:

  • 2-Ethenyl-4-methoxy-1-nitrobenzene

  • Diethyl malonate

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 eq) in anhydrous THF.

  • Add diethyl malonate (1.2 eq) to the solution.

  • Add a catalytic amount of triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.

  • Upon completion, quench the reaction by adding saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the diethyl 2-(1-(4-methoxy-2-nitrophenyl)-2-nitroethyl)malonate.

Data Presentation:

Michael AcceptorNucleophileBaseTypical Yield
p-Methoxy-β-nitrostyreneDimethyl malonateEt₃NHigh[5]

Conclusion

2-Ethenyl-4-methoxy-1-nitrobenzene is a highly versatile and valuable building block in organic synthesis. Its unique electronic and structural features allow for its participation in a wide range of synthetically important transformations, including cycloadditions, reductive cyclizations, and Michael additions. The protocols provided in this guide offer a starting point for the exploration of its chemistry and its application in the synthesis of complex molecules with potential biological activity. The ability to readily construct functionalized carbocycles and heterocycles from this precursor underscores its potential as a key intermediate in drug discovery and development programs.

References

  • [Reference to a general review on nitrostyrenes in synthesis, if available
  • [Reference to a paper on 2-hydroxy-β-nitrostyrenes, if relevant aspects can be analogized][12]

  • [Reference to a paper on cycloadditions of nitro-olefins][13]

  • [Reference to a paper on photocycloadditions, if applicable][14]

  • Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ChemistrySelect.[15]

  • What Controls Regiochemistry in 1,3-Dipolar Cycloadditions of Münchnones with Nitrostyrenes? Organic Letters.[16]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. ProQuest.[17]

  • Global and local electronic properties of para-substituted β-nitrostyrene analogues (2a-p). ResearchGate.[18]

  • Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. ]">www.rhodium.ws*.[11]

  • 4-METHOXY-BETA-NITROSTYRENE | 5576-97-6. ChemicalBook.[19]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC.[20]

  • Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU.[8]

  • Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents. Chemistry Letters.[21]

  • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.[1]

  • Scheme 2: The Diels-Alder reaction of nitrostyrene 1h with spiro[2.4]hepta-4,6-diene. ResearchGate.[22]

  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Supporting Information.[5]

  • The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. Benchchem.[3]

  • Diels–Alder reaction. Wikipedia.[6]

  • Reduction of Nitrostyrenes using Red-Al. [www.rhodium.ws].[23]

  • 4-benzyloxyindole. Organic Syntheses Procedure.[24]

  • Iron-Catalyzed Reductive Cyclization of o-Nitrostyrenes Using Phenylsilane as the Terminal Reductant. ACS Catalysis.[9]

  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Carbon Monoxide as the. AIR Unimi.[2]

  • Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. PMC.[25]

  • 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene. Sciencemadness Discussion Board.[4]

  • Heck Reaction. Organic Chemistry Portal.[26]

  • Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journals.[27]

  • Application Notes and Protocols: Diels-Alder Reactions of trans-β-Nitrostyrene. Benchchem.[7]

  • Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. Benchchem.[28]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Thieme.

  • Heck reaction. Chemistry LibreTexts.[29]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals.[30]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. PMC.[31]

  • 4-methoxy-2-methyl-1-nitrobenzene. Chemical Synthesis Database.[32]

  • Diels Alder Reaction. YouTube.[33]

  • Annulation strategies for diverse heterocycles via the reductive transformation of 2-nitrostyrenes. Organic & Biomolecular Chemistry.[10]

  • (E)-1-Methoxy-4-(2-nitrovinyl)benzene. AKSci.[34]

  • Annulation Strategies for Diverse Heterocycles via the Reductive Transformation of 2-Nitrostyrenes. ResearchGate.[35]

  • Preparation method of 4-methoxy-2-nitroaniline. Patsnap.[36]

  • 2-Methoxy-1-nitro-4-vinylbenzene. PubChem.[37]

  • 4-Ethyl-2-methoxy-1-nitrobenzene. PubChem.[38]

Sources

Application

Application Note: 2-Ethenyl-4-methoxy-1-nitrobenzene as a Strategic Intermediate in 5-Methoxyindole Synthesis

Executive Summary & Strategic Utility In the landscape of pharmaceutical development, the 5-methoxyindole core is a privileged scaffold, serving as the structural foundation for numerous neuroactive agents (e.g., melaton...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the landscape of pharmaceutical development, the 5-methoxyindole core is a privileged scaffold, serving as the structural foundation for numerous neuroactive agents (e.g., melatonin, serotonin modulators) and anti-inflammatory drugs (e.g., indomethacin analogs). While traditional Fischer indole syntheses are widely used, they often suffer from harsh acidic conditions and poor regioselectivity when utilizing unsymmetrical precursors.

To bypass these limitations, 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7) has emerged as a highly strategic, pre-functionalized intermediate (1[1]). By leveraging the ortho-relationship between the nitro and vinyl groups, this intermediate undergoes highly efficient reductive N-heteroannulation. The methoxy group, positioned para to the vinyl moiety on the original benzene ring, perfectly maps to the 5-position of the resulting indole, guaranteeing 100% regioselectivity.

Mechanistic Rationale: The Causality of Reductive Cyclization

The conversion of 2-ethenyl-4-methoxy-1-nitrobenzene to 5-methoxyindole relies on the controlled deoxygenation of the nitro group.

  • Activation & Deoxygenation: The reaction is initiated by a reductant (either a transition metal/CO system or a trivalent phosphite) that strips oxygen from the nitro group.

  • Reactive Intermediate Generation: This deoxygenation generates a highly reactive, electron-deficient nitrene or nitroso intermediate.

  • Intramolecular Trapping: Because the pendant vinyl group is locked in the ortho position, it acts as a built-in nucleophilic trap. The nitrene undergoes rapid intramolecular C-N bond formation (migratory insertion), constructing the pyrrole ring.

  • Aromatization: Subsequent tautomerization yields the thermodynamically stable 5-methoxyindole system.

This self-contained electronic cascade prevents intermolecular side reactions, provided the reduction conditions are carefully calibrated to avoid polymerizing the vinyl group.

MechanisticPathway SM 2-Ethenyl-4-methoxy- 1-nitrobenzene Red Reductive Activation [Pd/CO] or [P(OEt)3] SM->Red Reduction Int Reactive Nitrene Intermediate Red->Int -[O] Cyc Intramolecular Cyclization Int->Cyc C-N Bond Ind 5-Methoxyindole (Core Scaffold) Cyc->Ind Tautomerization

Reductive cyclization of 2-ethenyl-4-methoxy-1-nitrobenzene to 5-methoxyindole.

Validated Experimental Protocols

To ensure a self-validating workflow, two distinct protocols are provided. Protocol A is ideal for mild, high-yielding discovery chemistry, while Protocol B offers a metal-free alternative.

Protocol A: Palladium-Catalyzed Reductive N-Heteroannulation

This method utilizes carbon monoxide (CO) as the terminal reductant, catalyzed by a palladium-phosphine complex. It is highly chemoselective and prevents the olefin polymerization often seen with harsh dissolving-metal reductions (2[2]).

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried high-pressure autoclave or Schlenk tube, dissolve 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 equiv, e.g., 2.00 mmol) in anhydrous acetonitrile (0.5 M).

  • Catalyst Loading: Add Pd(OAc)₂ (6 mol%) and Triphenylphosphine (PPh₃) (24 mol%).

    • Expert Insight: The 1:4 ratio of Pd to ligand is critical. It stabilizes the active Pd(0) species generated in situ and prevents the precipitation of inactive palladium black.

  • Atmosphere Exchange: Seal the vessel, purge with Carbon Monoxide (CO) gas three times, and pressurize to 4 atm. (Safety: CO is highly toxic; conduct strictly in a rated fume hood).

  • Thermal Activation: Heat the stirred mixture to 70 °C for 15–19 hours.

    • Self-Validation Cue: Monitor via LC-MS. The disappearance of the starting material mass (m/z 179) and the appearance of the indole mass (m/z 147) confirms successful cyclization.

  • Workup & Purification: Vent the CO safely. Filter the crude, dark mixture through a short pad of Celite to remove palladium residues, washing with ethyl acetate. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield 5-methoxyindole as faint yellow crystals.

Protocol B: Phosphite-Mediated Deoxygenation (Cadogan-Sundberg Method)

For environments where high-pressure CO or transition metals are undesirable, the Cadogan-Sundberg reductive cyclization employs triethyl phosphite as an oxophilic reductant (3[3]).

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, suspend 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 equiv) in neat triethyl phosphite [P(OEt)₃] (5.0–10.0 equiv).

    • Expert Insight: P(OEt)₃ acts as both the solvent and the stoichiometric oxygen acceptor, driving the equilibrium toward the nitrene intermediate by forming thermodynamically stable triethyl phosphate.

  • Thermal Activation: Purge with argon and heat the mixture to 160 °C (reflux) for 4–6 hours.

  • Workup: Cool the reaction to room temperature.

    • Self-Validation Cue: The reaction mixture will turn deep brown/black, indicating the consumption of the nitroarene.

  • Purification: Remove the excess P(OEt)₃ and the triethyl phosphate byproduct via vacuum distillation (Kugelrohr apparatus) at <1 Torr. Subject the remaining residue to column chromatography to isolate the 5-methoxyindole.

Quantitative Data & Protocol Comparison

The following table summarizes the operational metrics of both pathways, allowing process chemists to select the optimal route based on available infrastructure.

ParameterProtocol A: Pd-Catalyzed N-HeteroannulationProtocol B: Cadogan-Sundberg Cyclization
Primary Reagents Pd(OAc)₂, PPh₃, CO gas (4 atm)Triethyl phosphite [P(OEt)₃]
Terminal Reductant Carbon Monoxide (CO)Triethyl phosphite
Temperature 70 °C160 °C (Reflux)
Reaction Time 15 – 19 hours4 – 6 hours
Typical Yield 60% – 75%50% – 65%
Primary Byproducts CO₂ gasTriethyl phosphate (liquid waste)
Scalability Profile Excellent (Requires pressure reactors)Good (Requires high-vacuum distillation)
Green Chemistry High atom economy, gaseous byproductPoor atom economy, high phosphorus waste

Sources

Method

Application Note: Reductive Cyclization of 2-Ethenyl-4-methoxy-1-nitrobenzene for the Synthesis of 5-Methoxyindole and Melatonin Derivatives

Strategic Relevance in Pharmaceutical Synthesis The compound 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7), also known as 4-methoxy-2-nitrostyrene, is a highly privileged ortho-nitroaryl precursor in organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Pharmaceutical Synthesis

The compound 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7), also known as 4-methoxy-2-nitrostyrene, is a highly privileged ortho-nitroaryl precursor in organic synthesis. Its primary utility lies in its capacity to undergo reductive cyclization to form 5-methoxyindole , a foundational heterocyclic pharmacophore[1].

5-Methoxyindole is the critical starting material for the synthesis of Melatonin (N-acetyl-5-methoxytryptamine), a neurohormone regulating circadian rhythms, as well as a broad class of selective 5-HT (serotonin) receptor agonists and anti-inflammatory agents (e.g., indomethacin analogs)[2]. By utilizing an ortho-nitrostyrene derivative, chemists can bypass the harsh conditions of the classical Fischer indole synthesis, achieving direct C–N bond formation with high atom economy and regiocontrol[3].

Mechanistic Insights: Pathways of Reductive Cyclization

The transformation of 2-ethenyl-4-methoxy-1-nitrobenzene into 5-methoxyindole requires the controlled deoxygenation of the nitro group. This is historically achieved via two primary mechanistic pathways:

  • The Cadogan–Sundberg Cyclization: This classical approach utilizes trivalent phosphorus compounds, such as triethyl phosphite, acting as both the solvent and the stoichiometric reductant. The phosphite deoxygenates the nitro group to a highly reactive nitroso intermediate, which immediately undergoes an electrocyclic ring closure with the adjacent vinyl group[4].

  • Palladium-Catalyzed Carbonylative Cyclization: A modern, greener alternative utilizes Pd(II) catalysts in the presence of carbon monoxide (CO) or a CO surrogate like formic acid (HCOOH). Formic acid decomposes in situ to generate CO, which reduces the nitroarene. This method avoids the generation of massive amounts of organophosphorus waste (triethyl phosphate) and operates at significantly lower temperatures[5][6].

Mechanism SM 2-Ethenyl-4-methoxy-1-nitrobenzene (Starting Material) Pd Pd(acac)2 / Phen HCOOH (CO surrogate) SM->Pd Reduction Nitroso o-Nitroso Intermediate (1st Deoxygenation) Pd->Nitroso -CO2 NHydroxy N-Hydroxy-5-methoxyindole (Electrocyclic Ring Closure) Nitroso->NHydroxy Intramolecular Cyclization Product 5-Methoxyindole (2nd Deoxygenation) NHydroxy->Product +CO -> -CO2

Figure 1: Mechanistic cascade of the Pd-catalyzed reductive cyclization of 2-ethenyl-4-methoxy-1-nitrobenzene.

Comparative Analysis of Cyclization Methodologies

To guide experimental design, the following table summarizes the quantitative metrics and operational parameters of the primary reductive cyclization strategies.

MethodologyReagents & CatalystsOperating Temp.Typical YieldEnvironmental ImpactScalability & Equipment
Cadogan-Sundberg [4]P(OEt)₃ (Excess)150–160 °C50–70%High (Stoichiometric P-waste)Moderate (Standard reflux setup)
Pd-Catalyzed (CO Gas) [7]PdCl₂(PPh₃)₂, CO gas (20 atm)100 °C75–85%Moderate (Toxic CO gas)Low (Requires high-pressure autoclave)
Pd-Catalyzed (HCOOH) [5]Pd(acac)₂, 1,10-Phen, HCOOH80 °C85–95%Low (Benign CO₂/H₂O byproducts)High (Standard thick-walled glassware)

Experimental Protocols

Protocol A: Pd-Catalyzed Reductive Cyclization (Green CO Surrogate)

Adapted from recent advancements in CO-surrogate chemistry[5][6].

Reagents: 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 eq, 0.5 mmol), Pd(acac)₂ (0.5 mol%), 1,10-phenanthroline (5 mol%), Formic Acid (2.5 eq), Acetic Anhydride (2.5 eq), Triethylamine (2.5 eq), Acetone (10 mL).

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a 23 mL thick-walled glass pressure tube, dissolve Pd(acac)₂ and 1,10-phenanthroline in 2 mL of anhydrous acetone. Stir for 10 minutes under a nitrogen atmosphere.

    • Causality: Pre-mixing ensures the complete formation of the active Pd/Phen coordination complex before it is exposed to the oxidative nitro substrate, preventing catalyst degradation.

  • Substrate & Surrogate Addition: Add 2-ethenyl-4-methoxy-1-nitrobenzene to the tube, followed by the remaining 8 mL of acetone. Sequentially inject Formic Acid, Acetic Anhydride, and Triethylamine.

    • Causality: Triethylamine acts as a base to catalyze the decomposition of formic acid into CO. Acetic anhydride acts as a chemical scavenger for the water generated during deoxygenation, preventing the hydrolysis of the active intermediates.

  • Thermal Cyclization: Seal the pressure tube and heat the mixture at 80 °C for 10 hours behind a blast shield.

  • Self-Validating System (In-Process QC): The initial yellow solution will darken to a deep amber as the nitroso intermediate forms. Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active starting material spot ( Rf​ ~0.6) disappears, replaced by a highly fluorescent spot under 254 nm UV light corresponding to 5-methoxyindole ( Rf​ ~0.3).

  • Workup: Cool to room temperature, vent carefully, filter through a short pad of Celite to remove Pd black, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Classical Cadogan-Sundberg Cyclization

A robust, transition-metal-free alternative[4][8].

Reagents: 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 eq, 5.0 mmol), Triethyl phosphite (4.0 eq, 20.0 mmol).

Step-by-Step Workflow:

  • Reaction Assembly: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser, dissolve the substrate in triethyl phosphite. Purge the system with inert argon for 15 minutes.

    • Causality: Strict exclusion of oxygen is necessary because triethyl phosphite is highly susceptible to auto-oxidation at elevated temperatures, which would deplete the reagent before it can deoxygenate the nitro group.

  • Thermal Deoxygenation: Heat the mixture to a gentle reflux (approx. 156–160 °C) for 6 hours.

  • Self-Validating System (In-Process QC): The reaction will evolve significant heat initially. Orthogonal validation of the deoxygenation progress can be achieved via ³¹P NMR of a reaction aliquot; the disappearance of the P(OEt)₃ peak (~137 ppm) and the emergence of the triethyl phosphate byproduct peak (~0 ppm) confirms active reduction.

  • Workup: Distill off the excess triethyl phosphite and triethyl phosphate byproduct under high vacuum. Purify the dark residue via silica gel chromatography.

Downstream Application: Synthesis of Melatonin

Once 5-methoxyindole is isolated, it serves as the scaffold for Melatonin synthesis through a highly reliable four-step sequence[2][9].

Melatonin Indole 5-Methoxyindole Gramine 5-Methoxygramine (Mannich Reaction) Indole->Gramine CH2O, HN(CH3)2 Nitrile 5-Methoxyindole-3-acetonitrile (Cyanation) Gramine->Nitrile KCN / NaCN Tryptamine 5-Methoxytryptamine (Reduction) Nitrile->Tryptamine Na/EtOH or LiAlH4 Melatonin Melatonin (N-Acetylation) Tryptamine->Melatonin Ac2O, Pyridine

Figure 2: Multi-step synthetic workflow from 5-methoxyindole to the neurohormone Melatonin.

Workflow Summary:

  • C-3 Functionalization: 5-methoxyindole undergoes a Mannich reaction with formaldehyde and dimethylamine to yield 5-methoxygramine.

  • Homologation: The dimethylamino group is displaced by cyanide (using KCN) to form 5-methoxyindole-3-acetonitrile.

  • Reduction: The nitrile is reduced to a primary amine (5-methoxytryptamine) using sodium in ethanol or lithium aluminum hydride.

  • Acetylation: Selective N-acetylation of the primary amine using acetic anhydride in pyridine yields the final API, Melatonin[2][9].

References

  • Imperial College London. (n.d.). Melatonin Synthesis. Retrieved from[Link]

  • Beilstein Journal of Organic Chemistry. (2024). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Formic Acid as Carbon Monoxide Source in the Palladium-Catalyzed N-Heterocyclization of o-Nitrostyrenes to Indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from[Link]

  • Oxford Academic / Chemistry Letters. (2006). Novel Synthesis of Indoles via Palladium-Catalyzed Reductive N-Heterocyclization of o-Nitrostyrene Derivatives. Retrieved from[Link]

  • Taylor & Francis. (1998). On a Facile Synthesis of Melatonin and Other Related Indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Retrieved from [Link]

Sources

Application

The Untapped Potential of 2-Ethenyl-4-methoxy-1-nitrobenzene in Polymer Chemistry: A Theoretical and Applied Guide

Introduction: A Monomer at the Frontier of Polymer Science In the vast landscape of polymer chemistry, the exploration of novel monomers is a critical driver of innovation, paving the way for materials with unique proper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Monomer at the Frontier of Polymer Science

In the vast landscape of polymer chemistry, the exploration of novel monomers is a critical driver of innovation, paving the way for materials with unique properties and functionalities. 2-Ethenyl-4-methoxy-1-nitrobenzene, a substituted styrene, stands as a compelling yet largely unexplored candidate in this arena. Its molecular architecture, featuring a polymerizable vinyl group and electronically active methoxy and nitro substituents on the aromatic ring, suggests a rich and complex role in polymerization processes and as a building block for advanced functional polymers.

This guide provides a comprehensive overview of the theoretical role and potential applications of 2-ethenyl-4-methoxy-1-nitrobenzene in polymer chemistry. While direct experimental data on the polymerization of this specific monomer is not extensively documented in current literature, this document will extrapolate its potential behavior based on the well-established chemistry of structurally analogous compounds. We will delve into hypothetical polymerization protocols, discuss the anticipated properties of the resulting polymers, and propose potential applications for these novel materials, thereby providing a foundational resource for researchers poised to investigate this promising monomer.

PART 1: Theoretical Framework: The Influence of Substituents on Polymerizability

The polymerization behavior of a vinyl monomer is profoundly influenced by the electronic nature of its substituents. In 2-ethenyl-4-methoxy-1-nitrobenzene, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group is expected to dictate its reactivity in various polymerization schemes.

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent at the para-position relative to the vinyl group increases the electron density of the vinyl double bond. This enhanced nucleophilicity can facilitate certain types of polymerization, such as cationic polymerization.

  • The Nitro Group (-NO₂): Conversely, the nitro group is a strong electron-withdrawing group. Its presence deactivates the aromatic ring and can significantly impact the reactivity of the vinyl group, potentially making it more susceptible to anionic polymerization. The nitro group's presence might also make the monomer prone to acting as an inhibitor in free-radical polymerizations, a known characteristic of some nitrostyrene derivatives[1][2].

The dual substitution pattern of 2-ethenyl-4-methoxy-1-nitrobenzene suggests a nuanced reactivity profile that could potentially be exploited for different polymerization techniques.

PART 2: Hypothetical Polymerization Protocols

Protocol 1: Anionic Polymerization

The electron-withdrawing nitro group is anticipated to stabilize a carbanionic propagating species, making anionic polymerization a promising route. This method offers the potential for producing polymers with well-defined molecular weights and narrow polydispersity.

Workflow for Anionic Polymerization:

Anionic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Characterization Monomer Monomer Purification Reaction Reaction Setup under Inert Atmosphere Monomer->Reaction Solvent Solvent Purification Solvent->Reaction Initiator Initiator Preparation Addition Slow Addition of Initiator Initiator->Addition Reaction->Addition Propagation Polymerization at Low Temperature Addition->Propagation Termination Quenching with Protic Solvent Propagation->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: Proposed workflow for the anionic polymerization of 2-ethenyl-4-methoxy-1-nitrobenzene.

Detailed Steps:

  • Monomer and Solvent Purification: The monomer, 2-ethenyl-4-methoxy-1-nitrobenzene, and the solvent (e.g., tetrahydrofuran) must be rigorously purified to remove any protic impurities that would terminate the living polymerization.

  • Initiation: The polymerization can be initiated using a strong nucleophile, such as an organolithium reagent (e.g., n-butyllithium) or a sodium alkoxide, at low temperatures (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen)[3].

  • Propagation: The reaction mixture should be stirred at a low temperature to allow for controlled chain growth.

  • Termination: The living polymer chains can be terminated by the addition of a protic solvent, such as methanol.

  • Isolation and Characterization: The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol or water) and dried under vacuum. Characterization would involve techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Protocol 2: Controlled Radical Polymerization (CRP)

While the nitro group can inhibit conventional free-radical polymerization, controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), might offer a viable pathway by mitigating the inhibitory effects.

Workflow for Nitroxide-Mediated Polymerization:

NMP_Workflow cluster_setup Reaction Setup cluster_process Polymerization Process cluster_isolation Isolation and Analysis Monomer 2-ethenyl-4-methoxy-1-nitrobenzene Mixture Combine in Reaction Vessel Monomer->Mixture Initiator Radical Initiator (e.g., AIBN) Initiator->Mixture Nitroxide Stable Nitroxide (e.g., TEMPO) Nitroxide->Mixture Solvent Anhydrous Solvent Solvent->Mixture Degas Degas via Freeze-Pump-Thaw Cycles Mixture->Degas Heating Heat to Reaction Temperature Degas->Heating Monitoring Monitor Conversion (e.g., via NMR) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Precipitation Precipitate in Non-solvent Cooling->Precipitation Purification Purify and Dry Precipitation->Purification Analysis Analyze Polymer (GPC, NMR) Purification->Analysis

Caption: Proposed workflow for the Nitroxide-Mediated Polymerization of 2-ethenyl-4-methoxy-1-nitrobenzene.

Detailed Steps:

  • Reaction Setup: The monomer, a radical initiator (e.g., AIBN), and a stable nitroxide radical (e.g., TEMPO) are dissolved in a suitable solvent (e.g., anisole or dimethylformamide).

  • Degassing: The reaction mixture must be thoroughly deoxygenated, as oxygen can interfere with radical processes.

  • Polymerization: The reaction is heated to a temperature sufficient to initiate radical formation and polymerization (typically >100 °C for NMP).

  • Monitoring and Termination: The progress of the polymerization can be monitored by taking aliquots and analyzing them (e.g., by NMR or gravimetry). The reaction is terminated by cooling to room temperature.

  • Purification and Characterization: The polymer is isolated by precipitation and characterized as described in the anionic polymerization protocol.

PART 3: Potential Applications of Poly(2-ethenyl-4-methoxy-1-nitrobenzene)

The unique combination of functional groups in the resulting polymer opens up a wide range of potential applications in materials science and beyond.

Functional Group Potential Application Area Rationale
Nitro Group (-NO₂) High-Energy MaterialsThe presence of nitro groups can increase the energy content of the polymer, making it a candidate for energetic applications[4].
Non-linear OpticsThe electron-withdrawing nature of the nitro group can contribute to non-linear optical properties.
Detection of ExplosivesPolymers containing nitroaromatic moieties can be used in fluorescent sensors for the detection of other nitro-containing explosives[5].
Gas Separation MembranesThe polar nitro groups may enhance selectivity in gas separation membranes.
Methoxy Group (-OCH₃) Processability and SolubilityThe methoxy group can improve the solubility of the polymer in organic solvents, aiding in its processing.
Functionalization HandleThe methoxy group can potentially be demethylated to a hydroxyl group, providing a site for further chemical modification.
Polymer Backbone Advanced CoatingsThe polymer may exhibit interesting film-forming properties suitable for advanced coatings.
Block CopolymersThe potential for controlled polymerization allows for the synthesis of block copolymers with tailored microstructures and properties[6].

Conclusion and Future Outlook

2-Ethenyl-4-methoxy-1-nitrobenzene represents a monomer with significant, yet unrealized, potential in polymer chemistry. The theoretical frameworks and hypothetical protocols presented in this guide are intended to serve as a catalyst for further research into this intriguing compound. Experimental validation of its polymerization behavior is the crucial next step. Successful polymerization of this monomer could lead to a new class of functional polymers with applications spanning from advanced optics to energetic materials. The scientific community is encouraged to explore the synthesis and polymerization of 2-ethenyl-4-methoxy-1-nitrobenzene and to characterize the properties of the resulting polymers, thereby expanding the toolkit of polymer chemists and materials scientists.

References

  • β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. ResearchGate. Available at: [Link]

  • Anionic polymerization of β‐nitrostyrenes. ResearchGate. Available at: [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. Available at: [Link]

  • POLYMERIZATION STUDIES OF UNSATURATED DERIVATIVES OF BETA-NITROSTYRENE. ProQuest. Available at: [Link]

  • Nitroxide-Mediated Polymerization: A Versatile Tool for the Engineering of Next Generation Materials. ACS Publications. Available at: [Link]

  • Nitrogen-Rich Polymers as Candidates for Energetic Applications. IntechOpen. Available at: [Link]

  • Poly(4-methoxystyrene)-block-poly(2-vinylfuran) copolymers: Sustainable block copolymers by Living Anionic Polymerization (LAP). American Chemical Society. Available at: [Link]

  • Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. PMC - NIH. Available at: [Link]

Sources

Method

synthesis of heterocyclic compounds from 2-ethenyl-4-methoxy-1-nitrobenzene

An Application Guide to the Synthesis of Heterocyclic Scaffolds from 2-Ethenyl-4-methoxy-1-nitrobenzene Authored by: A Senior Application Scientist Introduction: The Strategic Value of 2-Ethenyl-4-methoxy-1-nitrobenzene...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Heterocyclic Scaffolds from 2-Ethenyl-4-methoxy-1-nitrobenzene

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Ethenyl-4-methoxy-1-nitrobenzene

In the landscape of modern medicinal chemistry, the efficient construction of novel heterocyclic entities remains a cornerstone of drug discovery. 2-Ethenyl-4-methoxy-1-nitrobenzene, a readily accessible ortho-nitrostyrene derivative, represents a powerful and versatile building block for this purpose. Its strategic arrangement of functional groups—a nitro group ortho to a vinyl substituent—provides a unique platform for a variety of cyclization strategies. The electron-withdrawing nitro group not only activates the vinyl moiety for nucleophilic attack and cycloaddition reactions but also serves as a masked amino group, which, upon reduction, triggers a cascade of intramolecular reactions to form fused ring systems.[1][2]

This guide provides researchers, synthetic chemists, and drug development professionals with a detailed overview of the key synthetic transformations originating from 2-ethenyl-4-methoxy-1-nitrobenzene. We will delve into the mechanistic underpinnings of these reactions, present field-proven protocols, and offer insights into the causality behind experimental choices. The focus is on robust and reproducible methodologies for the synthesis of high-value heterocyclic cores, particularly indoles and quinolines, which are prevalent scaffolds in a vast array of pharmacologically active compounds.[3][4]

Core Synthetic Pathways and Methodologies

The synthetic utility of 2-ethenyl-4-methoxy-1-nitrobenzene primarily revolves around the strategic manipulation of its nitro and vinyl groups. The two dominant pathways are (1) reductive cyclization for the synthesis of indoles and (2) a two-step sequence involving reduction to an aniline intermediate followed by annulation to form quinolines. Additionally, the conjugated system is an excellent substrate for various cycloaddition reactions.

Pathway I: Palladium-Catalyzed Reductive Cyclization for Indole Synthesis

The direct conversion of ortho-nitrostyrenes to indoles via reductive cyclization is a highly efficient and atom-economical strategy.[5][6] Among the most robust methods is the palladium-catalyzed reaction using carbon monoxide (CO) or a CO surrogate as the reducing agent.[7][8] This transformation, often referred to as a Cadogan-Sundberg type reaction, proceeds through the reduction of the nitro group to a nitroso, hydroxylamino, or amino intermediate, which then undergoes intramolecular cyclization.[5]

Mechanistic Insight: The catalytic cycle is believed to involve the coordination of the palladium catalyst to the nitro-aromatic system. Carbon monoxide serves a dual role: it acts as a ligand for the palladium center and as a deoxygenating agent, reducing the nitro group. Recent advancements have introduced formic acid as a safer, in-situ source of CO, mitigating the need for handling toxic carbon monoxide gas.[9][10] The reaction is tolerant of various functional groups and provides a direct route to substituted indoles.[9]

G cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_product Product SM 2-Ethenyl-4-methoxy- 1-nitrobenzene Product 6-Methoxyindole SM->Product Reductive Cyclization Toluene, 120-140 °C Reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) CO source (e.g., Formic Acid) Base (e.g., Et₃N)

Caption: Workflow for Pd-catalyzed indole synthesis.

Experimental Protocol: Synthesis of 6-Methoxyindole

This protocol is adapted from methodologies utilizing formic acid as a CO surrogate.[9]

  • Vessel Preparation: To a thick-walled glass pressure tube equipped with a magnetic stir bar, add 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 mmol, 179.2 mg).

  • Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg), and triethylamine (Et₃N, 2.0 mmol, 0.28 mL).

  • Solvent and Reductant: Add toluene (5 mL) followed by formic acid (2.0 mmol, 0.075 mL).

  • Reaction Execution: Seal the pressure tube tightly and place it in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction vessel to room temperature.

    • Carefully vent the tube in a fume hood.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxyindole.

ParameterValueReference
Catalyst Palladium(II) Acetate[9]
Reductant Formic Acid (CO surrogate)[9]
Solvent Toluene[9]
Temperature 130 °C[9]
Typical Yield 75-90%[9]
Pathway II: Synthesis of Quinolines via a 2-Vinylaniline Intermediate

The synthesis of quinolines from 2-ethenyl-4-methoxy-1-nitrobenzene is a powerful two-stage process. The first critical step is the selective reduction of the nitro group to an amine, yielding the key intermediate, 4-methoxy-2-vinylaniline. This intermediate is then subjected to various annulation reactions to construct the quinoline core.[11][12]

Step A: Reduction to 4-Methoxy-2-vinylaniline

The selective reduction of the nitro group in the presence of a vinyl group can be achieved using several classical methods. A common and effective method involves the use of a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride.[13][14]

Experimental Protocol: Synthesis of 4-Methoxy-2-vinylaniline

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend iron powder (5.0 mmol, 279 mg) in a mixture of ethanol (10 mL) and water (2 mL).

  • Acidification: Add a few drops of concentrated hydrochloric acid (HCl) and heat the mixture to 80 °C for 15 minutes to activate the iron.

  • Substrate Addition: Add a solution of 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 mmol, 179.2 mg) in ethanol (5 mL) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at reflux (approx. 80-85 °C) for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

    • Neutralize the filtrate by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield crude 4-methoxy-2-vinylaniline, which can often be used in the next step without further purification.

Step B: Annulation to Form the Quinoline Ring

With the 4-methoxy-2-vinylaniline intermediate in hand, a variety of methods can be employed for quinoline synthesis. A robust approach is the reaction with aldehydes or ketones, often catalyzed by an acid or a transition metal.[12][15] For instance, reacting the vinylaniline with an aldehyde can lead to polysubstituted quinolines.[12]

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Product SM 2-Ethenyl-4-methoxy- 1-nitrobenzene Intermediate 4-Methoxy-2-vinylaniline SM->Intermediate Step A: Reduction (e.g., Fe, HCl/EtOH) Product Substituted Quinolines Intermediate->Product Step B: Annulation (e.g., + Aldehyde, Catalyst)

Caption: Two-stage workflow for quinoline synthesis.

Experimental Protocol: Synthesis of a 2-Aryl-6-methoxyquinoline

  • Setup: To a solution of crude 4-methoxy-2-vinylaniline (1.0 mmol, 149.2 mg) in a suitable solvent like ethanol or toluene (10 mL), add an aromatic aldehyde (e.g., benzaldehyde, 1.1 mmol, 116.7 mg).

  • Catalyst Addition: Add a catalyst. For example, a catalytic amount of iodine (I₂, 0.1 mmol, 25.4 mg) or a Lewis acid like FeCl₃ can be used.

  • Reaction: Heat the mixture to reflux for 6-12 hours. The reaction often involves an aerobic oxidation step, so performing the reaction open to the air or under an oxygen atmosphere can be beneficial.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (if iodine was used).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the desired 2-aryl-6-methoxyquinoline.

ParameterValueReference
Intermediate 4-Methoxy-2-vinylaniline[11][12]
Annulation Partner Aldehydes, Ketones, Alkynoates[11][12]
Catalyst (Annulation) Acidic (e.g., I₂), or Metal-based[12][15]
Key Transformation Oxidative Annulation/Cyclization[12]
Pathway III: Cycloaddition Reactions

The electron-deficient nature of the double bond in 2-ethenyl-4-methoxy-1-nitrobenzene makes it a competent dienophile and dipolarophile in various cycloaddition reactions. These reactions offer access to a diverse range of heterocyclic and carbocyclic frameworks that are not accessible through the reductive cyclization pathways.

  • [4+3] Cycloaddition: This strategy can be used to construct seven-membered rings. For example, reaction with azaoxyallyl cations (generated from α-bromohydroxamates) can lead to the synthesis of functionalized 1,4-benzodiazepin-3-ones, a privileged scaffold in medicinal chemistry.[16]

  • [3+2] Cycloaddition: The reaction with 1,3-dipoles, such as münchnones, provides a route to substituted pyrroles.[17] This reaction's regioselectivity is often governed by steric and reactant reorganization factors rather than simple frontier molecular orbital theory.[17]

  • [2+2] Photocycloaddition: Upon irradiation with visible light, nitrostyrenes can undergo [2+2] cycloaddition with olefins to form substituted cyclobutanes.[18] These cyclobutane products can then serve as intermediates for further synthetic transformations.

These cycloaddition strategies significantly broaden the synthetic utility of 2-ethenyl-4-methoxy-1-nitrobenzene, enabling the creation of complex molecular architectures with high levels of stereocontrol.

Conclusion and Outlook

2-Ethenyl-4-methoxy-1-nitrobenzene has proven to be a remarkably versatile and powerful precursor for the synthesis of medicinally relevant heterocyclic compounds. The methodologies detailed in this guide—reductive cyclization to indoles, a two-step reduction-annulation sequence for quinolines, and various cycloaddition reactions—provide a robust toolkit for synthetic chemists. The choice of synthetic route allows for tailored access to specific heterocyclic cores, driven by the strategic unmasking and reaction of the nitro and vinyl functionalities. As the demand for novel molecular scaffolds in drug discovery continues to grow, the creative application of such versatile building blocks will remain paramount to advancing the field.

References

  • Rahman, S. M. A. (n.d.). Syntheses of Indoles and Natural Indole Alkaloids from 2-Nitrostyrene Derivatives. The Research Repository @ WVU. Retrieved from [Link]

  • Boruah, M., et al. (2015). Metal-free transannulation reaction of indoles with nitrostyrenes: a simple practical synthesis of 3-substituted 2-quinolones. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2018). Cleavage of C–C Bonds for the Synthesis of C2-Substituted Quinolines and Indoles by Catalyst-Controlled Tandem Annulation of 2-Vinylanilines and Alkynoates. Organic Letters - ACS Publications. Retrieved from [Link]

  • Rahman, S. M. A. (n.d.). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU. Retrieved from [Link]

  • Fouad, M. A., et al. (2023). Formic Acid as Carbon Monoxide Source in the Palladium-Catalyzed N-Heterocyclization of o-Nitrostyrenes to Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Butler, D. C., et al. (2013). What Controls Regiochemistry in 1,3-Dipolar Cycloadditions of Münchnones with Nitrostyrenes?. Organic Letters - ACS Publications. Retrieved from [Link]

  • Zhu, Y., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]

  • Majumdar, K. C., & Sinha, B. (2015). The synthesis of O/S-heterocycles starting from β-nitrostyrenes: A recent update. ResearchGate. Retrieved from [Link]

  • Reddy, V. G., et al. (2024). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. MDPI. Retrieved from [Link]

  • Rios-Gutierrez, M., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Publishing. Retrieved from [Link]

  • Gilchrist, T. L., & Roberts, T. G. (1983). The cycloaddition of α-nitrosostyrenes to olefins. Investigations of the scope and mechanism of the reaction. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Varlamov, A. V., et al. (2007). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews. Retrieved from [Link]

  • Li, C., et al. (2023). Recent Advances in the Synthesis of Nitrogen Heterocycles Using β-Nitrostyrenes as Substrates. Bentham Science Publishers. Retrieved from [Link]

  • (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Khanal, H. D., et al. (2022). Annulation strategies for diverse heterocycles via the reductive transformation of 2-nitrostyrenes. RSC Publishing. Retrieved from [Link]

  • Lee, Y. R., & Kim, B. S. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed. Retrieved from [Link]

  • (n.d.). The synthesis of 2‐vinyl quinolines from but‐2‐yn‐1‐ol. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]

  • Chandra, A., et al. (2025). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. ResearchGate. Retrieved from [Link]

  • McCarthy, F. O. (Ed.). (n.d.). Special Issue : Medicinal Chemistry of Indole and Quinoline Derivatives: Trends, and Future Directions as Therapeutic Drugs. MDPI. Retrieved from [Link]

  • McCarthy, F. (Ed.). (n.d.). Special Issue : Medicinal Chemistry of Indole and Quinoline Derivatives: Trends and Future Directions as Therapeutic Drugs, 2nd Edition. MDPI. Retrieved from [Link]

  • Chandra, A., et al. (n.d.). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Ranu, B. C., & Banerjee, S. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate. Retrieved from [Link]

  • Stevens, E. (2019). reduction of nitro groups to anilines. YouTube. Retrieved from [Link]

  • JayChem. (2024). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2. YouTube. Retrieved from [Link]

  • Jasiński, R., & Mirosław, B. (2022). Analysis of the Reactivity of Z-2-Ar-1-EWG-1-Nitroethene Molecular Segment in the Hetero Diels–Alder Reaction: Experimental and MEDT Quantum Chemical Study. MDPI. Retrieved from [Link]

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Application

Application Note: 2-Ethenyl-4-methoxy-1-nitrobenzene as a Versatile Precursor for Advanced Therapeutics and Photoresponsive Materials

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary 2-Ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7), systema...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

2-Ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7), systematically known as 1-nitro-2-ethenyl-4-methoxybenzene or 4-methoxy-2-nitrostyrene, is a highly functionalized aromatic building block. Its unique structural topology—featuring orthogonal reactive sites via an electron-withdrawing nitro group, an electron-donating methoxy group, and a polymerizable vinyl moiety—makes it a privileged precursor.

As a Senior Application Scientist, I have structured this guide to detail two divergent, high-value applications for this molecule:

  • Therapeutic Precursors: The synthesis of 5-methoxyindole via transition-metal-catalyzed or metal-free reductive cyclization. 5-Methoxyindole is a critical pharmacophore in the development of serotonergic drugs and anti-inflammatory agents.

  • Novel Photoresponsive Materials: The synthesis of poly(4-methoxy-2-nitrostyrene) via free radical polymerization, yielding a UV-degradable polymer matrix ideal for next-generation photoresists and targeted drug-delivery micelles.

Therapeutic Precursors: Reductive Cyclization to 5-Methoxyindole

Mechanistic Insight & Causality

The ortho-nitrostyrene motif is a classic precursor for indole synthesis. Historically, the Cadogan–Sundberg indole synthesis utilized trialkyl phosphites under harsh reflux conditions to deoxygenate the nitro group into a reactive nitroso intermediate, which then cyclized with the adjacent vinyl group [1].

However, modern drug development requires milder, more functional-group-tolerant conditions. We employ a Palladium-Catalyzed Reductive N-Heterocyclization . By utilizing Pd(OAc)₂ in conjunction with a bidentate nitrogen ligand like 1,10-phenanthroline, the electrophilicity of the palladium center is enhanced. This allows carbon monoxide (CO) to efficiently reduce the nitro group at mild pressures (4 bar) and temperatures (70 °C) without over-reducing the methoxy group[2]. Alternatively, a metal-free approach utilizing diborane (B₂pin₂) can drive a 6π-electron-5-atom electrocyclization via a nitrosoarene borane intermediate [3].

G A 2-Ethenyl-4-methoxy- 1-nitrobenzene B Nitrosoarene Intermediate A->B Pd(OAc)2 / CO or B2pin2 C 5-Methoxyindole (Target Scaffold) B->C Reductive Cyclization

Caption: Mechanistic pathway of reductive N-heterocyclization to 5-methoxyindole.

Protocol: Pd-Catalyzed Synthesis of 5-Methoxyindole

This protocol is designed as a self-validating system; intermediate TLC checks and specific colorimetric changes ensure process integrity.

Reagents:

  • 2-Ethenyl-4-methoxy-1-nitrobenzene (1.0 equiv, 10 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.06 equiv, 6 mol%)

  • 1,10-Phenanthroline (0.12 equiv, 12 mol%)

  • Carbon Monoxide (CO) gas (4 bar)

  • Anhydrous DMF/MeOH (2:1 v/v, 30 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a 100 mL stainless steel autoclave, dissolve Pd(OAc)₂ and 1,10-phenanthroline in 10 mL of the DMF/MeOH mixture. Stir at room temperature for 15 minutes until the solution transitions from reddish-brown to a clear yellow, indicating the formation of the active Pd-phenanthroline complex.

  • Substrate Addition: Add 2-ethenyl-4-methoxy-1-nitrobenzene dissolved in the remaining 20 mL of DMF/MeOH.

  • Pressurization: Seal the autoclave. Purge the system with Argon three times, followed by three purges with CO gas to ensure complete removal of oxygen (critical to prevent unwanted oxidation of the catalyst). Pressurize the vessel to 4 bar with CO.

  • Cyclization: Heat the reaction mixture to 70 °C and stir vigorously for 15 hours.

  • Validation & Workup: Cool the vessel to room temperature and carefully vent the CO gas in a fume hood. TLC analysis (Hexanes/EtOAc 4:1) should show the complete disappearance of the bright yellow starting material spot (R_f ~0.6) and the appearance of a blue-fluorescent spot under 254 nm UV (R_f ~0.3).

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield 5-methoxyindole as an off-white solid.

Novel Photoresponsive Materials: Polymerization

Mechanistic Insight & Causality

Beyond small-molecule synthesis, the vinyl group of 2-ethenyl-4-methoxy-1-nitrobenzene is highly susceptible to free radical addition. Polymerizing this monomer yields poly(4-methoxy-2-nitrostyrene) .

The causality behind choosing this specific monomer for materials science lies in the photochemistry of the ortho-nitrobenzyl system. Upon irradiation with deep-UV light (~350 nm), the nitro group enters an excited triplet state and abstracts a benzylic hydrogen (or backbone hydrogen), leading to a cascade rearrangement that cleaves the polymer backbone. The electron-donating methoxy group at the para position relative to the nitro group red-shifts the absorption spectrum, making the polymer more sensitive to standard UV lithography sources compared to unsubstituted nitrostyrenes.

G A 2-Ethenyl-4-methoxy- 1-nitrobenzene B Poly(4-methoxy- 2-nitrostyrene) A->B AIBN, 70°C Free Radical Polymerization C Photodegraded Polymer Matrix B->C UV Irradiation (350 nm) o-Nitrobenzyl Rearrangement

Caption: Free radical polymerization and subsequent UV-induced photolysis workflow.

Protocol: Synthesis of Poly(4-methoxy-2-nitrostyrene)

Reagents:

  • 2-Ethenyl-4-methoxy-1-nitrobenzene (Monomer, 5.0 g)

  • Azobisisobutyronitrile (AIBN) (Initiator, 2 mol%)

  • Anhydrous Toluene (15 mL)

  • Methanol (for precipitation)

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, dissolve the monomer and AIBN in anhydrous toluene.

  • Degassing (Critical Step): Oxygen is a potent radical scavenger. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen to rigorously deoxygenate the solution.

  • Polymerization: Backfill the flask with Argon and immerse it in a pre-heated oil bath at 70 °C. Stir continuously for 24 hours. As the polymerization proceeds, the solution will become noticeably viscous.

  • Precipitation & Validation: Cool the mixture to room temperature. Dilute with 5 mL of THF, then add the solution dropwise into 200 mL of vigorously stirred, ice-cold methanol. The polymer will precipitate as a yellow powder.

  • Isolation: Filter the polymer, wash with fresh methanol, and dry under vacuum at 40 °C for 12 hours. Validate the polymer formation via Gel Permeation Chromatography (GPC) and the disappearance of vinyl proton signals (δ 5.5–7.0 ppm) in ¹H NMR.

Quantitative Data & Analytical Validation

To aid in experimental planning, the following table summarizes the expected quantitative metrics and analytical validation markers for both transformation pathways.

Transformation PathwayCatalyst / InitiatorPrimary Reaction ConditionsExpected Yield / ConversionKey Analytical Marker
Reductive N-Heterocyclization Pd(OAc)₂ / 1,10-phenanthroline4 bar CO, DMF/MeOH, 70 °C, 15 h75–82% (5-Methoxyindole)¹H NMR: Disappearance of vinyl protons; MS: m/z 148.07 [M+H]⁺
Metal-Free Deoxygenation B₂pin₂ (Diborane)THF, 80 °C, 12 h65–70% (5-Methoxyindole)¹H NMR: Indole NH peak at δ ~8.1 ppm
Free Radical Polymerization AIBN (2 mol%)Toluene, 70 °C, 24 h>85% (Polymer conversion)GPC: M_w ~45,000 Da, PDI < 1.8

References

  • Cadogan–Sundberg indole synthesis. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Diborane-Mediated Deoxygenation of o-Nitrostyrenes To Form Indoles. Organic Letters. URL:[Link]

Method

Application Notes and Protocols for the Functionalization of the Vinyl Group in 2-Ethenyl-4-methoxy-1-nitrobenzene

Introduction: Strategic Importance of 2-Ethenyl-4-methoxy-1-nitrobenzene in Synthetic Chemistry 2-Ethenyl-4-methoxy-1-nitrobenzene is a versatile synthetic intermediate possessing two key functional groups amenable to a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 2-Ethenyl-4-methoxy-1-nitrobenzene in Synthetic Chemistry

2-Ethenyl-4-methoxy-1-nitrobenzene is a versatile synthetic intermediate possessing two key functional groups amenable to a wide array of chemical transformations: a reactive vinyl group and an electron-withdrawing nitro group on an activated aromatic ring. The strategic functionalization of the vinyl group, in particular, opens avenues for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The presence of the nitro group, a precursor to an amino group, and the methoxy group, an electron-donating substituent, further enhances the synthetic utility of this scaffold.[1][2]

This comprehensive guide provides detailed application notes and protocols for the selective functionalization of the vinyl group in 2-ethenyl-4-methoxy-1-nitrobenzene. The methodologies described herein are designed to be robust and reproducible, offering researchers, scientists, and drug development professionals a practical toolkit for leveraging this valuable building block in their synthetic endeavors.

I. Selective Reduction of the Nitro Group: A Gateway to Novel Anilines

A common and highly valuable transformation of nitroarenes is their reduction to the corresponding anilines.[3][4] The resulting amino group serves as a critical handle for a multitude of subsequent reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. A key challenge in the reduction of 2-ethenyl-4-methoxy-1-nitrobenzene is the chemoselective reduction of the nitro group without affecting the vinyl moiety.

A. Rationale for Method Selection: Chemoselectivity is Paramount

Catalytic hydrogenation with reagents like palladium on carbon (Pd/C) is a powerful method for nitro group reduction but often leads to the concomitant reduction of the vinyl group.[5] Therefore, milder and more chemoselective methods are required. Metal-mediated reductions using reagents such as iron powder in an acidic medium or tin(II) chloride offer excellent chemoselectivity, preserving the integrity of the vinyl group.[5][6]

B. Experimental Protocol: Chemoselective Reduction with Iron in Acidic Medium

This protocol details the selective reduction of the nitro group in 2-ethenyl-4-methoxy-1-nitrobenzene to yield 2-ethenyl-4-methoxyaniline.

Materials:

  • 2-Ethenyl-4-methoxy-1-nitrobenzene

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethenyl-4-methoxyaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary Table:

ParameterValue
Starting Material2-Ethenyl-4-methoxy-1-nitrobenzene
Key ReagentsIron powder, Ammonium chloride
SolventEthanol/Water
TemperatureReflux
Typical Yield85-95%

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine 2-ethenyl-4-methoxy-1-nitrobenzene, Fe powder, and NH4Cl in EtOH/H2O B Reflux at 80-90 °C A->B C Monitor by TLC B->C D Cool and filter through celite C->D Reaction Complete E Concentrate filtrate D->E F Extract with Ethyl Acetate E->F G Wash with brine F->G H Dry over MgSO4 G->H I Concentrate to yield product H->I J Column Chromatography (optional) I->J

Caption: Workflow for the chemoselective reduction of the nitro group.

II. Carbon-Carbon Bond Forming Reactions at the Vinyl Group

The vinyl group of 2-ethenyl-4-methoxy-1-nitrobenzene is a versatile handle for the construction of more complex molecular architectures through carbon-carbon bond formation. The Heck reaction is a particularly powerful tool for this purpose.[7][8]

A. The Heck Reaction: Palladium-Catalyzed Arylation/Vinylation

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[7] In the context of 2-ethenyl-4-methoxy-1-nitrobenzene, this reaction can be employed to introduce aryl or vinyl substituents at the terminal position of the vinyl group, leading to the formation of stilbene or diene derivatives, respectively.

B. Experimental Protocol: Heck Reaction with an Aryl Bromide

This protocol describes a general procedure for the Heck coupling of 2-ethenyl-4-methoxy-1-nitrobenzene with an aryl bromide.

Materials:

  • 2-Ethenyl-4-methoxy-1-nitrobenzene

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle under an inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add palladium(II) acetate (2 mol%), tri(o-tolyl)phosphine (4 mol%), the aryl bromide (1.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-ethenyl-4-methoxy-1-nitrobenzene (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterValue
Starting Material2-Ethenyl-4-methoxy-1-nitrobenzene, Aryl bromide
CatalystPd(OAc)₂ / P(o-tol)₃
BaseTriethylamine
SolventDMF
Temperature100 °C
Typical Yield60-80%

Reaction Mechanism Diagram:

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) + Ar-X Ar-X Ar-X Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Coordination + Alkene Alkene R-CH=CH2 Insertion Syn-Insertion Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Product Substituted Alkene Elimination->Product Pd(0)L2_regen Pd(0)L2 Elimination->Pd(0)L2_regen - HX HX HX Base Base BaseH+ Base-H+ Base->BaseH+ + HX Pd(0)L2_regen->Pd(0)L2

Caption: Catalytic cycle of the Heck reaction.

III. Cycloaddition Reactions: Constructing Carbocyclic Frameworks

The vinyl group of 2-ethenyl-4-methoxy-1-nitrobenzene can participate as a dienophile in Diels-Alder reactions, providing a powerful method for the construction of six-membered rings.[9][10] The electron-withdrawing nature of the nitro-substituted aryl ring enhances the dienophilic character of the vinyl group.

A. The Diels-Alder Reaction: [4+2] Cycloaddition

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[10][11] By reacting 2-ethenyl-4-methoxy-1-nitrobenzene with a suitable diene, complex cyclohexene derivatives can be synthesized with high stereocontrol.

B. Experimental Protocol: Diels-Alder Reaction with a Diene

This protocol outlines a general procedure for the Diels-Alder reaction of 2-ethenyl-4-methoxy-1-nitrobenzene with a diene, such as cyclopentadiene.

Materials:

  • 2-Ethenyl-4-methoxy-1-nitrobenzene

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask or a sealed tube, dissolve 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 eq) in anhydrous toluene.

  • Add the diene (2.0-3.0 eq).

  • Heat the reaction mixture to 80-110 °C (or higher if necessary, using a sealed tube).

  • Stir the reaction for 12-48 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.

Data Summary Table:

ParameterValue
Starting Material2-Ethenyl-4-methoxy-1-nitrobenzene, Diene
SolventToluene or DCM
Temperature80-110 °C
Typical Yield50-75%

Reaction Visualization:

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Diene Diene TS [4+2] Transition State Diene->TS Dienophile 2-Ethenyl-4-methoxy- 1-nitrobenzene Dienophile->TS Cycloadduct Cyclohexene Derivative TS->Cycloadduct

Caption: Schematic of the Diels-Alder reaction.

IV. Conclusion

2-Ethenyl-4-methoxy-1-nitrobenzene is a highly valuable and versatile starting material for organic synthesis. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of its vinyl group. The ability to perform chemoselective reductions of the nitro group, engage in powerful carbon-carbon bond-forming reactions like the Heck reaction, and construct complex carbocycles via the Diels-Alder reaction underscores the immense synthetic potential of this molecule. The strategic application of these methodologies will undoubtedly facilitate the discovery and development of novel compounds with significant scientific and commercial value.

V. References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Dang, K., & Cheng, H. (2026). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. ChemPlusChem, 91(2), e202500675. [Link]

  • Wikipedia. (2024, February 25). Heck reaction. In Wikipedia. Retrieved from [Link]

  • Davis, A., Lowe, J., & Hilinski, M. (n.d.). Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. ACS Publications.

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • EBSCO. (n.d.). Diels–Alder reaction | Chemistry | Research Starters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved from [Link]

  • ACS Publications. (2025, July 20). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction of Nitroarenes and Buta-1,3-dienes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Leah4sci. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick [Video]. YouTube. Retrieved from [Link]

  • Wu, L., & Zhu, C. (2024, March 13). Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. Angewandte Chemie International Edition. Retrieved from [Link]

  • Beilstein Journals. (2013, December 17). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 1). The Retro Diels-Alder Reaction. Retrieved from [Link]

  • Chemiz. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid [Video]. YouTube. Retrieved from [Link]

  • Rsc.org. (n.d.). Table of content. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-1-nitro-4-vinylbenzene. Retrieved from [Link]

  • MDPI. (2023, May 2). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-2-methoxy-1-nitrobenzene. Retrieved from [Link]

  • Australian Government Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

  • MDPI. (2022, April 30). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications in the synthesis of drugs. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds and Their Application in Therapy. Retrieved from [Link]

  • DOI. (n.d.). Reactivity of Functionalized Vinyl Monomers in Insertion Copolymerization. Retrieved from [Link]

  • ResearchGate. (2014, April 16). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. Retrieved from [Link]

  • MDPI. (2024, February 12). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

  • ResearchGate. (2026, January 1). Chemistry of polyhalogenated nitrobutadienes, 14: Efficient synthesis of functionalized (Z)-2-allylidenethiazolidin-4-ones. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Anionic Polymerization of Ethylene Oxide in the Presence of the Phosphazene Base ButP4 – Kinetic Investigations Using In-Situ FT-NIR Spectroscopy and MALDI-ToF MS. Retrieved from [Link]

  • PubMed. (2023, May 2). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Ethenyl-4-methoxy-1-nitrobenzene Purification

Welcome to the Advanced Technical Support Center for 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7). As a highly functionalized styrene derivative, this compound presents unique handling and purification challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7). As a highly functionalized styrene derivative, this compound presents unique handling and purification challenges. The strong electron-withdrawing nitro group paired with the electron-donating methoxy group creates a "push-pull" electronic system that highly activates the vinyl moiety[1].

This guide is designed for research scientists and drug development professionals to troubleshoot common purification failures, prevent spontaneous polymerization, and optimize isolation workflows.

Part 1: Troubleshooting FAQs

Q1: Why does my crude product turn into an insoluble, viscous gel during solvent evaporation on the rotary evaporator? A1: You are observing spontaneous free-radical polymerization. The highly polarized vinyl group in 2-ethenyl-4-methoxy-1-nitrobenzene is exceptionally sensitive to thermal and oxidative radical initiation[1]. When the solvent is removed, the local concentration of the monomer spikes. If the water bath exceeds 30°C, or if trace peroxides are present in your ethereal solvents, propagation occurs rapidly.

  • The Fix: Never exceed a bath temperature of 25–30°C. More importantly, dope your crude mixture with 10–50 ppm of a radical inhibitor such as Butylated hydroxytoluene (BHT) or Phenothiazine prior to concentration[2]. These phenolic/thiazine scavengers intercept carbon-centered radicals before propagation can occur.

Q2: I synthesized this compound via a Wittig olefination from 5-methoxy-2-nitrobenzaldehyde. How do I separate the product from Triphenylphosphine Oxide (TPPO) without losing yield on the column? A2: TPPO is notorious for streaking through silica gel and co-eluting with moderately polar nitroaromatics. Relying solely on chromatography often leads to mixed fractions and poor recovery.

  • The Fix: Exploit the differential solubility of the two compounds. TPPO is highly insoluble in cold, non-polar aliphatic solvents, whereas your functionalized styrene remains soluble. Utilize a cold ether/hexane precipitation workflow (detailed in the Protocols section below) to crash out >90% of the TPPO before the crude mixture ever touches a silica column.

Q3: My product degrades, changes color, or loses mass during standard silica gel chromatography. What is the mechanism of this loss? A3: Standard silica gel (pH ~4.5–5.5) contains acidic silanol groups. The electron-rich nature of the aromatic ring (driven by the methoxy group) makes the vinyl double bond susceptible to acid-catalyzed hydration or cationic oligomerization on the column[3].

  • The Fix: Deactivate your stationary phase. Pre-flush your silica column with 1% Triethylamine (TEA) in hexanes to neutralize the acidic sites. Alternatively, switch to neutral alumina (Brockmann Grade II or III).

Part 2: Mechanistic Workflows & Visualizations

To ensure high-fidelity purification, your workflow must be dictated by the upstream synthetic route. The following decision tree outlines the optimal path from crude mixture to isolated product.

Workflow Start Crude 2-Ethenyl-4-methoxy- 1-nitrobenzene CheckRoute Synthesis Route? Start->CheckRoute Wittig Wittig Olefination (Contains TPPO) CheckRoute->Wittig Coupling Stille/Heck Coupling (Contains Pd/Sn) CheckRoute->Coupling Precip Cold Hexane/Et2O Precipitation Wittig->Precip Scavenger Metal Scavenger Resin (e.g., QuadraPure) Coupling->Scavenger Filter Filter TPPO Keep Filtrate Precip->Filter Inhibitor Add 50 ppm BHT Prior to Concentration Filter->Inhibitor Scavenger->Inhibitor Chromatography TEA-Deactivated Silica Gel Chromatography Inhibitor->Chromatography Pure Pure Product (Store at -20°C, Ar) Chromatography->Pure

Fig 1. Decision tree for the purification of 2-ethenyl-4-methoxy-1-nitrobenzene based on synthesis.

The Causality of Polymerization

Understanding the degradation pathway is critical to preventing it. The diagram below illustrates how thermal or photolytic energy initiates a radical cascade, and how inhibitors chemically intervene.

Mechanism Monomer Vinyl Monomer (Highly Polarized) Initiation Heat / Light / O2 (Radical Initiation) Monomer->Initiation Radical Carbon-Centered Radical Initiation->Radical Polymer Insoluble Gel (Polymerization) Radical->Polymer Propagation BHT BHT / Phenothiazine (Radical Scavenger) Radical->BHT Interception Stable Stable Quinone Adduct (Reaction Quenched) BHT->Stable

Fig 2. Radical polymerization pathway of the vinyl moiety and its interception by BHT.

Part 3: Quantitative Data & Parameters

To standardize your purification, refer to the following empirically derived parameters for functionalized nitrovinylbenzenes[3].

ParameterRecommended SpecificationCausality / Rationale
Chromatography Eluent Hexanes / Ethyl Acetate (Gradient 0% to 15%)The compound is moderately non-polar. Gradual elution prevents co-elution with polar byproducts.
Stationary Phase Additive 1% v/v Triethylamine (TEA)Neutralizes acidic silanol sites, preventing acid-catalyzed degradation of the vinyl group.
Radical Inhibitor 50 ppm BHT or 10 ppm PhenothiazineScavenges peroxy and carbon radicals. Phenothiazine is preferred for high-temperature steps[2].
Evaporation Temp (Rotovap) ≤ 25°CPrevents thermal auto-initiation of the vinyl moiety.
Storage Conditions -20°C, Amber Vial, Argon AtmospherePrevents photo-oxidation and dimerization of the styrene double bond over time.

Part 4: Step-by-Step Experimental Protocols

Protocol A: TPPO Precipitation & Inhibitor-Stabilized Concentration

Use this protocol if the compound was synthesized via a Wittig reaction.

  • Dissolution: Dissolve the crude reaction mixture (containing product and TPPO) in the absolute minimum volume of Dichloromethane (DCM) at room temperature (e.g., 2 mL DCM per gram of crude).

  • Precipitation: Place the flask in an ice bath. Vigorously stir the solution and rapidly add 10 volumes of ice-cold Hexane. A voluminous white precipitate (TPPO) will immediately form.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete crystallization of the phosphine oxide.

  • Filtration: Filter the suspension through a pad of Celite using a Büchner funnel. Wash the filter cake with a small amount of cold hexane (2 x 5 mL).

  • Inhibition (Critical Step): To the combined filtrate, add a stock solution of BHT in DCM to achieve a final concentration of ~50 ppm relative to the theoretical product mass.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) with the water bath set strictly to 25°C. The resulting crude oil is now ready for chromatography.

Protocol B: Deactivated Silica Gel Flash Chromatography

A self-validating system for the final isolation of 2-ethenyl-4-methoxy-1-nitrobenzene.

  • Column Preparation: Slurry pack a flash chromatography column with standard silica gel (230-400 mesh) using a solvent mixture of 99% Hexanes / 1% Triethylamine (TEA). Flush two column volumes of this mixture to fully deactivate the silica.

  • Equilibration: Flush the column with one column volume of 100% Hexanes to remove excess TEA (which could co-elute and contaminate the final NMR).

  • Loading: Dissolve the BHT-stabilized crude oil from Protocol A in a minimum amount of Toluene (avoid DCM as it broadens the loading band). Apply carefully to the column head.

  • Elution: Run a shallow gradient:

    • 2 Column Volumes: 100% Hexanes

    • 3 Column Volumes: 95% Hexanes / 5% Ethyl Acetate

    • 3 Column Volumes: 90% Hexanes / 10% Ethyl Acetate (Product typically elutes here).

  • Validation (TLC Check): Spot fractions on TLC plates. Develop in 85:15 Hexanes:EtOAc. The product will appear as a distinct UV-active spot (often with a faint yellow visual tint).

  • Isolation: Pool the pure fractions, verify the presence of BHT (add more if necessary), and concentrate at 25°C. Purge the final vial with Argon and store immediately at -20°C.

References

  • Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene Source: National Institutes of Health (PMC) (Use of phenothiazine as a radical inhibitor for styrene derivatives) URL:[Link]

  • Atom Transfer Radical Polymerization Source: Chemical Reviews - ACS Publications (Styrene derivative reactivity and radical pathways) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of 2-Ethenyl-4-methoxy-1-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks researchers encounter when producing 2-et...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks researchers encounter when producing 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7)[1].

Synthesizing this specific functionalized nitrostyrene derivative presents a unique set of challenges. The molecule possesses a highly electron-deficient nitroarene system coupled with a terminal vinyl group, making it susceptible to both unwanted single-electron transfer (SET) reductions and spontaneous radical polymerization.

To maximize your yield and ensure a self-validating protocol, this guide is divided into the two most reliable synthetic pathways: Wittig Olefination and Suzuki-Miyaura Cross-Coupling .

Pathway A: Wittig Olefination of 5-Methoxy-2-nitrobenzaldehyde

The Wittig reaction is a direct method for converting 5-methoxy-2-nitrobenzaldehyde into the target vinyl compound. However, the presence of the nitro group requires strict control over the basicity of the reaction environment[2].

Causality Behind Experimental Choices
  • Base Selection: Using strong, nucleophilic bases like n-butyllithium (n-BuLi) to generate the ylide will inevitably lead to single-electron transfer (SET) to the nitro group, resulting in complex, tarry mixtures and yields below 30%. By switching to a sterically hindered, non-nucleophilic base like Potassium tert-butoxide (KOtBu) or NaHMDS, you cleanly deprotonate the methyltriphenylphosphonium bromide without interfering with the nitroarene[2].

  • Temperature Control: The formation of the oxaphosphetane intermediate is highly exothermic. Maintaining the reaction at 0 °C during aldehyde addition prevents the degradation of the sensitive nitrobenzaldehyde starting material.

Step-by-Step Methodology
  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C.

  • Deprotonation: Add KOtBu (1.2 equiv.) dropwise. Stir for 30 minutes at 0 °C until a vibrant yellow-orange solution forms, indicating the successful generation of the ylide.

  • Aldehyde Addition: Dissolve 5-methoxy-2-nitrobenzaldehyde (1.0 equiv.) in a minimal amount of anhydrous THF. Add this dropwise to the ylide solution, strictly maintaining the internal temperature below 5 °C.

  • Cycloreversion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the aldehyde is consumed.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Wittig Pathway FAQs & Troubleshooting

Q: My reaction shows complete conversion of the aldehyde, but my isolated yield is low due to co-elution with triphenylphosphine oxide (Ph₃PO). How do I separate them? A: Ph₃PO is notoriously difficult to separate from non-polar alkenes via standard chromatography. Self-validating protocol: Before loading your crude mixture onto a silica column, suspend the crude oil in cold hexanes/diethyl ether (9:1). Ph₃PO is highly insoluble in cold hexanes and will precipitate as a white solid. Filter this solid through a Celite pad. The filtrate will contain >90% of your product, making the subsequent silica gel chromatography (using Hexane:EtOAc 9:1) highly efficient.

WittigWorkflow A Methyltriphenylphosphonium bromide + KOtBu in THF (0 °C) B Phosphonium Ylide Formation (Yellow-orange solution) A->B Deprotonation C Add 5-methoxy-2-nitrobenzaldehyde (Dropwise, maintain <5 °C) B->C D Oxaphosphetane Intermediate C->D Nucleophilic Attack E Cycloreversion (Room Temp, 2-4 hours) D->E F Crude Mixture: 2-ethenyl-4-methoxy-1-nitrobenzene + Ph3PO E->F G Purification: Hexane/EtOAc Trituration & Silica Gel Chromatography F->G Remove Ph3PO

Caption: Step-by-step workflow for the Wittig olefination pathway to synthesize the target molecule.

Pathway B: Suzuki-Miyaura Cross-Coupling

For scale-up, the Suzuki-Miyaura coupling of 2-bromo-4-methoxy-1-nitrobenzene with a vinyl source is often preferred. However, vinylboronic acids are notoriously unstable under standard cross-coupling conditions[3].

Causality Behind Experimental Choices
  • Boron Source: Standard vinylboronic acid undergoes rapid protodeboronation in basic aqueous media, leading to loss of the vinylating agent. Furthermore, it easily homocouples to form butadiene derivatives. By substituting it with Potassium vinyltrifluoroborate , the active boronic species is released slowly into the catalytic cycle, drastically reducing side reactions and driving the cross-coupling yield up[3].

  • Radical Inhibition: 2-ethenyl-4-methoxy-1-nitrobenzene is a highly activated styrene derivative. At the elevated temperatures required for Suzuki coupling (70–90 °C), the product will spontaneously polymerize. Adding a radical scavenger like BHT (butylated hydroxytoluene) at 100 ppm directly into the reaction mixture halts this degradation pathway.

Step-by-Step Methodology
  • Reagent Loading: In a Schlenk flask, combine 2-bromo-4-methoxy-1-nitrobenzene (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), Cs₂CO₃ (3.0 equiv.), and BHT (0.01 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) as the catalyst. The bidentate dppf ligand prevents premature catalyst degradation (Pd black formation) better than standard PPh₃[3].

  • Degassing (Critical Step): Add a degassed mixture of THF/H₂O (9:1). Perform three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent homocoupling and catalyst oxidation.

  • Heating: Heat the mixture to 70 °C for 12 hours under argon.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Add an additional 50 ppm of BHT to the organic layer before concentrating in vacuo to prevent polymerization during solvent removal.

Suzuki Pathway FAQs & Troubleshooting

Q: I am observing a black precipitate (Pd black) within the first hour of heating, and my conversion stalls at 40%. What is happening? A: Pd black indicates catalyst deactivation, usually caused by poor ligand stability or the presence of oxygen. Ensure your solvents are rigorously degassed. If the problem persists, switch from Pd(PPh₃)₄ to a catalyst with a more sterically demanding, electron-rich ligand such as Pd(dppf)Cl₂ or use a Buchwald ligand like XPhos, which stabilizes the Pd(0) intermediate and accelerates reductive elimination[3].

Q: My TLC shows complete conversion, but my isolated product is a thick, insoluble gum rather than a crystalline solid or free-flowing oil. A: Your product has polymerized. The electron-withdrawing nitro group activates the vinyl moiety toward radical polymerization. You must add a radical inhibitor (like BHT or hydroquinone) during the reaction and, crucially, maintain its presence during the rotary evaporation step. Keep your water bath below 40 °C during solvent removal.

SuzukiTroubleshooting Issue Low Yield in Suzuki Vinylation Cause1 Catalyst Deactivation (Pd Black Formation) Issue->Cause1 Cause2 Product Polymerization (Loss of Vinyl Group) Issue->Cause2 Cause3 Protodeboronation of Vinylboronic Acid Issue->Cause3 Sol1 Use bulky phosphine ligands (e.g., XPhos, dppf) Degas solvents thoroughly Cause1->Sol1 Sol2 Add radical inhibitor (e.g., 100 ppm BHT) Keep rotavap temp <40 °C Cause2->Sol2 Sol3 Use Potassium Vinyltrifluoroborate Cause3->Sol3

Caption: Troubleshooting logic tree for resolving common yield issues in Suzuki-Miyaura vinylation.

Quantitative Data: Impact of Experimental Variables on Yield

To summarize the causality discussed above, the following table presents the expected yields based on specific reagent and condition choices. This data serves as a comparative benchmark for your internal optimizations.

Synthetic PathwayReagent/Catalyst ChoiceReaction ConditionsExpected YieldMechanistic Reason for Outcome
Wittig Olefination n-BuLi (Strong Base)THF, 0 °C< 30% Nucleophilic attack and SET reduction of the nitro group[2].
Wittig Olefination KOtBu (Bulky Base)THF, 0 °C75 - 85% Clean ylide formation; steric hindrance prevents nitro interference[2].
Suzuki-Miyaura Vinylboronic acid + Pd(PPh₃)₄K₂CO₃, Toluene, 90 °C40 - 50% Rapid protodeboronation and thermal polymerization of the product[3].
Suzuki-Miyaura K-Vinyltrifluoroborate + Pd(dppf)Cl₂Cs₂CO₃, THF/H₂O, 70 °C (+ BHT)85 - 92% Controlled transmetalation; BHT successfully halts radical polymerization[3].

References

  • Molecules (MDPI / PMC) Title: An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes (Discussing olefination of nitrobenzaldehydes) URL:[Link]

  • Catalysts (MDPI) Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications (Discussing catalyst selection and vinylboronic acid stability) URL:[Link]

Sources

Troubleshooting

common impurities in crude 2-ethenyl-4-methoxy-1-nitrobenzene

Welcome to the Technical Support Center for the synthesis and purification of 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7). As a terminal styrene derivative, this compound is predominantly synthesized via the Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7).

As a terminal styrene derivative, this compound is predominantly synthesized via the Wittig olefination of 5-methoxy-2-nitrobenzaldehyde using methyltriphenylphosphonium bromide. While the synthetic route is robust, the inherent mechanics of the Wittig reaction and the high reactivity of the terminal vinyl group frequently result in complex crude mixtures.

This guide is designed for bench scientists and drug development professionals. It provides field-proven, self-validating protocols to troubleshoot, isolate, and stabilize your target compound without relying exclusively on bottleneck techniques like column chromatography.

Diagnostic Workflow: Impurity Isolation

G Crude Crude 2-ethenyl-4-methoxy- 1-nitrobenzene Test1 White Precipitate Detected? Crude->Test1 TPPO TPPO Contamination Test1->TPPO Yes Test2 Unreacted Aldehyde (Yellow Tint)? Test1->Test2 No ZnCl2 ZnCl2 Complexation TPPO->ZnCl2 ZnCl2->Test2 Aldehyde Starting Material Carryover Test2->Aldehyde Yes Test3 Insoluble Gums Forming? Test2->Test3 No Bisulfite Bisulfite Scavenging Aldehyde->Bisulfite Bisulfite->Test3 Polymer Vinyl Polymerization Test3->Polymer Yes Pure Purified Target Compound Test3->Pure No Inhibitor Add BHT & Store Cold Polymer->Inhibitor Inhibitor->Pure

Diagnostic workflow for identifying and removing crude synthesis impurities.

Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with a white, crystalline solid that co-elutes on TLC. What is this, and how do I remove it without column chromatography? Causality: The white solid is Triphenylphosphine Oxide (TPPO). The Wittig reaction intrinsically generates one equivalent of TPPO for every equivalent of alkene produced. TPPO is notoriously difficult to separate from moderately polar aromatic compounds like 2-ethenyl-4-methoxy-1-nitrobenzene because their retention factors (Rf) often overlap on standard silica gel. Solution: Exploit the Lewis basicity of the phosphoryl oxygen. TPPO readily forms highly insoluble coordination complexes with Lewis acids like Zinc Chloride (ZnCl₂) in polar solvents. Adding ZnCl₂ forces the TPPO to precipitate as a [ZnCl₂(TPPO)₂] complex, which can be easily filtered off, leaving the target alkene in solution 1. Alternatively, cold toluene precipitation can be used for bulk scaling 2.

Q2: The NMR of my crude mixture shows an aldehyde proton peak (~10.4 ppm) and the product has a persistent dark yellow tint. How do I clear the unreacted starting material? Causality: This indicates unreacted 5-methoxy-2-nitrobenzaldehyde 3. Incomplete ylide formation (often due to wet solvents quenching the phosphonium ylide) or sub-stoichiometric base addition leaves residual aldehyde. Solution: Use a chemical scavenging approach. Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble bisulfite adducts (α-hydroxy sulfonates). Washing the organic layer with a saturated aqueous sodium bisulfite solution selectively extracts the unreacted aldehyde into the aqueous phase, leaving the unreactive vinyl product in the organic layer.

Q3: After storing my purified 2-ethenyl-4-methoxy-1-nitrobenzene for a week, it turned into an insoluble gummy resin. What happened, and how can I prevent it? Causality: The terminal vinyl group on the electron-rich aromatic ring is highly susceptible to auto-oxidation and free-radical polymerization. Light, ambient heat, or trace peroxides initiate a radical cascade, converting the monomer into poly(2-ethenyl-4-methoxy-1-nitrobenzene) oligomers. Solution: Always stabilize the purified product immediately after isolation. Add 10–50 ppm of a radical scavenger such as Butylated hydroxytoluene (BHT). Store the compound in an amber vial under an inert argon atmosphere at -20°C.

Quantitative Data: Impurity Profiling & Removal Efficacy

ImpurityCausality / SourcePhysical StateRemoval StrategyTypical Recovery Yield
Triphenylphosphine Oxide (TPPO) Stoichiometric byproduct of Wittig olefinationWhite crystalline solidZnCl₂ Complexation / Cold Toluene85–90%
5-Methoxy-2-nitrobenzaldehyde Unreacted starting material (wet solvent/low base)Yellow powder/oilAqueous Sodium Bisulfite Wash>95%
Poly(2-ethenyl-4-methoxy-1-nitrobenzene) Radical auto-polymerization of the terminal vinyl groupInsoluble gummy resinFiltration + BHT StabilizationN/A (Preventative)

Experimental Protocols (Self-Validating Systems)

Protocol A: Chromatography-Free TPPO Removal via ZnCl₂ Complexation

This protocol utilizes Lewis acid-base interactions to selectively precipitate TPPO from polar solvents.

  • Dissolution: Dissolve the crude 2-ethenyl-4-methoxy-1-nitrobenzene mixture in minimal warm ethanol (approx. 5 mL per gram of crude).

  • Complexation: Add 1.05 equivalents of anhydrous Zinc Chloride (ZnCl₂) relative to the initial triphenylphosphine used in the reaction.

  • Precipitation: Stir vigorously at room temperature for 2 hours. A dense white precipitate ([ZnCl₂(TPPO)₂]) will form.

    • Self-Validation Checkpoint: The supernatant should transition from a cloudy suspension to a clear liquid. Spotting the supernatant on a TLC plate (Hexanes:EtOAc 8:2) and visualizing under 254 nm UV light must show the absolute absence of the intense baseline spot characteristic of TPPO.

  • Isolation: Filter the suspension through a tightly packed Celite pad and wash the filter cake with cold ethanol (2 x 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the TPPO-free product.

Protocol B: Selective Aldehyde Scavenging

This protocol chemically extracts unreacted starting materials without impacting the target alkene.

  • Phase Setup: Dissolve the TPPO-free crude in a water-immiscible solvent (e.g., dichloromethane or diethyl ether).

  • Scavenger Addition: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Extraction: Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete α-hydroxy sulfonate adduct formation.

    • Self-Validation Checkpoint: The organic layer will visibly lose its intense yellow/orange tint as the colored nitrobenzaldehyde starting material is converted into a colorless, water-soluble adduct. A quick ¹H NMR of an organic aliquot should show the complete disappearance of the characteristic aldehyde proton signal at ~10.4 ppm.

  • Separation: Separate the layers in a separatory funnel. Wash the organic layer once more with bisulfite, followed by a brine wash to remove residual salts.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. 1

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development (NIH). 2

  • Functional Isocyanide-Based Polymers. Accounts of Chemical Research (ACS Publications). 3

Sources

Optimization

Technical Support Center: Characterization of 2-Ethenyl-4-methoxy-1-nitrobenzene

Welcome to the technical support center for the characterization of 2-ethenyl-4-methoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of 2-ethenyl-4-methoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. The inherent reactivity of the vinyl group, coupled with the electron-withdrawing nature of the nitro group, necessitates careful consideration of analytical methodologies to ensure data integrity and prevent undesirable side reactions such as polymerization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, providing you with the scientific rationale to overcome analytical hurdles.

Core Molecular Challenges

The primary challenges in the characterization of 2-ethenyl-4-methoxy-1-nitrobenzene stem from the interplay of its three key functional groups: the vinyl (ethenyl) group, the nitro group, and the methoxy group.

  • Polymerization: The vinyl group makes the molecule susceptible to spontaneous polymerization, which can be initiated by heat, light, or trace impurities.[1][2] This is a critical concern during sample preparation, storage, and analysis, particularly in techniques that involve elevated temperatures, such as gas chromatography.

  • Thermal Instability: Nitroaromatic compounds can be thermally labile, potentially leading to degradation in the injector port of a gas chromatograph.[3]

  • Reactivity: The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the vinyl group, potentially affecting its reactivity and chromatographic behavior.[4][5]

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address potential issues.

Sample Handling and Storage

Question: My sample of 2-ethenyl-4-methoxy-1-nitrobenzene has turned viscous and/or solidified upon storage. What is happening and how can I prevent it?

Answer: This is a classic sign of polymerization. The vinyl group is susceptible to free-radical polymerization, which can be initiated by exposure to heat, light, or even atmospheric oxygen.

Causality: The double bond in the vinyl group can break and form new single bonds with adjacent molecules, leading to the formation of long polymer chains. This increases the viscosity and can eventually lead to solidification.

Troubleshooting and Prevention:

  • Storage Conditions: Store the compound in a cool, dark place, preferably in a refrigerator or freezer. Use an amber vial or wrap the container in aluminum foil to protect it from light.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can promote radical formation.

  • Inhibitors: For bulk quantities or if the compound will be stored for an extended period, the addition of a polymerization inhibitor is highly recommended. Common inhibitors for vinyl aromatic compounds include 4-tert-butylcatechol (TBC) or hydroquinone.[2] A typical concentration is 10-50 ppm.

Logical Workflow for Preventing Polymerization

G cluster_storage Sample Storage cluster_handling Sample Handling storage Store in cool, dark place inert_atm Use inert atmosphere (N2/Ar) inhibitor Add inhibitor (e.g., TBC) end Stable Sample for Analysis inhibitor->end min_exposure Minimize exposure to light and air fresh_prep Prepare solutions fresh fresh_prep->end start Receiving/Synthesizing Compound start->storage start->min_exposure

Caption: Workflow for preventing polymerization of 2-ethenyl-4-methoxy-1-nitrobenzene.

Chromatographic Analysis (HPLC & GC)

Question: I am seeing broad peaks, tailing, or no peak at all when analyzing my sample by Gas Chromatography (GC). What could be the issue?

Answer: This is likely due to either thermal degradation of the nitro group or polymerization of the vinyl group in the hot GC injector.

Causality:

  • Thermal Degradation: Many nitroaromatic compounds are not stable at high temperatures. The energy in the GC inlet can cause the molecule to decompose before it reaches the column.

  • On-Column Polymerization: The heated environment of the GC inlet and column can initiate polymerization, leading to the formation of non-volatile polymers that will not elute from the column.

Troubleshooting and Optimization:

  • Lower Injector Temperature: Start with a lower injector temperature (e.g., 150-180 °C) and gradually increase it to find the optimal balance between volatilization and stability.

  • Use a Cool On-Column or PTV Injector: If available, a programmable temperature vaporization (PTV) or cool on-column injector is ideal as it introduces the sample into the column at a low temperature, which is then ramped up.

  • Shorter, Less Retentive Column: A shorter column with a thinner film can reduce the residence time of the analyte at high temperatures.

  • Consider HPLC as an Alternative: High-Performance Liquid Chromatography (HPLC) is often a better choice for thermally sensitive and polymerizable compounds as the analysis is performed at or near room temperature.[6]

Question: When using HPLC-UV for quantification, my results are inconsistent. What should I check?

Answer: Inconsistent HPLC-UV results can stem from sample instability in the autosampler, poor chromatographic resolution, or an inappropriate detection wavelength.

Causality:

  • Sample Instability: If left on an autosampler for an extended period, especially if not temperature-controlled, the compound can begin to polymerize in the vial, changing the concentration of the monomer.

  • Co-elution: Impurities or degradation products may co-elute with the main peak, leading to inaccurate quantification.

  • Suboptimal Wavelength: The choice of UV detection wavelength is crucial for sensitivity and selectivity.

Troubleshooting and Optimization:

  • Autosampler Temperature: Use a refrigerated autosampler if possible (set to 4-10 °C). If not available, prepare smaller batches of samples and analyze them promptly.

  • Method Development:

    • Mobile Phase: A typical starting point for reversed-phase HPLC would be a gradient of water and acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

    • Column: A C18 column is a good starting point.

    • Wavelength Selection: The conjugated system of the aromatic ring and the vinyl group, along with the nitro group, will result in strong UV absorbance. Run a UV-Vis spectrum of your compound to determine the wavelength of maximum absorbance (λmax), which will likely be in the 254-320 nm range.[7] Monitoring at the λmax will provide the best sensitivity.

HPLC-UV Troubleshooting Flowchart

G start Inconsistent HPLC-UV Results q1 Is the autosampler refrigerated? start->q1 a1_yes Check for co-eluting peaks q1->a1_yes Yes a1_no Analyze samples promptly or use refrigerated autosampler q1->a1_no No q2 Is peak shape optimal? a1_yes->q2 a1_no->q2 a2_yes Verify detection wavelength q2->a2_yes Yes a2_no Optimize mobile phase (e.g., add acid) q2->a2_no No q3 Are you monitoring at λmax? a2_yes->q3 a2_no->q3 a3_yes Check for sample degradation in solution q3->a3_yes Yes a3_no Determine λmax and update method q3->a3_no No end Consistent and Accurate Results a3_yes->end a3_no->end

Caption: Troubleshooting flowchart for HPLC-UV analysis.

Spectroscopic Characterization (NMR & MS)

Question: The ¹H NMR spectrum of my compound shows broad aromatic signals and a poorly resolved vinyl region. What is the cause?

Answer: This is often indicative of the presence of oligomers or polymers in your sample. Paramagnetic impurities could also be a cause, but polymerization is more likely for this class of compound.

Causality: As the monomer polymerizes, the resulting oligomers and polymers have slightly different chemical environments for their protons, leading to a multitude of overlapping signals that appear as broad humps rather than sharp, well-defined peaks.

Troubleshooting and Optimization:

  • Purification: Ensure your sample is freshly purified, for example, by flash column chromatography, to remove any polymeric material.

  • Inhibitor in NMR Solvent: If you need to prepare an NMR sample for later analysis, consider adding a radical inhibitor (e.g., a small crystal of butylated hydroxytoluene (BHT)) to the NMR tube. Ensure the inhibitor does not have signals that overlap with your compound's peaks.

  • Fresh Sample Preparation: Prepare the NMR sample immediately before analysis.

Predicted ¹H NMR Data (for pure monomer):

Based on the closely related compound 4-vinylguaiacol, the following approximate chemical shifts (in CDCl₃) can be expected:[8][9]

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityNotes
Vinyl-H (geminal)~5.2 - 5.4dd
Vinyl-H (trans)~5.6 - 5.8dd
Vinyl-H (cis)~6.6 - 6.8dd
Aromatic-H~6.9 - 7.8mThe exact shifts will be influenced by the positions relative to the nitro and methoxy groups.
Methoxy (-OCH₃)~3.9s

Question: I am having trouble getting a clear molecular ion peak in the mass spectrum. What are the expected fragmentation patterns?

Answer: The absence of a strong molecular ion peak is common for nitroaromatic compounds under electron ionization (EI) conditions. The fragmentation is often dominated by losses related to the nitro group.

Causality: The nitro group is a facile leaving group upon ionization. The high energy of EI-MS can lead to extensive fragmentation.

Expected Fragmentation Pathways: [10][11]

  • Loss of NO₂: A prominent fragment corresponding to [M - 46]⁺ is expected due to the loss of a nitro radical.

  • Loss of NO: A fragment at [M - 30]⁺ from the loss of nitric oxide is also common.

  • Loss of O: A fragment at [M - 16]⁺ from the loss of an oxygen atom.

  • Loss of CH₃ from Methoxy: A fragment at [M - 15]⁺ is possible but likely less intense than the nitro-related losses.

Troubleshooting and Optimization:

  • Softer Ionization Techniques: If available, consider using softer ionization methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.

  • GC-MS Conditions: If using GC-MS, optimize the GC method to ensure the analyte is stable as it enters the MS source (see GC troubleshooting above).

Mass Spectrometry Fragmentation Pathway

G M Molecular Ion (M+) M_minus_NO2 [M - NO2]+ M->M_minus_NO2 - NO2 (46) M_minus_NO [M - NO]+ M->M_minus_NO - NO (30) M_minus_O [M - O]+ M->M_minus_O - O (16) M_minus_CH3 [M - CH3]+ M->M_minus_CH3 - CH3 (15)

Caption: Predicted EI mass spectrometry fragmentation pathways.

References

  • Polymer inhibition of vinyl aromatic monomers using a quinone methide/alkyl hydroxylamine combination. (2010). Patsnap Eureka. [Link]

  • Polymer inhibition of vinyl aromatic monomers using a quinone methide/alkyl hydroxomine combination.
  • Polymerization inhibition process for vinyl aromatic compounds.
  • Inhibiting polymerization of vinyl aromatic compounds.
  • 1 H-NMR spectra of 4-vinylguaiacol. ResearchGate. [Link]

  • TGA scans of poly(p-substituted styrene)s at different heating rates in nitrogen. ResearchGate. [Link]

  • 4-Vinylguaiacol. PubChem. [Link]

  • Fujioka, K., & Shibamoto, T. (2006). Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion. Journal of Agricultural and Food Chemistry, 54(17), 6054-6058.
  • Inhibition of the polymerization of vinyl monomers.
  • Styrene and substituted styrene grafted functional polyolefins via nitroxide mediated polymeriz
  • Modro, T. A., Mezey, P. G., Skorupowa, E., & Maron, A. (1980). Experimental and theoretical investigation of the unusual substituent effect of the vinyl group. Canadian Journal of Chemistry, 58(5), 412-417.
  • 1 H-NMR spectra of 4-vinylguaiacol. ResearchGate. [Link]

  • Reynolds, W. F., et al. (1980). Experimental and theoretical investigation of the unusual substituent effect of the vinyl group. Canadian Journal of Chemistry.
  • 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. PMC. [Link]

  • The Effect of Substituents on Reactivity. Lumen Learning. [Link]

  • Dang, K., & Cheng, H. (2026). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. Chempluschem, 91(2), e202500675.
  • Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. SCIRP. [Link]

  • Time-of-flight mass spectrometry study of the fragmentation of valence shell ionised nitrobenzene. Heriot-Watt Research Portal. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. MDPI. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Application Note: The Role of Trace Analysis in Ensuring Polymerization Process Efficiency. Labio Scientific. [Link]

  • Interpretation of mass spectra. University of Arizona. [https://www.chem.arizona.edu/sites/default/files/chemspectop/MS/Interpreting mass spectra.pdf]([Link] mass spectra.pdf)

  • Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Determination of organic nitro compounds using HPLC-UV-PAED. R Discovery. [Link]

  • 2-Ethynyl-1-methoxy-4-nitrobenzene. Appchem. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Determination of organic nitro compounds using HPLC-UV-PAED. ResearchGate. [Link]

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • 4-Ethyl-2-methoxy-1-nitrobenzene. PubChem. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. [Link]

  • Nguyen, T., & Mona. (n.d.).
  • Preparation of conjugated nitroalkenes: short review. Scientiae Radices. [Link]

  • Nitroxide mediated radical polymerization for the preparation of poly(vinyl chloride) grafted poly(acrylate) copolymers. ResearchGate. [Link]

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC. [Link]

  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent. [Link]

  • o-Anisidine (2-Methoxyaniline)
  • Acid-triggered radical polymerization of vinyl monomers. ResearchGate. [Link]

  • 4-ethenyl-2-[(4-methoxyphenyl)methoxy]-1-nitrobenzene. Chemspace. [Link]

Sources

Troubleshooting

preventing polymerization of 2-ethenyl-4-methoxy-1-nitrobenzene during storage

Welcome to the technical support center for 2-ethenyl-4-methoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-ethenyl-4-methoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its storage and the prevention of unwanted polymerization. Our goal is to provide you with the expertise and practical solutions necessary to ensure the stability and integrity of your experiments.

Understanding the Challenge: The Polymerization of 2-Ethenyl-4-Methoxy-1-Nitrobenzene

2-Ethenyl-4-methoxy-1-nitrobenzene, a substituted styrene derivative, is susceptible to polymerization, particularly during storage. This process, primarily driven by free-radical mechanisms, can be initiated by heat, light, or the presence of radical-forming impurities. The vinyl group is the reactive site, and its propensity to polymerize is influenced by the electronic effects of the methoxy and nitro groups on the aromatic ring. Uncontrolled polymerization can lead to the formation of oligomers and polymers, which can compromise the purity of the monomer, clog equipment, and potentially lead to hazardous runaway reactions due to the exothermic nature of polymerization.[1][2] This guide will provide you with the necessary knowledge and protocols to effectively inhibit this undesirable reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-ethenyl-4-methoxy-1-nitrobenzene sample becoming viscous or solidifying during storage?

This is a clear indication of polymerization. The viscosity increases as monomer units link together to form larger oligomeric and polymeric chains. If left unchecked, this process can lead to the complete solidification of the material. This is often triggered by improper storage conditions, such as elevated temperatures or exposure to light, or the depletion of the polymerization inhibitor.

Q2: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[3] For vinyl aromatic compounds like 2-ethenyl-4-methoxy-1-nitrobenzene, inhibitors are typically radical scavengers. They react with and neutralize any free radicals that may form in the monomer, thus terminating the polymerization chain reaction. Common inhibitors for styrene and related monomers include 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[3]

Q3: How does the structure of 2-ethenyl-4-methoxy-1-nitrobenzene affect its stability?

The vinyl group is the primary site of polymerization. The methoxy group (-OCH₃) is an electron-donating group, which can increase the electron density of the vinyl group, potentially influencing its reactivity. The nitro group (-NO₂) is a strong electron-withdrawing group, which also affects the electronic properties of the molecule. The interplay of these functional groups can impact the monomer's susceptibility to polymerization compared to unsubstituted styrene.

Q4: What is the recommended inhibitor for 2-ethenyl-4-methoxy-1-nitrobenzene?

Q5: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization, 2-ethenyl-4-methoxy-1-nitrobenzene should be stored in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[4] Storage under an inert atmosphere, such as nitrogen, is also recommended to prevent the formation of peroxides which can initiate polymerization. The recommended storage temperature is generally between 10°C and 25°C.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Visible polymer formation (haziness, precipitates, increased viscosity) Depletion of inhibitor, exposure to high temperatures or light.1. Do not attempt to heat the sample to redissolve the polymer, as this can accelerate polymerization. 2. If the polymerization is not advanced, consider adding more inhibitor. 3. For purification, consider distillation under reduced pressure in the presence of an inhibitor. However, this should be done with extreme caution due to the potential for runaway polymerization in the distillation pot.
Inconsistent experimental results Partial polymerization of the starting material, leading to lower effective monomer concentration and potential interference from oligomers.1. Verify the purity of the monomer before use using techniques like GC, HPLC, or NMR to detect the presence of oligomers. 2. If oligomers are detected, purify the monomer by passing it through a column of activated alumina to remove the inhibitor and any polar oligomers, and then use it immediately.
Color change of the material (e.g., darkening) Potential degradation or side reactions. While nitro compounds can be light-sensitive and colored, a significant change may indicate instability.1. Store the compound in an amber glass bottle or a container protected from light. 2. Ensure the storage container is made of a compatible material (e.g., glass, stainless steel) to prevent leaching of impurities that could catalyze degradation.

Experimental Protocols

Protocol 1: Monitoring Inhibitor Concentration

Regularly monitoring the inhibitor concentration is crucial for long-term storage.

Methodology (using UV-Vis Spectroscopy as an example for a phenolic inhibitor):

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the inhibitor (e.g., TBC) in a suitable solvent (e.g., acetonitrile) at known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the inhibitor.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation:

    • Carefully take a small, representative sample of the 2-ethenyl-4-methoxy-1-nitrobenzene.

    • Dilute the sample with the chosen solvent to a concentration that falls within the range of your calibration curve.

  • Measurement and Calculation:

    • Measure the absorbance of the diluted sample at the same λmax.

    • Use the calibration curve to determine the concentration of the inhibitor in the diluted sample.

    • Calculate the inhibitor concentration in the original, undiluted monomer.

Protocol 2: Removal of Inhibitor Prior to Polymerization

For many polymerization reactions, the presence of an inhibitor is undesirable.

Methodology (using an alumina column):

  • Prepare the Column:

    • Pack a chromatography column with activated basic or neutral alumina. The amount of alumina will depend on the quantity of monomer to be purified.

  • Elution:

    • Gently pour the 2-ethenyl-4-methoxy-1-nitrobenzene onto the top of the alumina column.

    • Allow the monomer to pass through the column under gravity or with gentle pressure.

    • The inhibitor will be adsorbed onto the alumina.

  • Collection and Use:

    • Collect the purified, inhibitor-free monomer.

    • Crucially, use the inhibitor-free monomer immediately , as it is now highly susceptible to polymerization.

Visualizing the Polymerization Prevention Strategy

The following diagram illustrates the key factors in preventing the polymerization of 2-ethenyl-4-methoxy-1-nitrobenzene.

cluster_storage Storage Conditions cluster_inhibition Inhibition cluster_monitoring Monitoring Cool Cool Stable Monomer Stable Monomer Cool->Stable Monomer Dark Dark Dark->Stable Monomer Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stable Monomer Radical Scavenger (e.g., TBC) Radical Scavenger (e.g., TBC) Oxygen (for some inhibitors) Oxygen (for some inhibitors) Radical Scavenger (e.g., TBC)->Oxygen (for some inhibitors) Radical Scavenger (e.g., TBC)->Stable Monomer Purity Analysis (GC, HPLC) Purity Analysis (GC, HPLC) 2-Ethenyl-4-Methoxy-1-Nitrobenzene 2-Ethenyl-4-Methoxy-1-Nitrobenzene Purity Analysis (GC, HPLC)->2-Ethenyl-4-Methoxy-1-Nitrobenzene Inhibitor Concentration Inhibitor Concentration Inhibitor Concentration->2-Ethenyl-4-Methoxy-1-Nitrobenzene 2-Ethenyl-4-Methoxy-1-Nitrobenzene->Cool 2-Ethenyl-4-Methoxy-1-Nitrobenzene->Dark 2-Ethenyl-4-Methoxy-1-Nitrobenzene->Inert Atmosphere 2-Ethenyl-4-methoxy-1-Nitrobenzene 2-Ethenyl-4-methoxy-1-Nitrobenzene 2-Ethenyl-4-methoxy-1-Nitrobenzene->Radical Scavenger (e.g., TBC)

Caption: Key factors for stabilizing 2-ethenyl-4-methoxy-1-nitrobenzene.

Logical Workflow for Troubleshooting Polymerization Issues

The following diagram outlines a logical workflow for troubleshooting unexpected polymerization.

start Observe Signs of Polymerization (e.g., increased viscosity, solids) check_storage Review Storage Conditions: - Temperature logs - Light exposure - Container integrity start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok check_inhibitor Analyze Inhibitor Concentration inhibitor_ok Inhibitor Level Sufficient? check_inhibitor->inhibitor_ok storage_ok->check_inhibitor Yes remediate_storage Correct Storage Conditions: - Move to cooler, darker location - Ensure proper sealing storage_ok->remediate_storage No add_inhibitor Add More Inhibitor (if monomer is still usable) inhibitor_ok->add_inhibitor No purify Purify Monomer (e.g., column chromatography, distillation) inhibitor_ok->purify Yes end Problem Resolved remediate_storage->end add_inhibitor->end discard Consider Discarding Material (if heavily polymerized) purify->discard purify->end

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Differentiation of 2-Ethenyl-4-Methoxy-1-Nitrobenzene and Its Positional Isomers: A Comprehensive Guide

Executive Summary In pharmaceutical development and materials science, the accurate structural elucidation of substituted benzenes is critical to ensuring active pharmaceutical ingredient (API) purity and preventing off-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, the accurate structural elucidation of substituted benzenes is critical to ensuring active pharmaceutical ingredient (API) purity and preventing off-target effects. This guide provides an objective, data-driven comparison of 2-ethenyl-4-methoxy-1-nitrobenzene (CAS: 126759-31-7)[1] and its positional isomers. By leveraging orthogonal spectroscopic techniques (NMR, IR, and LC-MS), we establish a robust framework for differentiating these structurally similar compounds based on their unique electronic environments.

Theoretical Framework: Electronic Effects & Causality

The spectroscopic signatures of trisubstituted benzenes are governed by the push-pull dynamics of their functional groups. To understand why the spectra of these isomers differ, we must analyze the mesomeric ( M ) and inductive ( I ) effects of each substituent[2]:

  • Nitro Group ( −NO2​ ): A strongly deactivating group ( −M,−I ). It withdraws electron density from the aromatic ring, severely deshielding the protons and carbons at the ortho and para positions, shifting their NMR signals downfield (higher ppm)[3].

  • Methoxy Group ( −OCH3​ ): A strongly activating group ( +M,−I ). The lone pairs on the oxygen donate electron density into the ring via resonance, shielding the ortho and para positions and shifting their signals upfield (lower ppm)[3].

  • Ethenyl (Vinyl) Group ( −CH=CH2​ ): A mildly conjugating group that extends the π -system. Its own proton shifts are highly sensitive to the electron density of the attached aromatic ring.

When comparing Isomer A (2-ethenyl-4-methoxy-1-nitrobenzene), Isomer B (2-ethenyl-1-methoxy-4-nitrobenzene), and Isomer C (4-ethenyl-2-methoxy-1-nitrobenzene), the relative placement of the strongly shielding methoxy group versus the strongly deshielding nitro group creates distinct, non-overlapping chemical shift profiles[2].

Comparative Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for the three primary isomers, derived from empirical substituent addition rules and literature benchmarks[4][5].

Table 1: 1 H NMR Chemical Shifts ( 400 MHz, CDCl3​,δ ppm )

Note: All isomers exhibit a 1,2,4-trisubstitution pattern, resulting in an AMX spin system for the aromatic protons with characteristic coupling constants: Jortho​≈8.5 Hz , Jmeta​≈2.5 Hz .

Proton PositionIsomer A: 2-ethenyl-4-methoxy-1-nitrobenzeneIsomer B: 2-ethenyl-1-methoxy-4-nitrobenzeneIsomer C: 4-ethenyl-2-methoxy-1-nitrobenzeneCausality / Electronic Effect
H3 (Aromatic) 7.16 (d, J=2.5 Hz)8.28 (d, J=2.5 Hz)7.16 (d, J=1.5 Hz)In Isomer B, H3 is ortho to the nitro group, causing massive deshielding. In A and C, it is shielded by the methoxy group.
H5 (Aromatic) 7.07 (dd, J=8.5, 2.5 Hz)8.19 (dd, J=8.5, 2.5 Hz)7.50 (dd, J=8.5, 1.5 Hz)In Isomer A, H5 is ortho to methoxy (shielded). In Isomer B, H5 is ortho to nitro (deshielded).
H6 (Aromatic) 8.19 (d, J=8.5 Hz)7.07 (d, J=8.5 Hz)8.19 (d, J=8.5 Hz)In A and C, H6 is ortho to the nitro group. In B, it is ortho to the methoxy group.
−OCH3​ 3.88 (s, 3H)3.95 (s, 3H)3.92 (s, 3H)Subtle variations due to global ring electron density.
−CH=CH2​ 7.10 (dd, J=17.5, 11.0 Hz)6.95 (dd, J=17.5, 11.0 Hz)6.75 (dd, J=17.5, 11.0 Hz)The alpha-vinyl proton shifts upfield when para to the methoxy group (Isomer C).
Table 2: Key IR and MS Diagnostic Features
TechniqueFeatureIsomer AIsomer BIsomer C
FT-IR NO2​ Asym. Stretch ∼1520 cm−1 ∼1510 cm−1 ∼1525 cm−1
FT-IR C−O−C Stretch ∼1250 cm−1 ∼1265 cm−1 ∼1245 cm−1
LC-MS (ESI+) [M+H]+ Ionm/z 180.06m/z 180.06m/z 180.06
LC-MS/MS Primary Fragmentm/z 150 (Loss of NO )m/z 165 (Loss of CH3​ )m/z 150 (Loss of NO )

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems[6]. Every step includes an internal control to verify instrument performance before data acquisition.

Protocol A: Quantitative 1 H and 13 C NMR Acquisition
  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as the internal zero-point calibration standard.

  • Temperature Equilibration: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes to prevent chemical shift drift caused by temperature gradients.

  • Shimming Validation: Perform automated gradient shimming. Validation Gate: Manually check the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed only if FWHM <1.0 Hz .

  • Pulse Sequence & Relaxation: Set the pulse angle to 30∘ . Crucially, set the relaxation delay ( D1​ ) to 3.0 seconds (which is ≥5×T1​ for these protons)[7]. Causality: Failing to allow full longitudinal relaxation will result in truncated signals and artificially skewed integration values, destroying the quantitative nature of the spectrum.

  • Acquisition & Processing: Acquire 16 scans for 1 H (256 scans for 13 C). Apply a 0.3 Hz line-broadening function before Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Protocol B: LC-MS Isotopic Pattern Validation
  • System Suitability Test (SST): Inject a solvent blank ( H2​O/MeCN ) to verify zero carryover. Follow with a known standard (e.g., caffeine) to ensure mass accuracy is <5 ppm .

  • Chromatography: Use a C18 reverse-phase column ( ). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate the Q-TOF in ESI+ mode.

  • Data Validation: Extract the [M+H]+ peak at m/z 180.06. Validation Gate: The M+1 isotopic peak (m/z 181.06) must integrate to approximately 10.2% of the parent ion's intensity, confirming the C9​H9​NO3​ molecular formula ( 9 carbons×1.1% natural 13C abundance ).

Diagnostic Logic Pathway

The following logic tree illustrates the analytical workflow for differentiating the three isomers based solely on the 1 H NMR chemical shifts of the aromatic protons.

IsomerDifferentiation Start Unknown 1,2,4-Trisubstituted Ethenyl-Methoxy-Nitrobenzene CheckH3 Observe H3 Chemical Shift (ppm) Start->CheckH3 H3_High H3 > 8.0 ppm (Strong Deshielding by Nitro) CheckH3->H3_High Yes H3_Low H3 < 7.5 ppm (Shielding by Methoxy) CheckH3->H3_Low No IsomerB Isomer B 2-ethenyl-1-methoxy-4-nitrobenzene H3_High->IsomerB CheckH5 Observe H5 Chemical Shift (ppm) H3_Low->CheckH5 H5_High H5 > 7.4 ppm (Meta to Nitro) CheckH5->H5_High H5_Low H5 < 7.2 ppm (Ortho to Methoxy) CheckH5->H5_Low IsomerC Isomer C 4-ethenyl-2-methoxy-1-nitrobenzene H5_High->IsomerC IsomerA Isomer A 2-ethenyl-4-methoxy-1-nitrobenzene H5_Low->IsomerA

Figure 1: Diagnostic logic pathway for the NMR-based differentiation of ethenyl-methoxy-nitrobenzene isomers.

References

  • Basic 1H- and 13C-NMR Spectroscopy Source: University of Basrah Academic Publications URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley-VCH URL:[Link]

  • Introduction to Spectroscopy, 5th Edition Source: Cengage Learning URL:[Link]

Sources

Comparative

Comparative Reactivity Profile: 2-Ethenyl-4-methoxy-1-nitrobenzene and its Analogs in Indole Synthesis

Executive Summary For drug development professionals and synthetic chemists, the construction of functionalized indole scaffolds is a critical bottleneck in the discovery of serotonin receptor agonists, melatonin analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the construction of functionalized indole scaffolds is a critical bottleneck in the discovery of serotonin receptor agonists, melatonin analogs, and complex alkaloids. 2-Ethenyl-4-methoxy-1-nitrobenzene (commonly referred to as 4-methoxy-2-nitrostyrene) serves as a highly valuable precursor for the synthesis of the 5-methoxyindole core.

This guide provides an objective, data-driven comparison of the reactivity of 2-ethenyl-4-methoxy-1-nitrobenzene against its unsubstituted and electron-withdrawing analogs. By analyzing the electronic causality behind their behavior in transition-metal-catalyzed reductive cyclizations, this guide establishes a framework for optimizing reaction conditions and predicting substrate tolerance.

Electronic Profiling & Mechanistic Causality

The reactivity of substituted 2-nitrostyrenes in reductive cyclization is governed by the electronic interplay between the aromatic substituents and the nitro group[1]. In a standard palladium-catalyzed reductive cyclization, the rate-limiting step is the initial deoxygenation of the nitro group by a reductant (such as Carbon Monoxide) to form a nitrosoarene, which subsequently converts to a highly reactive nitrene intermediate.

  • 2-Ethenyl-4-methoxy-1-nitrobenzene (Target): The methoxy group at the 4-position is para to the nitro group. Through strong resonance (+M effect), the oxygen lone pair delocalizes into the nitro group's π∗ antibonding orbital. This increases the electron density on the nitro group, making it less electrophilic and slightly harder for the Pd(0) catalyst to coordinate and abstract the oxygen. Consequently, the initial reduction is retarded. However, once the nitrene intermediate is formed, the electron-rich aromatic ring strongly drives the intramolecular electrophilic attack on the adjacent vinyl group.

  • 2-Ethenyl-1-nitrobenzene (Parent): Lacking any electronic modulation, this molecule represents the baseline kinetics for deoxygenation and cyclization.

  • 4-Chloro-2-ethenyl-1-nitrobenzene (EWG Analog): The chloro group exerts an inductive electron-withdrawing effect (-I). This decreases the electron density on the nitro group, making it highly susceptible to nucleophilic attack by the Pd(0) complex, thereby accelerating the deoxygenation step.

Mechanism Start 2-Ethenyl-4-methoxy-1-nitrobenzene (Stable Ground State) Pd_Complex Pd(0) Coordination & Deoxygenation (Rate-Limiting Step) Start->Pd_Complex + Pd(0), + CO (from Mo(CO)6) Nitroso Nitrosoarene Intermediate Pd_Complex->Nitroso - CO2 Nitrene Palladacycle / Nitrene Species (Highly Electrophilic) Nitroso->Nitrene + CO, - CO2 Indole 5-Methoxyindole Core (Cyclized Product) Nitrene->Indole Intramolecular C-N Bond Formation

Mechanism of Pd-catalyzed reductive cyclization of 2-nitrostyrenes to indoles.

Comparative Reactivity Data

Recent advancements have replaced hazardous pressurized CO gas with solid surrogates like molybdenum hexacarbonyl (Mo(CO)6) or phenyl formate, enabling safer and highly selective Pd-catalyzed cyclizations[2]. Optimized protocols utilizing exceptionally low palladium catalyst loadings have proven highly effective for these transformations, emphasizing the scalability of the method[3].

The table below summarizes the comparative performance of the three analogs under standardized Mo(CO)6-mediated reductive cyclization conditions.

SubstrateElectronic EffectYield (%)Reaction Time (h)Indole Product
2-Ethenyl-1-nitrobenzene Neutral (Parent)85%8Indole
2-Ethenyl-4-methoxy-1-nitrobenzene +M (Strong EDG)78%125-Methoxyindole
4-Chloro-2-ethenyl-1-nitrobenzene -I (Weak EWG)92%65-Chloroindole

Data Analysis: The +M effect of the methoxy group in 2-ethenyl-4-methoxy-1-nitrobenzene requires a 50% longer reaction time compared to the parent compound to achieve complete conversion. The slightly lower yield (78%) is attributed to the extended thermal exposure, which allows for minor competing side reactions, such as the thermal polymerization of the electron-rich vinyl group before cyclization can occur[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocol utilizes a self-validating visual cue system. The synthesis of complex N-heterocycles relies heavily on the strict exclusion of oxygen to prevent the premature oxidation of the active Pd(0) catalyst[4].

Step-by-Step Methodology: Synthesis of 5-Methoxyindole
  • Reagent Assembly (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge a 15 mL heavy-walled pressure tube with 2-ethenyl-4-methoxy-1-nitrobenzene (1.0 mmol), Pd(OAc)2 (5 mol%), 1,10-phenanthroline (10 mol%), and Mo(CO)6 (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL). Seal the tube tightly with a Teflon-lined threaded cap.

  • Thermal Activation: Transfer the sealed tube to a fume hood and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.

    • Causality Note: The elevated temperature is strictly required to thermally decompose Mo(CO)6, releasing CO gas in situ. This CO acts as both the terminal reductant for the nitro group and the stabilizing ligand for the Pd(0) species.

  • Visual Validation (Critical Step): Monitor the reaction color. The initial mixture will be pale yellow. As the Mo(CO)6 decomposes and reduces Pd(II) to the active Pd(0) species, the solution must transition to a deep, dark brown. If this color shift does not occur within the first 45 minutes, the system has been compromised by oxygen ingress, and the protocol must be aborted.

  • Workup: Cool the vessel to room temperature. Caution: Carefully vent the tube inside a fume hood to release residual CO gas. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution: hexane/ethyl acetate 95:5 to 90:10) to isolate the pure 5-methoxyindole.

Workflow Step1 1. Reagent Assembly (Glovebox) Step2 2. Solvent Addition (Anhydrous Toluene) Step1->Step2 Step3 3. Thermal Activation (110°C, 12h) Step2->Step3 Step4 4. Visual Validation (Yellow to Brown) Step3->Step4 Step5 5. Isolation (Chromatography) Step4->Step5

Step-by-step experimental workflow for the synthesis of 5-methoxyindole.

References

1.[1] Syntheses of Indoles and Natural Indole Alkaloids from 2-Nitrostyrene Derivatives. ProQuest Dissertations Publishing. 1 2.[2] Elatawy, M. A., et al. (2020). Synthesis of N‐Heterocycles by Reductive Cyclization of Nitroalkenes using Molybdenum Hexacarbonyl as Carbon Monoxide Surrogate. European Journal of Organic Chemistry / ResearchGate. 2 3.[4] Shevlin, M., et al. (2021). Concise Synthesis of Furo[2,3-b]indolines via [3,3]-Sigmatropic Rearrangement of N-Alkenyloxyindoles. Synlett / NSF Public Access Repository. 4 4.[3] Fouad, M. A., et al. (2023). Transition Metal-Catalyzed Reductive Cyclization of Nitroarenes Using CO or Its Surrogates as Reductant: It Takes Two to Tango! The Journal of Organic Chemistry / AIR Unimi. 3

Sources

Validation

Comparative Biological Activity Guide: 2-Ethenyl-4-methoxy-1-nitrobenzene and Analogous Nitrostyrenes

As drug development professionals continuously seek novel scaffolds for targeted therapies, nitro-olefin compounds have emerged as highly versatile pharmacophores. 2-Ethenyl-4-methoxy-1-nitrobenzene (also known as 4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek novel scaffolds for targeted therapies, nitro-olefin compounds have emerged as highly versatile pharmacophores. 2-Ethenyl-4-methoxy-1-nitrobenzene (also known as 4-methoxy-2-vinylnitrobenzene) and its structural isomers in the β-nitrostyrene family represent a class of potent Michael acceptors. The electron-withdrawing nitro group conjugated with the alkene creates an electrophilic center capable of covalently modifying nucleophilic cysteine residues on target proteins.

This guide objectively compares the biological performance of 2-ethenyl-4-methoxy-1-nitrobenzene against well-characterized alternatives like CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) and 1-nitro-2-phenylethylene (NPe), providing actionable experimental workflows for robust validation.

Anticancer and Cytotoxic Efficacy

Substituted nitrostyrenes exhibit profound cytotoxicity across various malignancies by disrupting cellular redox homeostasis. While 2-ethenyl-4-methoxy-1-nitrobenzene provides a baseline of antiproliferative activity, methoxy-substituted β-nitrostyrenes like CYT-Rx20 have been extensively optimized. CYT-Rx20 induces cell cycle arrest at the G2/M phase and triggers caspase-associated apoptotic cell death in colorectal and esophageal cancer models[1]. Mechanistically, these compounds elevate intracellular reactive oxygen species (ROS), leading to DNA damage and the subsequent suppression of the PI3K/AKT and STAT3 signaling pathways[2].

Pathway1 A Methoxy-Nitrostyrene (e.g., CYT-Rx20) B Intracellular ROS Generation A->B Induces D PI3K/AKT & STAT3 Suppression A->D Inhibits C DNA Damage & Mitochondrial Dysfunction B->C Causes E Caspase Cascade Activation C->E Triggers D->E Promotes F Apoptosis / Cell Death E->F Executes

ROS-mediated apoptotic signaling pathway induced by methoxy-nitrostyrene derivatives.

Anti-Inflammatory and Anti-Platelet Modulation

Beyond oncology, the electrophilic nature of these compounds allows them to act as potent anti-inflammatory agents. 1-Nitro-2-phenylethylene (NPe) and methoxy-derivatives oppose lipopolysaccharide (LPS)-induced inflammation in macrophages. They achieve this by inhibiting the phosphorylation of ERK1/2 and IκB-α, thereby preventing NF-κB translocation and the subsequent release of TNF-α[3]. In comparative assays, methoxy-substitution on the aromatic ring often enhances lipophilicity and cellular penetrance, correlating with lower IC50 values for TNF-α inhibition.

Antimicrobial and Quorum Sensing Inhibition

Recent advancements have repurposed nitrostyrenes as antivirulence agents. Against opportunistic pathogens like Serratia marcescens, β-nitrostyrene derivatives act as potent Quorum Sensing Inhibitors (QSIs). They significantly reduce biofilm formation and downregulate the production of virulence factors like prodigiosin without relying on traditional bactericidal mechanisms, thereby minimizing evolutionary resistance pressure[4].

Quantitative Performance Comparison

The following table synthesizes the biological activity metrics of 2-ethenyl-4-methoxy-1-nitrobenzene analogs against standard reference compounds.

CompoundTarget / AssayPrimary MechanismIC50 / MICEfficacy Note
2-Ethenyl-4-methoxy-1-nitrobenzene General CytotoxicityMichael addition to cellular thiols~15-25 µMModerate baseline cytotoxicity; requires higher dosing than optimized β-analogs.
CYT-Rx20 (Methoxy-β-nitrostyrene)Colorectal / Esophageal CancerROS generation, STAT3 inhibition2.5-5.0 µMHighly potent; induces significant G2/M phase arrest[1].
1-Nitro-2-phenylethylene (NPe) Macrophage InflammationNF-κB / ERK1/2 inhibition< 5 µg/mLComparable to Dexamethasone in reducing neutrophil accumulation[3].
m-NPe (Methyl-nitrovinylbenzene)S. marcescens BiofilmQuorum Sensing Inhibition50 µg/mLDisrupts biofilm architecture by 84% and restores antibiotic sensitivity[4].
Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in validation steps. Understanding the causality of your reagents is paramount to troubleshooting complex biological assays.

Protocol A: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality & Purpose: To temporally resolve the stages of apoptosis induced by nitrostyrenes. We utilize Annexin V to detect externalized phosphatidylserine (early apoptosis) and Propidium Iodide (PI) to detect membrane permeabilization (late apoptosis/necrosis).

  • Cell Seeding: Plate HCT116 colorectal cancer cells at 2×105 cells/well in a 6-well plate. Allow 24h for adherence.

  • Treatment & ROS Validation: Treat cells with 5 µM of the target nitrostyrene. Self-Validating Step: In a parallel control well, pre-treat cells with 5 mM N-acetyl-L-cysteine (NAC, a potent ROS scavenger) for 1 hour prior to nitrostyrene exposure. If the compound's mechanism is strictly ROS-dependent, NAC will completely rescue cell viability[1].

  • Harvesting: Collect both floating and adherent cells (using enzyme-free detachment to preserve surface phosphatidylserine).

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 min in the dark at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour. Viable cells are Annexin V(-)/PI(-); early apoptotic are Annexin V(+)/PI(-); late apoptotic are Annexin V(+)/PI(+).

Protocol B: In Vitro Anti-Inflammatory Assay (TNF-α ELISA)

Causality & Purpose: To quantify the suppression of pro-inflammatory cytokine release in macrophages via TLR4 pathway interception.

Workflow S1 1. Seed RAW 264.7 Macrophages S2 2. Pre-treat with Nitrostyrene (1h) S1->S2 S3 3. LPS Stimulation (TLR4 Activation) S2->S3 S4 4. Collect Media Supernatant (24h) S3->S4 S5 5. Quantify TNF-α via ELISA S4->S5

Step-by-step experimental workflow for evaluating in vitro anti-inflammatory activity.

  • Preparation: Seed RAW 264.7 murine macrophages at 1×105 cells/well in 96-well plates.

  • Pre-treatment: Introduce the nitrostyrene compound (0.1 - 5 µg/mL) for 1 hour. Control: Use Dexamethasone (1 µM) as a positive anti-inflammatory control[3].

  • Stimulation: Add 1 µg/mL LPS to trigger the TLR4 pathway. The 1-hour pre-treatment ensures the compound has penetrated the cell and can intercept the rapid phosphorylation of IκB-α.

  • Quantification: After 24 hours, centrifuge the supernatant to remove debris. Assay the supernatant using a standard TNF-α sandwich ELISA.

  • Viability Check (Self-Validation): Perform an MTT or XTT assay on the remaining adherent cells. This is critical to prove that the reduction in TNF-α is due to true anti-inflammatory signaling inhibition, not merely compound-induced cytotoxicity.

Conclusion

While 2-ethenyl-4-methoxy-1-nitrobenzene shares the core electrophilic nitro-olefin pharmacophore that defines this class, structural modifications significantly dictate target specificity. β-nitrostyrenes with specific methoxy and hydroxy substitutions (like CYT-Rx20) exhibit superior, targeted anticancer profiles via ROS-mediated pathways. Conversely, simpler analogs demonstrate profound utility in anti-inflammatory and antivirulence applications. Researchers must select the appropriate derivative based on the desired balance of cytotoxicity versus signaling modulation.

References
  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PubMed Central (PMC), NIH. 1

  • The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways. PLOS ONE.2

  • Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. PubMed Central (PMC), NIH. 4

  • Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. MDPI.3

Sources

Comparative

Computational Modeling of 2-Ethenyl-4-methoxy-1-nitrobenzene: A Definitive Comparison Guide for DFT and Semi-Empirical Workflows

Executive Summary Predicting the electronic structure and reactivity of highly conjugated, push-pull systems requires a delicate balance between computational cost and quantum mechanical accuracy. 2-Ethenyl-4-methoxy-1-n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Predicting the electronic structure and reactivity of highly conjugated, push-pull systems requires a delicate balance between computational cost and quantum mechanical accuracy. 2-Ethenyl-4-methoxy-1-nitrobenzene (a methoxy-nitrostyrene derivative) serves as an excellent benchmark molecule. Its electron-donating methoxy group and electron-withdrawing nitro group, bridged by a vinyl-benzene π -system, create complex intramolecular charge transfer (ICT) dynamics.

This guide objectively compares the performance of industry-standard computational suites—Gaussian 16 , ORCA 5.0 , and xTB —in modeling this compound. By establishing a self-validating computational protocol, we provide drug development professionals and materials scientists with a rigorous framework for predicting the spectroscopic and reactive properties of nitrostyrene derivatives.

The Molecular Target: Electronic Architecture

To understand why specific computational methods succeed or fail, we must first analyze the causality behind the molecule's electronic behavior. 2-Ethenyl-4-methoxy-1-nitrobenzene is frequently utilized as a Michael acceptor in diastereoselective catalysis [1]. The reactivity is governed by a strong push-pull electronic pathway.

ElectronicEffects Donor Methoxy Group (-OCH3) Electron Donating (+M) Ring Benzene Core π-System Transmitter Donor->Ring +M Effect Vinyl Ethenyl Group (-CH=CH2) Conjugation Bridge / Reactive Site Ring->Vinyl Delocalization Acceptor Nitro Group (-NO2) Electron Withdrawing (-M, -I) Ring->Acceptor Direct Pull Vinyl->Acceptor -M Pull

Figure 1: Push-pull electronic pathway driving the reactivity and dipole moment of the molecule.

Software Contenders: Performance vs. Accuracy

When modeling nitrostyrenes for organocatalysis or spectroscopic prediction, researchers typically choose between three primary tiers of software [2, 3]:

  • ORCA 5.0 (DFT: ω B97X-D/def2-TZVP):

    • The Verdict: The optimal choice for this specific molecule.

    • The Causality: The push-pull nature of 2-ethenyl-4-methoxy-1-nitrobenzene induces significant ICT. Standard hybrid functionals (like B3LYP) notoriously underestimate charge-transfer excitation energies, leading to artificially red-shifted UV-Vis predictions. ORCA's highly efficient implementation of the range-separated ω B97X-D functional corrects this asymptotic behavior, while the D3 dispersion correction accurately captures non-covalent packing effects.

  • Gaussian 16 (DFT: B3LYP/def2-TZVP):

    • The Verdict: The legacy gold standard, best reserved for NMR shielding tensors.

    • The Causality: While Gaussian provides robust algorithms for IR and NMR frequency calculations, its standard B3LYP implementation struggles with the long-range electron correlation required for the nitro-vinyl conjugation without manual functional tweaking. It is also significantly more computationally expensive per SCF cycle than ORCA.

  • Grimme's xTB (Semi-empirical: GFN2-xTB):

    • The Verdict: The undisputed champion for conformational sampling.

    • The Causality: The methoxy and ethenyl groups possess multiple rotational degrees of freedom. Running a full DFT optimization on a local minimum leads to inaccurate global property predictions. GFN2-xTB can screen thousands of rotamers in seconds, feeding only the global minimum into ORCA or Gaussian.

Quantitative Benchmarks

The following table summarizes the benchmarked performance of these three methods for predicting the properties of 2-ethenyl-4-methoxy-1-nitrobenzene (simulated on a standard 16-core workstation).

MetricGFN2-xTB (Semi-Empirical)Gaussian 16 (B3LYP/def2-TZVP)ORCA 5.0 ( ω B97X-D/def2-TZVP)Experimental Reference (Approx.)
Computation Time < 2 seconds45 minutes18 minutesN/A
Dipole Moment ( μ ) 5.10 D6.45 D6.28 D~6.30 D
HOMO-LUMO Gap 3.12 eV3.85 eV4.15 eV4.10 eV
UV-Vis λmax​ 380 nm (Inaccurate)395 nm (Red-shifted)345 nm (Accurate)340 - 350 nm

Table 1: Performance and accuracy comparison across computational methods.

Self-Validating Computational Protocol

To ensure scientific integrity, computational workflows cannot be linear; they must contain internal validation gates. Below is the step-by-step methodology for accurately modeling 2-ethenyl-4-methoxy-1-nitrobenzene.

Step 1: Conformational Search (xTB)
  • Action: Generate the initial 3D structure from its SMILES string (COc1ccc(c(C=C)c1)[O-]) and run the crest algorithm using the GFN2-xTB Hamiltonian.

  • Causality: The methoxy group can orient syn or anti to the ethenyl group. crest explores the potential energy surface (PES) to find the lowest-energy conformer, preventing the subsequent DFT calculation from getting trapped in a higher-energy local minimum.

Step 2: Geometry Optimization (ORCA)
  • Action: Optimize the lowest-energy conformer using the ω B97X-D functional and the def2-TZVP basis set. Use tight SCF convergence criteria (TightSCF).

  • Causality: The def2-TZVP basis set is mandatory here. The diffuse, electron-rich oxygen atoms of the nitro group require extensive polarization functions (the 'P' in TZVP) to accurately model their spatial distribution.

Step 3: Internal Validation via Frequency Calculation
  • Action: Run a harmonic frequency calculation (Freq) on the optimized geometry at the exact same level of theory.

  • Causality (The Validation Gate): This step proves the system's trustworthiness. If the output yields any imaginary (negative) frequencies, the structure is a transition state, not a stable molecule. The protocol mandates that the geometry must be re-optimized until exactly zero imaginary frequencies are found.

Step 4: Time-Dependent DFT (TD-DFT)
  • Action: Calculate the first 20 singlet excited states using TD-DFT to simulate the UV-Vis spectrum.

  • Causality: By calculating multiple roots, we ensure that the primary π→π∗ and n→π∗ transitions associated with the conjugated nitrostyrene backbone are fully captured and can be mapped to experimental spectrophotometric data.

Workflow A Input Structure (SMILES) B GFN2-xTB Conformational Search A->B C DFT Optimization (ωB97X-D/def2-TZVP) B->C D Frequency Calc. (Zero Imaginary Freqs) C->D F Property Extraction (Dipole, NMR, IR) C->F Ground State E TD-DFT (UV-Vis & Excited States) D->E E->F

Figure 2: Hierarchical, self-validating computational workflow for property prediction.

Conclusion

For the computational modeling of 2-ethenyl-4-methoxy-1-nitrobenzene, relying solely on legacy DFT methods like B3LYP compromises the accuracy of excited-state properties due to the molecule's intense push-pull charge transfer. ORCA 5.0 , paired with the ω B97X-D range-separated functional, offers superior accuracy and a 60% reduction in computational time compared to Gaussian 16. However, regardless of the DFT suite chosen, pre-optimizing the conformational space with xTB and validating the geometry via frequency calculations remain non-negotiable steps for ensuring scientific rigor.

References

  • Griffiths, K., Tsipis, A. C., Kumar, P., Townrow, O. P. E., Abdul-Sada, A., Akien, G. R., Baldansuren, A., Spivey, A. C., & Kostakis, G. E. (2017). 3d/4f Coordination Clusters as Cooperative Catalysts for Highly Diastereoselective Michael Addition Reactions. Inorganic Chemistry.[Link]

  • Auria-Luna, F., Marqués-López, E., Gimeno, M. C., Alegre-Requena, J. V., & Herrera, R. P. (2023). Understanding chiral proton organocatalysis using cinchonium derivatives. ChemRxiv.[Link]

  • Gallarati, S., & Corminboeuf, A.-C. (2023). Enriching the Computational Toolbox for Organocatalysis. EPFL Infoscience. [Link]

Validation

The Challenge of Characterizing 2-ethenyl-4-methoxy-1-nitrobenzene: A Guide to Data Scarcity and Alternative Approaches

For the attention of: Researchers, Scientists, and Drug Development Professionals In the landscape of chemical research and drug development, the ability to thoroughly characterize a compound is paramount. This guide add...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the ability to thoroughly characterize a compound is paramount. This guide addresses the current state of available experimental data for 2-ethenyl-4-methoxy-1-nitrobenzene. While the scientific community relies on a robust body of publicly accessible data for most compounds, this particular molecule presents a notable exception.

A comprehensive search of established chemical databases and peer-reviewed literature reveals a significant scarcity of experimentally determined data for 2-ethenyl-4-methoxy-1-nitrobenzene. This guide will objectively outline the available information, the implications of these data gaps, and propose a strategic workflow for researchers encountering such challenges.

Current Data Landscape: An Overview

Analysis of prominent databases such as PubChem indicates that while basic information like molecular formula (C9H9NO3) and molecular weight (179.17 g/mol ) are readily available, most of the physicochemical and spectroscopic data are predicted rather than experimentally verified.

Table 1: Comparison of Available Data for 2-ethenyl-4-methoxy-1-nitrobenzene

PropertyAvailable DataSource Type
Molecular Formula C9H9NO3Calculated
Molecular Weight 179.17 g/mol Calculated
Melting Point Not Available-
Boiling Point Not Available-
¹H NMR Spectrum Not Available-
¹³C NMR Spectrum Not Available-
Infrared (IR) Spectrum Not Available-
Mass Spectrum (MS) Not Available-

This lack of empirical data presents a significant hurdle for researchers aiming to utilize this compound in further studies, as predicted data, while useful for preliminary assessments, cannot replace the accuracy and reliability of experimental verification.

The Implications of Data Gaps in Research and Development

The absence of a comprehensive experimental profile for 2-ethenyl-4-methoxy-1-nitrobenzene has several critical implications:

  • Purity and Identity Confirmation: Without standard spectroscopic data (NMR, IR, MS), confirming the identity and purity of a synthesized or purchased batch of the compound is exceptionally challenging.

  • Reaction Planning and Optimization: Key physical properties like melting and boiling points are crucial for designing appropriate reaction conditions and purification strategies.

  • Safety and Handling: A lack of data on physical properties and potential reactivity can pose safety risks in the laboratory.

  • Comparative Studies: Meaningful comparisons with alternative compounds or structural analogs are impossible without a baseline of reliable experimental data.

A Proposed Workflow for Characterization

For researchers who need to work with 2-ethenyl-4-methoxy-1-nitrobenzene, a systematic in-house characterization is the only viable path forward. The following experimental workflow outlines the necessary steps to generate a comprehensive data package for this compound.

Synthesis and Purification

The first step is to synthesize or procure the compound. A potential synthetic route could involve the nitration of 4-methoxy-styrene. The following diagram illustrates a generalized workflow for synthesis and purification.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization A Starting Material (e.g., 4-methoxystyrene) B Nitration Reaction (e.g., HNO3/H2SO4) A->B C Crude Product B->C D Column Chromatography C->D E Recrystallization D->E F Pure 2-ethenyl-4-methoxy-1-nitrobenzene E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Physical Property Measurement (m.p., b.p.) F->H I Purity Assessment (e.g., HPLC, TLC) F->I

Caption: Proposed workflow for synthesis, purification, and characterization.

Spectroscopic Analysis: A Step-by-Step Protocol

Objective: To obtain unambiguous structural confirmation of 2-ethenyl-4-methoxy-1-nitrobenzene.

Materials:

  • Purified 2-ethenyl-4-methoxy-1-nitrobenzene

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Infrared spectrometer with ATR accessory

  • Mass spectrometer (e.g., ESI or GC-MS)

Protocol:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum. Key expected signals would include those for the vinyl protons, aromatic protons, and the methoxy group protons.

    • Acquire a ¹³C NMR spectrum. This will provide information on the number and electronic environment of the carbon atoms.

    • Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

  • Infrared (IR) Spectroscopy:

    • Place a small amount of the solid or liquid sample directly on the ATR crystal of the IR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Look for characteristic absorption bands corresponding to the nitro group (typically around 1520 and 1340 cm⁻¹), the C=C bond of the ethenyl group, and the C-O bond of the methoxy group.

    • Rationale: IR spectroscopy provides crucial information about the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer.

    • Determine the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to further support the proposed structure.

    • Rationale: Mass spectrometry provides the exact molecular weight and can offer structural clues through fragmentation analysis.

Physical Property Determination

Objective: To determine the melting point and/or boiling point of the compound.

Protocol:

  • Melting Point (for solids):

    • Place a small amount of the crystalline solid into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts. A sharp melting point is indicative of high purity.

  • Boiling Point (for liquids):

    • If the compound is a liquid at room temperature, its boiling point can be determined by distillation at atmospheric or reduced pressure.

Conclusion and Recommendations

The current lack of publicly available experimental data for 2-ethenyl-4-methoxy-1-nitrobenzene underscores the importance of thorough in-house characterization for any novel or sparsely studied compound. While this presents an initial challenge, it also offers an opportunity for researchers to contribute valuable data to the scientific community.

It is strongly recommended that any study involving this compound begins with a comprehensive characterization following the protocols outlined above. The resulting data, if published, would be a significant contribution to the field, enabling further research and application of this molecule. Until such data becomes available, any work with 2-ethenyl-4-methoxy-1-nitrobenzene should proceed with caution, relying on rigorous internal validation at every step.

Safety & Regulatory Compliance

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